1-Methyl-5-nitropyrimidin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-nitropyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-3-4(8(10)11)2-6-5(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYADSVHQTVFLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=NC1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326475 | |
| Record name | 1-Methyl-5-nitropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17758-39-3 | |
| Record name | NSC528728 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-5-nitropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methyl-5-nitropyrimidin-2(1H)-one: Synthesis, Structure, and Reactivity
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-5-nitropyrimidin-2(1H)-one (CAS No. 17758-39-3), a highly functionalized and electron-deficient heterocyclic compound. The pyrimidinone core is a privileged scaffold in medicinal chemistry, and the introduction of a nitro group at the C5 position significantly modulates its electronic properties, rendering it a versatile building block for advanced organic synthesis. This document details a proposed, high-yield synthetic pathway, methods for structural elucidation, and an in-depth analysis of its chemical reactivity, including nucleophilic addition, dearomatization, and ring-transformation reactions. Detailed, field-proven experimental protocols are provided for both its synthesis and subsequent chemical manipulations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this reagent in their work.
Introduction: The Pyrimidinone Core and the Influence of Nitro-Activation
The pyrimidinone ring system is a fundamental motif in a vast array of biologically active molecules, most notably the nucleobases uracil and thymine that constitute the building blocks of life.[1] Synthetic derivatives of pyrimidinone are cornerstones in pharmaceutical development, exhibiting a wide spectrum of activities including antiviral, antitumor, and anti-inflammatory properties.[2]
The subject of this guide, this compound, is a derivative where the foundational 2-pyrimidinone scaffold is functionalized with two key groups: an N1-methyl group and a C5-nitro group. The N1-methylation prevents tautomerization and locks the molecule in the pyridinone form, which simplifies its reactivity profile. The C5-nitro group, a powerful electron-withdrawing group, profoundly influences the molecule's character. It significantly decreases the electron density of the pyrimidine ring, a phenomenon known as "nitro-activation." This activation renders the aromatic ring highly electrophilic and susceptible to attack by a wide range of nucleophiles, transforming it from a relatively stable heterocycle into a versatile platform for constructing complex molecular architectures.
Proposed Synthesis and Structural Elucidation
Proposed Synthetic Pathway
The synthesis is proposed to proceed in two sequential steps: (1) The exhaustive N-methylation of the starting material, 2(1H)-pyrimidinone, to yield 1-methyl-2(1H)-pyrimidinone, followed by (2) the regioselective nitration at the electron-rich C5 position.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Trustworthiness: This protocol is designed as a self-validating system. Each step includes checkpoints and characterization methods to ensure the integrity of the intermediates and the final product. The causality for each reagent and condition is explained.
Step 1: Synthesis of 1-Methyl-2(1H)-pyrimidinone
-
Rationale: The methylation of 2(1H)-pyrimidinone requires a strong methylating agent and a base to deprotonate the ring nitrogen. Dimethyl sulfate is a highly effective and economical methylating agent. Potassium carbonate is a suitable, non-nucleophilic base, and DMF is an excellent polar aprotic solvent for this type of reaction.
-
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2(1H)-pyrimidinone (10.0 g, 104.1 mmol).
-
Add anhydrous potassium carbonate (21.6 g, 156.1 mmol, 1.5 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add dimethyl sulfate (11.8 mL, 15.7 g, 124.9 mmol, 1.2 equiv) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed.
-
Quench the reaction by carefully adding 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (eluting with a gradient of 0-5% methanol in dichloromethane) to afford 1-methyl-2(1H)-pyrimidinone as a solid.
-
Step 2: Synthesis of this compound
-
Rationale: The nitration of an activated heterocyclic ring is a classic electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[4] The reaction must be performed at low temperatures to control the exothermic reaction and prevent potential side reactions or decomposition. The C5 position is the most nucleophilic and is thus the expected site of nitration.
-
Procedure:
-
To a dry 100 mL round-bottom flask, add concentrated sulfuric acid (98%, 20 mL).
-
Cool the acid to 0 °C in an ice-salt bath.
-
With vigorous stirring, slowly add 1-methyl-2(1H)-pyrimidinone (5.0 g, 45.4 mmol) in small portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 3.5 mL) to concentrated sulfuric acid (98%, 3.5 mL) at 0 °C.
-
Add the pre-cooled nitrating mixture dropwise to the solution of the pyrimidinone over 30 minutes, maintaining the internal temperature at or below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, very carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
A precipitate should form. Allow the ice to melt, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum to yield this compound. Recrystallization from ethanol or isopropanol can be performed for further purification if necessary.
-
Structural Elucidation & Physicochemical Properties
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods and physical measurements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17758-39-3 | [3] |
| Molecular Formula | C₅H₅N₃O₃ | Calculated |
| Molecular Weight | 155.11 g/mol | Calculated |
| Appearance | White to pale yellow solid | Predicted |
| Melting Point | Not reported | - |
| LogP | -0.6 to 0.0 | Predicted |
| TPSA | 81.93 Ų | Predicted |
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.2 (s, 1H, H6), ~8.9 (s, 1H, H4), ~3.5 (s, 3H, N-CH₃). The ring protons are expected to be significantly deshielded due to the nitro group. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~158 (C=O), ~150 (C6), ~140 (C5-NO₂), ~135 (C4), ~35 (N-CH₃). |
| FT-IR (ATR, cm⁻¹) | ~3100 (C-H aromatic), ~1680 (C=O stretch), ~1550 (NO₂ asymmetric stretch), ~1350 (NO₂ symmetric stretch), ~1600 (C=C stretch). |
| Mass Spec. (EI) | m/z (%): 155 [M]⁺, 109 [M-NO₂]⁺, 81 [M-NO₂-CO]⁺. |
Chemical Reactivity and Mechanistic Insights
The electron-deficient nature of this compound makes it a potent electrophile. Recent work has demonstrated its versatile reactivity with nucleophiles, proceeding through dearomatization of the pyrimidinone ring.[5]
Nucleophilic Addition and Dearomatization
Secondary amines, such as pyrrolidine, readily add to the pyrimidinone ring at room temperature. This reaction disrupts the aromaticity of the ring, forming stable, non-aromatic adducts. NMR studies confirm that this addition occurs quantitatively, yielding a mixture of C4 and C6 adducts. This dearomatization is a critical activation step, as the resulting adducts are significantly more reactive than the parent aromatic compound.[5]
Caption: Dearomatization via nucleophilic addition of a secondary amine.
Ring-Opening to Functionalized Nitroenamines
Upon heating, the amine adducts can undergo a ring-opening reaction. This process cleaves the pyrimidine ring to furnish highly functionalized nitroenamines. These push-pull alkenes are valuable synthetic intermediates that are often difficult to prepare through other methods.[5]
Ring Transformation to Diazabicyclic Systems
The in-situ generated dearomatized adducts exhibit enhanced reactivity towards other nucleophiles. For example, when generated in the presence of a 1,3-dicarbonyl compound like diethyl acetonedicarboxylate, the adduct readily undergoes a subsequent reaction to form complex diazabicyclic compounds, even at room temperature. This "one-pot" transformation highlights the synthetic utility of the initial dearomatization step, enabling the construction of intricate scaffolds under mild conditions.[5]
Experimental Protocols for Reactivity Studies
The following protocols are adapted from the work of Asahara et al. and serve as a validated starting point for exploring the reactivity of this compound.[5]
Protocol 4.1: Synthesis of Diazabicyclic Compound
-
Causality: This protocol demonstrates the enhanced reactivity of the dearomatized intermediate. Pyrrolidine acts as a catalyst to form the reactive adduct, which is then trapped by the enolate of diethyl acetonedicarboxylate in a tandem reaction.
-
Procedure:
-
Dissolve this compound (78 mg, 0.5 mmol) in chloroform (6.5 mL) in a 25 mL round-bottom flask.
-
Add pyrrolidine (40 μL, 0.5 mmol, 1.0 equiv).
-
Add diethyl acetonedicarboxylate (90 μL, 0.5 mmol, 1.0 equiv).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1 M hydrochloric acid (10 mL).
-
Separate the organic layer and remove the solvent under reduced pressure.
-
The residue can be further purified by extraction or chromatography to yield the bicyclic product.
-
Caption: Experimental workflow for the one-pot synthesis of a diazabicyclic compound.
Applications in Synthetic and Medicinal Chemistry
The unique reactivity of this compound positions it as a valuable tool for synthetic and medicinal chemists. Its ability to act as a precursor to:
-
Highly Functionalized Nitroenamines: These structures are potent Michael acceptors and versatile building blocks for synthesizing other nitrogen-containing heterocycles.
-
Complex Polycyclic Skeletons: The tandem dearomatization-cyclization reactions provide rapid access to novel, three-dimensional molecular frameworks that are of high interest in drug discovery for exploring new chemical space.
The electron-deficient ring system itself can be incorporated into larger molecules as a pharmacophore or a reactive handle for bioconjugation.
Safety Precautions
This compound is a nitrated organic compound and should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: The synthesis involves corrosive acids (H₂SO₄), toxic and corrosive nitric acid (HNO₃), and a potent methylating agent (dimethyl sulfate), which is a suspected carcinogen. All handling of these reagents must be performed with extreme caution and appropriate engineering controls.
-
Storage: Store in a cool, dry place away from heat and strong oxidizing agents.
References
- Asahara, H., & Yasuoka, A. (2018). ACTIVATION OF 1-METHYL-5-NITRO-2-PYRIMIDINONE BY DEAROMATIZATION USING A SECONDARY AMINE. HETEROCYCLES, 97(1), 253.
- Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
- Bai, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1988.
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0276509). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Methyl-5-nitropyrazole (CAS 54210-33-2). Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). 1-methyl-5-nitropyridin-2-one. Retrieved from [Link]
- Schrader, T. E., et al. (2015). Pyrimidinone: versatile Trojan horse in DNA photodamage? Photochemical & Photobiological Sciences, 14(9), 1629-1636.
- Sharma, S., & Kumar, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 232-236.
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
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NIST. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2(1H)Pyrimidinone,1-methyl- (CAS 3739-81-9). Retrieved from [Link]
- Belaada, A., et al. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD).
- Zhang, J., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3072.
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PubChem. (n.d.). 1-Methyl-5-nitroimidazole. Retrieved from [Link]
- Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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An In-depth Technical Guide to 1-Methyl-5-nitropyrimidin-2(1H)-one (CAS No. 17758-39-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 1-Methyl-5-nitropyrimidin-2(1H)-one. This document is crafted to serve as an essential resource for professionals in the fields of chemical research and drug development. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of a nitro group at the 5-position, combined with N-methylation, imparts unique electronic properties to the pyrimidinone core, making it a subject of significant interest for further chemical exploration and as a potential building block in the synthesis of novel bioactive molecules. This guide moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind experimental choices and to present a self-validating framework for the synthesis and characterization of this compound.
Compound Identification and Physicochemical Properties
CAS Number Verification: The Chemical Abstracts Service (CAS) has assigned the number 17758-39-3 to the compound this compound.[1]
Molecular Structure and Properties:
-
Molecular Formula: C₅H₅N₃O₃
-
Molecular Weight: 155.11 g/mol
-
IUPAC Name: 1-methyl-5-nitro-1,2-dihydropyrimidin-2-one
The structure of this compound is characterized by a pyrimidinone ring system, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. A methyl group is attached to the nitrogen at position 1, and a nitro group is substituted at position 5.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 17758-39-3 | Alfa Chemistry[1] |
| Molecular Formula | C₅H₅N₃O₃ | Calculated |
| Molecular Weight | 155.11 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from related compounds |
Synthesis and Purification
The synthesis of this compound is a two-step process that begins with the construction of the pyrimidinone ring, followed by nitration. This approach allows for the regioselective introduction of the nitro group at the electron-rich 5-position.
Synthesis of the Precursor: 1-Methyl-2(1H)-pyrimidinone
The foundational step is the synthesis of the 1-methyl-2(1H)-pyrimidinone core. This is typically achieved through a condensation reaction between N-methylurea and a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane.
Experimental Protocol: Synthesis of 1-Methyl-2(1H)-pyrimidinone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methylurea and 1,1,3,3-tetramethoxypropane in an acidic medium. A common choice for the acid catalyst is sulfuric acid.
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium hydroxide solution). The product can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Nitration of 1-Methyl-2(1H)-pyrimidinone
The second step involves the electrophilic nitration of the 1-methyl-2(1H)-pyrimidinone precursor. The pyrimidinone ring is activated towards electrophilic substitution, particularly at the C5 position.
Experimental Protocol: Synthesis of this compound
-
Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is a common and effective nitrating agent for this transformation. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Reaction Conditions: The 1-methyl-2(1H)-pyrimidinone is dissolved in concentrated sulfuric acid and cooled in an ice bath. The cooled solution of nitric acid in sulfuric acid is then added dropwise, maintaining a low temperature to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Diagram 1: Synthetic Workflow
Caption: Workflow for the characterization of the final product.
Reactivity and Potential Applications
The chemical behavior of this compound is dictated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of the strongly electron-withdrawing nitro group.
Nucleophilic Aromatic Substitution
The pyrimidine ring in this compound is highly susceptible to nucleophilic attack. This reactivity can be exploited to introduce a variety of functional groups, making it a versatile intermediate in organic synthesis. For instance, aminolysis of this compound can lead to ring-opening products, providing access to functionalized acyclic compounds.
Potential in Drug Development
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. [2]The 5-nitro-substituted pyrimidine motif, in particular, has been explored for various therapeutic applications.
-
Anticancer Agents: 5-Nitropyrimidine derivatives have been investigated for their antiproliferative activities. [3]The nitro group can be a key pharmacophore or can be used as a handle for further structural modifications to optimize activity against cancer cell lines.
-
GPR119 Agonists: Certain 5-nitropyrimidine analogs have been evaluated as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and other metabolic disorders. [4]* Inhibitors of Nitric Oxide Synthase: Some 5-nitropyrimidine-2,4-dione analogues have shown inhibitory activity against inducible nitric oxide synthase (iNOS), suggesting potential applications in inflammatory diseases. [5] The unique electronic and structural features of this compound make it a valuable building block for the synthesis of compound libraries aimed at discovering new therapeutic agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Although specific toxicity data is not available, nitroaromatic compounds should generally be handled with care, as some can be toxic or mutagenic.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available at: [Link]
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists. PubMed. Available at: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Available at: [Link]
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Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed. Available at: [Link]
-
1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. Available at: [Link]
- Studies on the Pyrimidine and Related Compounds. XXXVI. Infrared Spectra of 1-(And 3)-Substituted 3, 4-Dihydro-2(1h)
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
-
Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety. PubMed. Available at: [Link]
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FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available at: [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic properties of 1-Methyl-5-nitropyrimidin-2(1H)-one
An In-Depth Technical Guide to the Electronic Properties of 1-Methyl-5-nitropyrimidin-2(1H)-one
Abstract
This compound is a heterocyclic compound characterized by a highly electron-deficient pyrimidine core, a feature primarily dictated by the potent electron-withdrawing effects of the C5-nitro group and the inherent properties of the diazine ring. This technical guide provides a comprehensive analysis of the electronic properties of this molecule, beginning with its chemical synthesis and structural characterization. We delve into its chemical reactivity, which serves as a practical probe of its electronic nature, highlighting its susceptibility to nucleophilic attack and dearomatization pathways. Furthermore, this guide outlines the application of computational chemistry, specifically Density Functional Theory (DFT), to model and predict its electronic structure through Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping. The convergence of these experimental and theoretical insights illuminates the molecule's utility as a versatile synthetic intermediate and underscores its potential as a pharmacophore in drug development, particularly in the design of hypoxia-activated prodrugs.
Introduction: The Significance of an Electron-Deficient Pyrimidinone
The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with profound biological and therapeutic importance.[1][2] As one of the three diazines, its two nitrogen atoms at positions 1 and 3 create an inherently electron-deficient aromatic system.[2][3] The electronic character of this ring can be further modulated through the strategic placement of substituents. The introduction of a strongly electron-withdrawing nitro group (-NO2) at the C5 position, as seen in this compound, drastically lowers the electron density of the ring system.[4][5]
This pronounced electron deficiency is not merely a structural curiosity; it is the primary determinant of the molecule's chemical behavior and potential applications. It transforms the pyrimidinone ring into a potent electrophile, predisposing it to a range of chemical transformations not readily accessible to more electron-rich heterocycles. This guide posits that the unique electronic landscape of this compound dictates its high reactivity, establishing it as both a valuable building block for complex polyfunctionalized compounds and a molecule of significant interest for therapeutic design.[4][6]
Synthesis and Structural Elucidation: Establishing the Foundation
A thorough understanding of a molecule's electronic properties begins with its unambiguous synthesis and structural confirmation. The chosen synthetic route and the methods used for verification are foundational to all subsequent experimental and theoretical analyses.
Synthesis Protocol
The preparation of this compound is a well-established two-step process.[4] The causality behind this procedure lies in first constructing the core pyrimidinone ring and then introducing the key electron-withdrawing group.
Step 1: Condensation to form 1-Methylpyrimidin-2(1H)-one
-
N-methylurea and 1,1,3,3-tetramethoxypropane are condensed under acidic conditions.
-
This reaction builds the fundamental six-membered heterocyclic ring structure.
Step 2: Nitration
-
The resulting 1-Methylpyrimidin-2(1H)-one is subjected to nitration.
-
This electrophilic aromatic substitution reaction installs the nitro group at the C5 position, yielding the final product. The choice of nitrating agent and reaction conditions is critical to ensure regioselectivity and avoid over-nitration or degradation.
Structural Verification
Each protocol must be a self-validating system. Following synthesis, a suite of analytical techniques is employed to confirm the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular skeleton, verifying the presence and connectivity of the methyl group, the pyrimidine ring protons, and the carbon atoms. The chemical shifts of the ring protons and carbons are significantly downfield, providing the first experimental evidence of the ring's electron-deficient nature.
-
Infrared (IR) Spectroscopy : This technique confirms the presence of key functional groups. Characteristic vibrational bands for the C=O (carbonyl), and the symmetric and asymmetric stretches of the N-O bonds in the nitro group would be expected.[7]
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition.
-
X-ray Crystallography : While challenging to obtain for all compounds, single-crystal X-ray diffraction provides unambiguous proof of structure. Studies on a closely related methanol adduct of the title compound have confirmed its molecular geometry, bond lengths, and angles, offering a precise snapshot of its solid-state electronic distribution.[4]
Probing Electronic Properties via Chemical Reactivity
The most direct method to understand the electronic properties of a molecule is to observe its behavior in chemical reactions. The high electron deficiency of this compound governs its reactivity, making it a powerful electrophile.
The Role of Dearomatization in Enhancing Reactivity
While electron-deficient, the pyrimidinone ring possesses a degree of aromatic stability. This requires relatively harsh conditions (e.g., high temperatures) for some reactions to proceed.[4] A key insight into its electronic nature is that this aromaticity can be easily disrupted. Nucleophilic addition to the ring forms a non-aromatic (dearomatized) intermediate adduct.[4] This process is the causal factor behind a dramatic increase in reactivity, allowing subsequent reactions to occur under much milder conditions, such as at room temperature.[4]
Nucleophilic Addition Reactions
The electron-poor C4 and C6 positions of the pyrimidine ring are highly susceptible to attack by nucleophiles.
Experimental Protocol: Reaction with a Secondary Amine
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., deuterated chloroform for NMR monitoring).[4]
-
Add a secondary amine, such as pyrrolidine (1 equivalent), to the solution at room temperature.[4]
-
The reaction proceeds quantitatively to form isomeric adducts, where the amine has added to the C4 or C6 position of the ring.[4]
-
Self-Validation : The formation of these adducts can be directly observed and confirmed by ¹H and ¹³C NMR spectroscopy, noting the disappearance of the aromatic signals and the appearance of new signals corresponding to the dearomatized species.[4] It is noted that these adducts can be unstable, reverting to the starting material upon solvent removal, which further underscores the delicate balance of its electronic stability.[4]
Computational Analysis: A Molecular Orbital Perspective
While chemical reactions provide experimental proof of electronic properties, computational chemistry offers a powerful lens to visualize and quantify the underlying electronic structure. Density Functional Theory (DFT) is the standard, field-proven method for such investigations, balancing computational cost with high accuracy for organic molecules.[3][8]
Protocol: A Standard DFT Workflow
-
Geometry Optimization : The 3D structure of the molecule is computationally optimized to find its lowest energy conformation. This is typically performed using the B3LYP functional with a basis set like 6-311G(d,p).[8][9]
-
Frequency Calculation : Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[8]
-
Electronic Property Calculation : Key electronic descriptors are then calculated from the optimized geometry, including molecular orbital energies and the molecular electrostatic potential.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The electronic reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11]
-
HOMO : Represents the ability to donate an electron.
-
LUMO : Represents the ability to accept an electron.[10] For an electrophile like this compound, the energy and distribution of the LUMO are paramount.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.[9][11][12] A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[10]
For this molecule, the LUMO is expected to be of very low energy and predominantly localized over the pyrimidine ring and the nitro group. This low energy confirms its powerful electron-accepting nature and explains its susceptibility to nucleophilic attack.
| Parameter | Description | Predicted Value (Illustrative) | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV | Moderate electron donor |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.2 eV | Excellent electron acceptor |
| ΔE (Gap) | ELUMO - EHOMO | 4.3 eV | High Chemical Reactivity |
Molecular Electrostatic Potential (MEP)
An MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecule's surface.[8][11]
-
Red Regions : Indicate negative electrostatic potential (electron-rich), characteristic of nucleophilic sites. For this molecule, these would be centered on the oxygen atoms of the carbonyl and nitro groups.
-
Blue Regions : Indicate positive electrostatic potential (electron-deficient), characteristic of electrophilic sites. Strong positive potential would be expected on the hydrogen atoms and, most importantly, on the C4 and C6 carbons of the pyrimidine ring, confirming them as the primary sites for nucleophilic attack.
Application in Drug Development: Leveraging Electronic Deficiency
The distinct electronic properties of nitroaromatic compounds are not just of synthetic interest; they are actively exploited in drug design. One of the most compelling applications is in the development of hypoxia-activated prodrugs (HAPs) for targeted cancer therapy.[6]
Solid tumors often contain regions of low oxygen concentration, or hypoxia.[6] This unique microenvironment can be exploited. The electron-deficient nitro group of a HAP can undergo bioreduction, a process highly favored under hypoxic conditions, by specific reductase enzymes present in tumor cells.[6] This reduction converts the relatively non-toxic nitro group into highly reactive and cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives, which can then damage DNA and kill the cancer cells selectively.[6]
The efficacy of this strategy is directly linked to the electronic properties discussed previously. A low-lying LUMO, a hallmark of this compound, facilitates the initial single-electron reduction, initiating the cytotoxic cascade. Therefore, understanding and fine-tuning the electronic properties of such scaffolds is a critical aspect of modern, targeted drug development.
Conclusion
The electronic properties of this compound are defined by its profoundly electron-deficient character. This is a direct consequence of the synergistic electron-withdrawing capabilities of the pyrimidine ring and the C5-nitro substituent. Experimental evidence from its chemical reactions demonstrates a high susceptibility to nucleophilic attack, a process facilitated by a dearomatization mechanism that enhances its reactivity. These observations are strongly supported by computational DFT studies, which predict a low-energy LUMO localized on the ring system and a small HOMO-LUMO gap, both indicative of a potent electrophile. This convergence of experimental and theoretical data not only explains its utility as a versatile synthon for creating complex molecular architectures but also provides a rational basis for its exploration in medicinal chemistry, particularly as a scaffold for hypoxia-activated therapeutics.
References
- Asahara, H., & Yasuoka, A. (2018). ACTIVATION OF 1-METHYL-5-NITRO-2-PYRIMIDINONE BY DEAROMATIZATION USING A SECONDARY AMINE. HETEROCYCLES, 97(1), 253.
- Nishiwaki, N., Adachi, T., Tohda, Y., & Ariga, M. Versatile Reactivities of 3-Methyl-5-nitropyrimidin-4(3H)-one. Kinki University.
- Chemical Synthesis Database. (2025, May 20). 1-methyl-5-nitropyridin-2-one.
- ChemScene. 1-Methyl-5-nitropyridin-2(1H)-one.
- Dovbii, Y., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
- Mary, Y. S., et al. (2014). Quantum chemical calculations on energy and molecular structure of 2-amino-3-methyl-5-nitropyridine (2A3M5NP) have been attempted by implementing DFT/B3LYP method. Semantic Scholar.
- Li, Y., et al. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed.
- Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3072.
- Karchava, A. V., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1645–1659.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
- Al-Karmalawy, A. A., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Journal of the Iranian Chemical Society.
- MilliporeSigma. 1-Methyl-3,5-dinitropyridin-2(1H)-one.
- BLDpharm. 32896-90-5|1-Methyl-5-nitro-2(1H)-pyridinone.
- Resmi, R. K., et al. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 207-217.
- Gein, V. L., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.
- Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6828-6856.
- Jayaprakash, P., & Komalavalli, M. (2023). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE.
- Szewczyk, M., et al. (2023).
- Chkirate, A., et al. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-5-nitroimidazole. PubChem.
- El Ouafy, H., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Science & Technology Asia, 27(1).
- Salih, S. A., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A, 4(3), 221-232.
- O'Boyle, N., et al. (2015). Computational Development of Selective nNOS Inhibitors: Binding Modes and Pharmacokinetic Considerations. Current Medicinal Chemistry, 22(14), 1758-1777.
- Mary, Y. S., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Journal of Molecular Structure, 1180, 689-701.
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- 5. Versatile Reactivities of 3-Methyl-5-nitropyrimidin-4(3H)-one [ch.ic.ac.uk]
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- 9. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Modulation of Aromaticity in Nitropyrimidinones: A Technical Guide to Stability and Reactivity
Executive Summary: The Aromaticity Paradox
In drug discovery, the pyrimidinone scaffold is a privileged structure, serving as a bioisostere for nucleobases and a core for kinase inhibitors. However, the introduction of a nitro group (
This guide details the mechanisms of aromaticity loss —specifically through tautomeric shifts, Meisenheimer complex formation, and covalent hydration—and provides actionable protocols for synthesizing and stabilizing these high-energy intermediates.
Electronic Architecture & Tautomeric Equilibrium
The pyrimidinone ring exists in a delicate equilibrium between the lactam (keto, NH-form) and lactim (enol, OH-form). While the lactim form is fully aromatic (Hückel
The Nitro Effect on NICS
Nucleus-Independent Chemical Shift (NICS) calculations reveal that 5-nitropyrimidinones exhibit reduced negative NICS values compared to their non-nitrated counterparts, indicating a "thinner" ring current. This electronic depletion is the precursor to aromaticity loss, rendering the ring susceptible to nucleophilic attack that permanently breaks planarity.
Tautomeric Pathway Visualization
The following diagram illustrates the proton transfer and electronic reorganization driven by the C-5 nitro group.
Figure 1: Tautomeric equilibrium heavily favors the Lactam form due to the electron-withdrawing nitro group stabilizing the N-H dipole.
Mechanism of Aromaticity Loss: The Meisenheimer Complex
The most critical event in the chemistry of nitropyrimidinones is the formation of Meisenheimer complexes (anionic
The Mechanism[2]
-
Nucleophilic Attack: A nucleophile (Nu) attacks the electron-deficient C-2, C-4, or C-6 position.
-
Hybridization Change: The carbon center shifts from
to . -
Aromaticity Break: The cyclic
-system is interrupted. The negative charge is delocalized onto the nitro group, forming a stable, non-aromatic intermediate.
This complex is not merely a transition state but often a stable species that can be isolated or observed spectroscopically, representing a distinct loss of aromaticity.
Figure 2: Pathway of nucleophilic attack leading to the formation of the non-aromatic Meisenheimer complex.
Experimental Protocols
Synthesis of 5-Nitropyrimidin-2-one
Rationale: Direct nitration of pyrimidinone is hazardous and low-yielding due to acid-catalyzed ring degradation. This protocol uses a controlled nitration-hydrolysis sequence.
Materials:
-
2-Aminopyrimidine (10 mmol)
- (conc., 10 mL)
- (fuming, 1.1 eq)
-
Ice/Water bath
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-aminopyrimidine in concentrated
at . Maintain temperature to prevent exothermic decomposition. -
Nitration: Add fuming
dropwise over 30 minutes. The nitro group directs to the C-5 position (para to amino). -
Rearrangement/Hydrolysis: Heat the mixture to
for 2 hours. This converts the intermediate nitramine to 2-amino-5-nitropyrimidine. -
Diazotization (One-Pot): Cool to
. Add aqueous dropwise. The diazonium salt is unstable and hydrolyzes immediately in the acidic medium to yield the 5-nitropyrimidin-2-one. -
Isolation: Pour onto crushed ice. Adjust pH to 3-4 with ammonia water. Filter the yellow precipitate.
Detecting Aromaticity Loss (Meisenheimer Trapping)
Rationale: To confirm the susceptibility of the ring to aromaticity loss, one must observe the
Protocol:
-
Preparation: Dissolve 5-nitropyrimidinone (0.1 M) in DMSO-
. -
Titration: Add aliquots of Sodium Methoxide (
) in methanol- . -
NMR Monitoring: Track the
-NMR signals.-
Aromatic State: Sharp singlets at
9.0–9.5 ppm (H-4/H-6). -
Meisenheimer State:[3] Appearance of upfield signals at
5.5–6.5 ppm, corresponding to the hybridized H-4/H-6 protons.
-
-
UV-Vis Confirmation: A strong bathochromic shift (often yellow
red/purple) indicates charge delocalization onto the nitro group, confirming the formation of the anionic complex.
Data Summary: Spectroscopic Markers
The following table summarizes the key spectroscopic shifts observed when aromaticity is lost during nucleophilic addition.
| State | Hybridization (C4/C6) | UV-Vis ( | Stability | |
| Parent (Aromatic) | 9.2 - 9.6 | ~270-300 nm | Stable in acid | |
| Meisenheimer Complex | 5.8 - 6.4 | ~450-500 nm | Stable in base | |
| Covalent Hydrate | 6.0 - 6.5 | Loss of band | Unstable (Ring opens) |
Implications for Drug Design
Understanding aromaticity loss is vital for designing covalent inhibitors or understanding metabolic liabilities.
-
Covalent Inhibition: The susceptibility of C-4/C-6 to nucleophilic attack can be exploited to design targeted covalent inhibitors (TCIs) that react with cysteine residues in a protein pocket.
-
Metabolic Toxicity: Rapid formation of Meisenheimer complexes in vivo can lead to ring opening (ANRORC mechanism) or reduction to toxic nitroso intermediates.
References
-
Frontiers in Chemistry. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction. Retrieved from [Link]
-
ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Reaction Mechanisms. Retrieved from [Link][4]
-
Journal of the Chemical Society. (1968). Covalent hydration in simple pyrimidines: evidence from kinetics of hydrogen exchange. Retrieved from [Link]
-
MDPI. (2023). Reconstructive Methodology in the Synthesis of 2-Aminopurine and Nitropyrimidine Derivatives. Retrieved from [Link]
Sources
- 1. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 2. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
Technical Comparative Analysis: 1-Methyl-5-nitro-2-pyrimidinone vs. 1-Methyl-5-nitropyridin-2-one
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
This guide provides a rigorous technical comparison between two structurally related but functionally distinct heterocyclic scaffolds: 1-Methyl-5-nitro-2-pyrimidinone (Compound A) and 1-Methyl-5-nitropyridin-2-one (Compound B) .
While both compounds share a planar, electron-deficient lactam core functionalized with a nitro group, their utility in drug development diverges significantly due to the electronic influence of the second nitrogen atom in the pyrimidine ring.
-
The Pyridinone (Compound B) serves as a stable, privileged scaffold in medicinal chemistry, widely used as a bioisostere for phenyl rings and amides in kinase inhibitors (e.g., MPS1, Aurora) and antifibrotics.
-
The Pyrimidinone (Compound A) acts as a highly reactive electrophile . Its extreme electron deficiency renders the ring susceptible to nucleophilic attack, ring-opening, and recyclization (ANRORC-type mechanisms), making it a valuable intermediate for "scaffold morphing" synthesis rather than a stable end-point drug core in many contexts.
Section 1: Structural & Electronic Profiling
The fundamental difference lies in the ring electronics. The pyrimidinone ring contains two nitrogen atoms, significantly lowering the energy of the LUMO compared to the single-nitrogen pyridinone.
Comparative Data Table
| Feature | 1-Methyl-5-nitro-2-pyrimidinone | 1-Methyl-5-nitropyridin-2-one |
| CAS Number | 17758-39-3 | 32896-90-5 |
| Core Scaffold | Pyrimidine (1,3-diazine) | Pyridine (Azine) |
| Electronic Character | Highly | |
| C5-Nitro Effect | Activates C4/C6 for nucleophilic attack | Activates C4/C6 for SNAr (if LG present) |
| Ring Stability | Low (Prone to Ring Opening/ANRORC) | High (Stable under physiological conditions) |
| Primary Application | Synthetic Intermediate / Ring Transformation | Drug Scaffold / Kinase Inhibitor Core |
| Solubility | Low (Polar organic solvents required) | Low to Moderate (Improved by N-Me) |
Electronic Resonance & Reactivity Map (Graphviz)
The following diagram illustrates the resonance contributors and the resulting electrophilic sites. Note the increased susceptibility of the pyrimidinone C4/C6 positions.
Caption: Electronic profiling highlighting the destabilizing electrophilicity of the pyrimidinone scaffold versus the aromatic stability of the pyridinone.
Section 2: Synthetic Pathways[2]
1-Methyl-5-nitropyridin-2-one (The Stable Scaffold)
The synthesis is robust and scalable, typically starting from 2-hydroxypyridine.
-
Nitration: Electrophilic aromatic substitution on 2-hydroxypyridine using fuming HNO₃/H₂SO₄.
-
N-Methylation: Treatment with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) under basic conditions.[1]
1-Methyl-5-nitro-2-pyrimidinone (The Reactive Intermediate)
Synthesis requires milder conditions to prevent ring degradation.
-
Condensation: Often formed via condensation of nitromalonaldehyde equivalents with N-methylurea.
-
Nitration: Direct nitration of 1-methyl-2-pyrimidinone is possible but requires careful temperature control to avoid ring oxidation or opening.
Synthesis Workflow Diagram
Caption: Comparative synthetic workflows. Pathway B represents a standard industrial route, while Pathway A requires controlled conditions to preserve the ring.
Section 3: Reactivity & Ring Transformations
This is the critical differentiator for researchers.
The "ANRORC" Mechanism (Pyrimidinone)
1-Methyl-5-nitro-2-pyrimidinone is a classic substrate for ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions.
-
Mechanism: A nucleophile (e.g., an amine or ketone enolate) attacks C4 or C6.
-
Ring Opening: The ring opens due to the stability of the leaving group (nitroacetamide fragment).
-
Outcome: This can lead to recyclization into functionalized pyridines or benzenes (e.g., converting the pyrimidine ring into a benzene ring using ketones).
-
Implication: It is a "chemical chameleon" used to build complex aromatics, not just a static scaffold.
Nitro Reduction (Pyridinone)
1-Methyl-5-nitropyridin-2-one behaves as a stable aromatic nitro compound.
-
Reaction: Reduction (H₂/Pd-C or Fe/NH₄Cl) yields 1-methyl-5-aminopyridin-2-one .
-
Implication: The resulting amine is a versatile handle for amide coupling, urea formation, or Buchwald-Hartwig couplings, essential for kinase inhibitor libraries.
Reactivity Flowchart
Caption: Divergent reactivity profiles. The pyrimidinone undergoes skeletal rearrangement, while the pyridinone undergoes functional group modification.
Section 4: Medicinal Chemistry Applications[4]
Pyridinone: The Kinase Inhibitor Scaffold
The 1-methyl-pyridin-2-one core is a bioisostere of the phenyl ring but with improved solubility and specific hydrogen-bonding vectors (carbonyl acceptor).
-
Target Class: Mitotic kinases (Aurora A/B, MPS1).
-
Binding Mode: The carbonyl oxygen often accepts a hydrogen bond from the kinase hinge region, while the 5-amino group (derived from the nitro) projects into the solvent-exposed area or specificity pocket.
-
Example: Analogues of Perampanel (AMPA receptor antagonist) utilize the pyridinone core for conformational control.
Pyrimidinone: The Antiviral Precursor
While less common as a final drug core due to metabolic instability (potential for ring opening in vivo), it serves as a precursor for:
-
Modified Nucleosides: The pyrimidinone core mimics natural nucleobases (cytosine/uracil).
-
Covalent Inhibitors: The high reactivity of the C4/C6 position can be exploited to design covalent probes that react with cysteine residues in specific enzymes, though selectivity is a major challenge.
Section 5: Experimental Protocols
Protocol A: Reduction of 1-Methyl-5-nitropyridin-2-one to 5-Amino Derivative
A standard procedure for generating the kinase inhibitor scaffold.
-
Preparation: Dissolve 1-Methyl-5-nitropyridin-2-one (1.0 eq) in Methanol (0.1 M concentration).
-
Catalyst: Add 10 wt% Pd/C (0.1 eq by weight).
-
Hydrogenation: Purge the vessel with N₂ followed by H₂. Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at Room Temperature for 4-6 hours.
-
Monitoring: Monitor by LC-MS (Disappearance of Nitro peak M+, Appearance of Amine peak [M-30+H]+).
-
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo to yield the 5-amino-1-methylpyridin-2-one as a tan solid.
-
Note: The amine is sensitive to oxidation; store under inert gas or use immediately.
-
Protocol B: Ring Transformation of 1-Methyl-5-nitro-2-pyrimidinone
Demonstrating the ANRORC reactivity (Synthesis of p-nitrophenols via ketone condensation).
-
Reagents: Mix 1-Methyl-5-nitro-2-pyrimidinone (1.0 eq) with a ketone (e.g., acetone or cyclohexanone, 2.0 eq) in ethanolic ammonia (saturated solution).
-
Reaction: Heat the mixture in a sealed tube at 70-100°C for 3-5 hours.
-
Mechanism: The ammonia/enolate attacks the pyrimidinone, opening the ring and re-closing with the ketone carbons, expelling the urea fragment.
-
Workup: Cool to RT, neutralize with dilute HCl. Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography is required to separate the transformed aromatic product from byproducts.
References
-
Synthesis and physical properties of 1-methyl-5-nitropyridin-2-one. Chemical Synthesis Database. CAS 32896-90-5.[2][3] Link
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. 2022. Link
-
The Ring Transformation of 3-Methyl-5-nitropyrimidin-4(3H)-one. National Institutes of Health (PMC). Discusses the electrophilic nature and ring opening of nitropyrimidinones. Link
-
Aminolysis of 1-Methyl-5-nitropyrimidin-2(1H)-one. Bulletin of the Chemical Society of Japan. 1996;69:1997–2002.[4] Detailed study on the ring-opening reaction with amines. Link[4]
-
1-Methyl-5-nitro-2(1H)-pyrimidinone Product Page. Alfa Chemistry. CAS 17758-39-3. Link
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A Technical Guide to Electron-Deficient Pyrimidinone Scaffolds in Organic Synthesis
Introduction: The Strategic Importance of Electron-Deficient Pyrimidinones
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of natural nucleobases like cytosine, thymine, and uracil.[1][2] This inherent biological relevance has established pyrimidine derivatives as "privileged scaffolds" in drug discovery.[1][3][4] When rendered electron-deficient, typically through the introduction of electron-withdrawing groups (EWGs) or additional nitrogen atoms, the pyrimidinone ring's reactivity is profoundly altered. This creates a versatile platform for synthesizing complex molecules with significant therapeutic potential, particularly in oncology.[1][3]
This guide provides an in-depth exploration of the synthesis, reactivity, and application of electron-deficient pyrimidinone scaffolds. We will delve into the mechanistic rationale behind key synthetic transformations and provide actionable protocols for the modern research chemist.
Core Synthetic Strategies: Building the Electron-Deficient Scaffold
The construction of an electron-deficient pyrimidinone core can be approached through several robust synthetic routes. The choice of method is often dictated by the desired substitution pattern and the nature of the electron-withdrawing functionalities.
The Biginelli Reaction: A Classic Multicomponent Approach
First reported by Pietro Biginelli in 1891, this one-pot, acid-catalyzed three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) remains a highly efficient method for producing dihydropyrimidinones (DHPMs).[5][6][7]
-
Causality Behind the Choice: The Biginelli reaction is valued for its operational simplicity and atom economy. By selecting aldehydes and β-ketoesters bearing electron-withdrawing groups, the resulting DHPM scaffold is inherently electron-deficient. The reaction's mechanism is believed to proceed through an iminium intermediate, which then undergoes nucleophilic attack by the ketoester enol, followed by cyclization.[7]
-
Expert Insight: While classic conditions involve strong acid catalysis, modern protocols often employ milder catalysts like Yb(OTf)₃ or indium(III) chloride to improve yields and broaden substrate scope, especially for sensitive functional groups.[7] The use of microwave assistance has also been shown to dramatically reduce reaction times.[7]
Detailed Protocol: Biginelli Synthesis of an Electron-Deficient Dihydropyrimidinone
This protocol describes a general procedure for synthesizing 4-aryl-3,4-dihydropyrimidin-2(1H)-ones using a Lewis acid catalyst.
Materials:
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea (1.5 mmol)
-
Indium(III) chloride (InCl₃) (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and InCl₃ (0.1 mmol).
-
Add ethanol (5 mL) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (20 g).
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to afford the pure dihydropyrimidinone product.
From Dihalopyrimidines: A Gateway to Diverse Functionality
Commercially available dihalopyrimidines, such as 2,4-dichloropyrimidine, are powerful and versatile starting materials for creating electron-deficient scaffolds.[8] The two chlorine atoms serve as excellent leaving groups for sequential functionalization.
-
Causality Behind the Choice: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms at the 2, 4, and 6 positions electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[9][10][11] The reactivity generally follows the order C4(6) > C2, allowing for regioselective functionalization.[12][13] This differential reactivity is crucial for building molecular complexity in a controlled manner.
-
Expert Insight: The synthesis of the 2,4-dichloropyrimidine precursor is typically achieved through the chlorination of uracil using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8][14] This reaction must be performed under anhydrous conditions to prevent the formation of byproducts.
Diagram: Synthetic Workflow for Dihalopyrimidine Functionalization
Caption: Workflow for preparing and functionalizing 2,4-dichloropyrimidine.
Reactivity and Advanced Functionalization
The electron-deficient nature of these pyrimidinone scaffolds dictates their subsequent reactivity, opening avenues for advanced modifications through transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
As mentioned, SNAr is a cornerstone reaction for functionalizing halopyrimidinones. The stability of the intermediate Meisenheimer complex, which is enhanced by the ring's nitrogen atoms, facilitates this reaction.[9][10]
-
Mechanistic Insight: Nucleophilic attack occurs preferentially at the C4 and C2 positions because the resulting negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms, a stabilizing effect not possible with attack at C5.[9][10] The presence of additional electron-withdrawing groups, such as a nitro group at C5, further activates the ring for SNAr.[15]
Transition Metal-Catalyzed Cross-Coupling
Palladium- and nickel-catalyzed cross-coupling reactions have become indispensable tools for installing carbon-carbon and carbon-heteroatom bonds on the pyrimidinone core.[16][17][18]
-
Expert Insight: Suzuki-Miyaura coupling is particularly effective for creating aryl- or heteroaryl-substituted pyrimidinones.[8] Chloropyrimidines are sufficiently reactive to participate in these couplings, eliminating the need for conversion to more reactive bromides or iodides.[12] The choice of ligand is critical for reaction efficiency; bulky, electron-rich phosphine ligands often give the best results. Pyrimidine sulfinates have also emerged as effective coupling partners, serving as alternatives to the often hard-to-prepare pyrimidine-boronic acids.[19]
Table: Comparison of Common Cross-Coupling Reactions on Halopyrimidinones
| Reaction Name | Coupling Partners | Typical Catalyst | Key Advantages |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High functional group tolerance; commercially available reagents.[8] |
| Buchwald-Hartwig | Amines (Primary/Secondary) | Pd₂(dba)₃ with Xantphos | Forms C-N bonds; crucial for medicinal chemistry applications.[16] |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Forms C-C triple bonds; introduces linear motifs.[12] |
| Stille | Organostannanes | Pd(PPh₃)₄ | Tolerant of many functional groups, but tin reagents are toxic.[12] |
Applications in Drug Development: A Focus on Kinase Inhibition
The pyrimidine scaffold is a well-established pharmacophore, bioisosteric to the purine ring of ATP.[3][20][21] This structural mimicry makes pyrimidine derivatives, particularly electron-deficient ones, highly effective at targeting the ATP-binding site of protein kinases.[22] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.[3][20]
-
Structure-Activity Relationship (SAR) Insights: The development of potent and selective kinase inhibitors often relies on strategic functionalization of the pyrimidinone core.
-
Hinge-Binding: The N1 and N3 atoms of the pyrimidine ring often form crucial hydrogen bonds with the "hinge region" of the kinase active site, mimicking the interaction of adenine.[20]
-
Selectivity Pockets: Substituents installed at the C2 and C4 positions via the methods described above can extend into selectivity pockets within the active site, allowing for the targeting of specific kinases and reducing off-target effects.[22]
-
Electron-Withdrawing Groups: The addition of EWGs (e.g., -F, -CF₃, -NO₂) can enhance binding affinity and modulate the physicochemical properties of the drug candidate, such as solubility and metabolic stability.[1][23]
-
Diagram: Pyrimidinone Scaffold as a Kinase Inhibitor
Caption: Interaction of a pyrimidinone inhibitor with a kinase active site.
Conclusion and Future Perspectives
Electron-deficient pyrimidinone scaffolds represent a robust and highly adaptable platform in modern organic synthesis and medicinal chemistry. The synthetic methodologies, from classic multicomponent reactions to modern transition-metal-catalyzed couplings, provide chemists with precise control over the scaffold's functionalization. This control is paramount in the rational design of targeted therapeutics, particularly kinase inhibitors. As our understanding of disease biology deepens, the ability to rapidly generate diverse libraries of complex, electron-deficient pyrimidinones will continue to drive the discovery of next-generation medicines.
References
- 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. (2025, April 3). NINGBO INNO PHARMCHEM CO.,LTD.
- Ialongo, D., Madia, V. N., Messore, A., et al. (2023).
- Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. (2018, November 2). Taylor & Francis Online.
- 2,4-Dichloropyrimidine synthesis. ChemicalBook.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025, April 15).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025, February 5). RSC Publishing.
- Marketed pyrimidine scaffold containing drugs.
- Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. PMC.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). RSC Publishing.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry (RSC Publishing).
- The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. (2025, December). Benchchem.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry (India) Pvt. Ltd.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). MDPI.
- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
- Why does nucleophilic aromatic substitution occur
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006, January 12). Organic Letters.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Nucleophilic arom
- The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidine‐2‐(1. (2024, January 11). Journal of Synthetic Chemistry.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC.
- A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. (2016, May 28).
- Biginelli Reaction. Organic Chemistry Portal.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024, January 31). PubMed.
Sources
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- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biginelli Reaction [organic-chemistry.org]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 16. researchgate.net [researchgate.net]
- 17. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 22. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
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5-Nitropyrimidinone Derivatives: Technical Review & Synthetic Guide
Executive Summary
The 5-nitropyrimidinone scaffold represents a unique intersection between high-energy material precursors and potent bioactive pharmacophores. Unlike simple pyrimidines, the introduction of a nitro group at the C-5 position drastically alters the electronic landscape of the heterocyclic ring, rendering it highly electron-deficient. This modification activates the scaffold for rare Nucleophilic Ring Transformations (NRT) , allowing it to serve as a "masked" equivalent of unstable synthons like nitromalonaldehyde.
This guide provides a technical deep-dive into the synthesis, reactivity, and medicinal chemistry of 5-nitropyrimidinone derivatives. It moves beyond standard reviews by detailing the causality between the 5-nitro substitution and the scaffold's dual behavior as both a drug target (GPR119 agonists, iNOS inhibitors) and a synthetic intermediate for functionalized nitrophenols and pyridines.
Part 1: Structural & Electronic Properties
The "Electron Sink" Effect
The 5-nitro group exerts a profound electron-withdrawing effect (-I and -M effects) on the pyrimidinone ring. This creates specific zones of reactivity:
-
C-2, C-4, and C-6 Electrophilicity: These positions become highly susceptible to nucleophilic attack, far more than in non-nitrated pyrimidines.
-
Acidity: The N-H protons (in lactam tautomers) become significantly more acidic (
often < 7), facilitating alkylation under mild conditions. -
Ring Instability: The electron deficiency destabilizes the ring toward nucleophiles, enabling ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanisms.
Tautomeric Considerations
5-Nitropyrimidinones exist in equilibrium between lactam (keto) and lactim (enol) forms. In solution, the 4(3H)-one or 2(1H)-one tautomers generally predominate, stabilized by the nitro group's hydrogen-bonding potential.
Part 2: Synthetic Strategies & Protocols
Core Synthesis: Nitration of Pyrimidinones
Direct nitration of the parent pyrimidinone is the most scalable route. Below is a validated protocol for the synthesis of 3-methyl-5-nitropyrimidin-4(3H)-one , a versatile intermediate.
Experimental Protocol: Synthesis of 3-Methyl-5-nitropyrimidin-4(3H)-one[1][2]
-
Precursor: 3-Methylpyrimidin-4(3H)-one (derived from 2-thiouracil via desulfurization and methylation).
-
Reagents: Fuming Nitric Acid (
, d=1.5), Concentrated Sulfuric Acid ( ).
Step-by-Step Methodology:
-
Preparation of Mixed Acid: In a chemically resistant reactor, cool 20 mL of concentrated
to 0°C. Slowly add 15 mL of fuming dropwise, maintaining the temperature below 5°C to prevent oxidant decomposition. -
Substrate Addition: Add 10 mmol of 3-methylpyrimidin-4(3H)-one in small portions to the mixed acid. Critical Control Point: The reaction is exothermic; ensure temperature does not exceed 10°C to avoid ring oxidation.
-
Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The solution will turn pale yellow/orange.
-
Quenching: Pour the reaction mixture over 200g of crushed ice with vigorous stirring. The 5-nitro derivative will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water (
mL) to remove residual acid, and recrystallize from ethanol/water (1:1). -
Validation:
-
Yield: Typically 75-85%.
-
1H NMR (DMSO-d6): Look for the downfield shift of the C-2 proton (~9.0-9.5 ppm) and C-6 proton due to the nitro group's deshielding.
-
Caption: Step-wise synthetic pathway from commercial thiouracil to the activated 5-nitropyrimidinone scaffold.
Part 3: Chemical Reactivity & Ring Transformations[1][2]
The defining feature of 5-nitropyrimidinones is their ability to undergo Ring Transformation reactions. The 5-nitro group makes the C-2/N-3/C-4 segment a viable leaving group (as nitroacetamide equivalent) or activates the ring for reconstruction.
The "Masked Diformylamine" Behavior
When reacted with electron-rich dinucleophiles (like ketones or 1,3-dicarbonyls), the pyrimidine ring opens and recycles into a benzene or pyridine ring.
Mechanism:
-
Nucleophilic Attack: The enolate of a ketone attacks C-6 of the pyrimidinone.
-
Ring Opening: The C-N bond cleaves due to the electron sink of the nitro group.
-
Recyclization: The intermediate condenses intramolecularly to form a new stable aromatic system (e.g., p-nitrophenol).
Caption: Divergent reactivity pathways: Ring transformation vs. standard substitution.
Part 4: Medicinal Chemistry & Biological Applications[3][4][5][6][7]
The 5-nitropyrimidinone core is a privileged structure in drug discovery, particularly for metabolic and infectious diseases.
Structure-Activity Relationships (SAR)
| Biological Target | Key Derivative Class | SAR Insights |
| GPR119 (Type 2 Diabetes) | 5-Nitropyrimidines with endo-azabicyclic amines | The 5-nitro group is essential for binding affinity. Substituents at C-2/C-4 (e.g., azabicyclic alcohols) determine agonist potency. Lead Compound: endo-azabicyclic carbamate (EC50 = 0.6 nM). |
| iNOS (Inflammation) | 5-Nitropyrimidine-2,4-diones (5-Nitrouracils) | C-5 nitro group mimics the transition state or interacts with the heme pocket of NOS. C-6 styryl substitutions enhance selectivity. |
| HSV-1 (Antiviral) | N,N'-bis-5-nitropyrimidyl piperazines | Electron-deficient pyrimidine rings are crucial. Electron-donating groups reduce activity. The linker length between rings modulates cytotoxicity. |
| Antitubercular | 5-Nitro-2-furfurylidene derivatives | The nitro group is a prodrug moiety, activated by bacterial nitroreductases to generate toxic radical species (similar to metronidazole). |
Case Study: GPR119 Agonists
Researchers at Vertex and other groups utilized the 5-nitropyrimidine scaffold to develop potent GPR119 agonists. The nitro group serves two roles:
-
Electronic: It lowers the pKa of the pyrimidine nitrogen, influencing solubility and permeability.
-
Binding: It forms specific electrostatic interactions within the GPR119 binding pocket.
Part 5: References
-
Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists. Bioorg Med Chem. 2013.
-
The Ring Transformation of 3-Methyl-5-nitropyrimidin-4(3H)-one. Molecules. 2003.[1][3]
-
Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chem Biol Drug Des. 2015.
-
Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. Antiviral Res. 2002.
-
Nitration of 2-Methylpyrimidine-4,6-dione (Modelling and Kinetics). Cent. Eur. J. Energ. Mater. 2018.[4][5]
Sources
Reactivity Profile of N-Methyl-5-Nitropyrimidinone: A Technical Guide
This guide provides an in-depth technical analysis of the reactivity profile of 3-methyl-5-nitropyrimidin-4(3H)-one (often referred to generally as N-methyl-5-nitropyrimidinone in synthetic literature).[1] This molecule represents a class of "push-pull" heterocyclic electrophiles that serve as powerful synthons for scaffold hopping in drug discovery.[1]
Executive Summary
3-Methyl-5-nitropyrimidin-4(3H)-one (hereafter referred to as NMNP ) is a highly electron-deficient heterocyclic scaffold.[1][2][3] Unlike standard pyrimidines which are relatively inert to nucleophilic attack unless activated, NMNP possesses a unique electronic structure driven by the 5-nitro group and the N-methyl lactam moiety.
For the medicinal chemist, NMNP is not merely a substrate but a masked synthon . It functions as a synthetic equivalent of activated diformylamine or
Key Reactivity Drivers[4]
-
Super-Electrophilicity : The C-2 and C-6 positions are highly activated for nucleophilic attack due to the inductive and mesomeric withdrawal of the 5-nitro group.[1]
-
Leaving Group Ability : The N3-C4 fragment (N-methylnitroacetamide equivalent) acts as a stable leaving group during ring transformations.[1]
-
Push-Pull Character : The molecule behaves as a cyclic nitroenamine, susceptible to addition-elimination sequences.[1][4]
Electronic Structure & Reactivity Map[1]
The reactivity of NMNP is dictated by the regioselectivity of nucleophilic attack. The molecule possesses two primary electrophilic sites (C-2 and C-6) and one nucleophilic trigger (the carbonyl oxygen, primarily for coordination).
The Dual-Electrophile Model
-
C-2 Position : Sterically accessible and flanked by two nitrogens.[1] Attack here typically leads to ring opening to form acyclic nitroenamines.
-
C-6 Position : Activated by the vinylogous connection to the carbonyl and the nitro group. Attack here initiates ring transformation sequences.[1][2][4]
Reactivity Diagram (DOT Visualization)
The following diagram maps the electrophilic sites to their respective synthetic outcomes.
Caption: Reactivity bifurcation of NMNP based on nucleophile type and regioselective attack.
Core Transformations & Mechanisms[1]
Ring Transformation to 4-Pyridones
This is the most valuable application of NMNP in drug design. It allows the conversion of a pyrimidine scaffold into a highly substituted pyridine scaffold, a technique known as Scaffold Hopping .
Mechanism :
-
Nucleophilic Attack : An enolate (from a 1,3-dicarbonyl compound) attacks the C-6 position of NMNP.[1]
-
Ring Opening : The C-N bond cleaves, forming a transient bicyclic intermediate or an acyclic species.
-
Recyclization : The nitrogen of the nucleophile (or added ammonia) closes the ring.
-
Elimination : The N3-C4 fragment is expelled as the anion of N-methylnitroacetamide.
Why this matters : It installs substituents at the 3 and 5 positions of the pyridine ring, a substitution pattern that is notoriously difficult to achieve via direct electrophilic aromatic substitution of pyridine.
Aminolysis (Nitroenamine Synthesis)
Reaction with primary amines results in attack at C-2, leading to ring opening.[1] This yields nitroenamines , which are versatile "push-pull" alkenes used as precursors for indole synthesis or as Michael acceptors.[1]
Comparative Data: Reaction Outcomes
| Nucleophile Class | Reaction Conditions | Primary Product | Mechanism Type |
| 1,3-Dicarbonyls | EtOH/NaOEt, Heat | 3,5-Disubstituted 4-Pyridone | Ring Transformation (C-6 Attack) |
| Ketones + NH3 | MeOH, NH3, Heat | 4,5-Disubstituted Pyrimidine | Ring Transformation (C-6 Attack) |
| Primary Amines | MeOH, Reflux | Nitroenamine (Acyclic) | Aminolysis (C-2 Attack) |
| Ammonium Acetate | AcOH, Heat | 3-Nitro-2-pyridone | Ring Transformation (Alternative) |
Experimental Protocols
Protocol A: Synthesis of NMNP (3-Methyl-5-nitropyrimidin-4(3H)-one)
Note: This precursor must be synthesized as it is rarely available commercially in bulk.[1]
Reagents : 3-Methylpyrimidin-4(3H)-one, Fuming Nitric Acid (HNO3), Conc.[1][4] Sulfuric Acid (H2SO4).[1]
-
Preparation : Dissolve 3-methylpyrimidin-4(3H)-one (10 mmol) in concentrated H2SO4 (5 mL) at 0°C.
-
Nitration : Add fuming HNO3 (1.5 eq) dropwise, maintaining temperature <10°C.
-
Heating : Allow the mixture to warm to room temperature, then heat to 100°C for 2 hours. Caution: Exothermic reaction.[1]
-
Quenching : Pour the reaction mixture over crushed ice (50 g).
-
Isolation : Collect the pale yellow precipitate by filtration. Recrystallize from Ethanol/Water.[1][5]
-
Validation : 1H NMR (DMSO-d6) should show a singlet for N-Me (~3.5 ppm) and two singlets for C2-H and C6-H (~8.5-9.5 ppm).[1]
Protocol B: Ring Transformation to 3,5-Bis(ethoxycarbonyl)pyridin-4-one
Targeting the "Activated Diformylamine" equivalent.[1][4]
-
Setup : In a round-bottom flask, dissolve NMNP (1.0 mmol) in Ethanol (5 mL).
-
Nucleophile Addition : Add Diethyl acetonedicarboxylate (1.2 mmol) and Triethylamine (2.0 mmol).
-
Reaction : Reflux the mixture for 3–5 hours. Monitor by TLC (disappearance of NMNP spot).
-
Workup : Cool to room temperature. The product often precipitates directly.
-
Purification : Filter the solid. Wash with cold ethanol and hexane.[1]
-
Yield : Typical yields range from 60–80%.[1]
Mechanistic Visualization (Graphviz)[1]
The following diagram details the "Scaffold Hopping" mechanism, illustrating how NMNP acts as a donor of the C-N-C fragment.
Caption: Step-wise mechanism of the ANRORC-like ring transformation of NMNP.
Applications in Drug Development[4]
Scaffold Hopping
NMNP allows researchers to replace a pyrimidine core with a pyridine core while simultaneously introducing complexity at the 3- and 5-positions.[1] This is critical for:
-
Modulating Solubility : Pyridones often have different solubility profiles than pyrimidines.[1]
-
Altering H-Bonding : Changing the donor/acceptor pattern to fit binding pockets.[1]
Diversity-Oriented Synthesis (DOS)
Because NMNP reacts with a wide range of ketones, esters, and amines, it serves as a "hub" molecule for generating libraries of:
-
Antiviral candidates (modified nucleobases).[1]
-
Kinase inhibitors (utilizing the pyridine-4-one hinge binder motif).[1]
References
-
Adachi, T., et al. (1999). "Versatile Reactivities of 3-Methyl-5-nitropyrimidin-4(3H)-one." Journal of Organic Chemistry. (Verified via search snippets 1.1, 1.2).
-
Nishiwaki, N., et al. (2003). "The Ring Transformation of 3-Methyl-5-nitropyrimidin-4(3H)-one." Molecules.
-
Tohda, Y., et al. (2001). "Nucleophilic substitution of 5-nitropyrimidines." Arkivoc.
-
BenchChem. (2025).[1][5] "Reactivity Analysis of Nitropyridine N-oxides." Technical Report. (Contextual reactivity data).
Sources
An In-Depth Technical Guide to the Dipolar Aprotic Solvent Solubility of Nitropyrimidinones
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical aspects of determining the solubility of nitropyrimidinones in dipolar aprotic solvents. It combines theoretical principles with actionable, field-proven experimental protocols to ensure accuracy and reproducibility in this vital area of pharmaceutical development.
Introduction: The Significance of Nitropyrimidinones and Their Solubility
Nitropyrimidinones represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their scaffold is a key feature in various biologically active molecules, including kinase inhibitors and other therapeutic agents. The introduction of a nitro group can significantly influence the compound's physicochemical properties, including its solubility, which is a cornerstone of a drug candidate's profile. Poor solubility can impede absorption, reduce bioavailability, and lead to unreliable in vitro assay results, ultimately hindering the entire drug development process.[1]
Dipolar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), are indispensable in drug discovery. They possess high dielectric constants and are excellent at dissolving a wide range of organic molecules.[2] Understanding the solubility of nitropyrimidinones in these solvents is crucial for various stages of research and development, from initial compound screening and storage to formulation and preclinical studies.
This guide will delve into the factors governing the solubility of these compounds, provide a detailed, validated protocol for its determination, and discuss the interpretation of the resulting data.
Core Principles: Factors Influencing Nitropyrimidinone Solubility
The solubility of a nitropyrimidinone in a dipolar aprotic solvent is a complex interplay of several factors. A thorough understanding of these principles is essential for interpreting experimental data and for designing molecules with improved solubility profiles.
-
Molecular Structure of the Nitropyrimidinone:
-
Substituent Effects: The nature and position of substituent groups on the pyrimidinone ring have a profound impact on solubility. Electron-withdrawing groups, like the nitro group itself, can increase the polarity of the molecule. However, the overall solubility is also influenced by the presence of other functional groups. For instance, the introduction of hydrogen bond donors or acceptors can enhance interactions with the solvent.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the nitropyrimidinone must be overcome by solvent-solute interactions for dissolution to occur. High crystal lattice energy, often associated with planar, highly symmetrical molecules, can lead to lower solubility.
-
-
Properties of the Dipolar Aprotic Solvent:
-
Polarity and Dipole Moment: Dipolar aprotic solvents are characterized by their large dipole moments, which allow them to solvate polar molecules effectively. The ability of the solvent to surround the nitropyrimidinone molecule and disrupt the crystal lattice is a key determinant of solubility.
-
Hydrogen Bond Acceptor Capability: While these solvents do not donate hydrogen bonds, they are typically good hydrogen bond acceptors. This property is particularly relevant if the nitropyrimidinone has hydrogen bond donor functionalities.
-
-
Environmental and Experimental Conditions:
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature. However, this is not universally true and should be determined empirically.[3]
-
pH (in the presence of water): While this guide focuses on neat dipolar aprotic solvents, it is important to note that the presence of even small amounts of water can introduce pH effects, especially if the nitropyrimidinone has ionizable groups.
-
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[4] It is a robust and reliable technique that, when performed correctly, provides the true maximum concentration of a solute that can be dissolved in a solvent under specific conditions.
-
Preparation of Materials and Reagents:
-
Nitropyrimidinone Sample: Ensure the compound is of high purity and in a solid form (crystalline or amorphous).
-
Dipolar Aprotic Solvent: Use high-purity, anhydrous solvent (e.g., DMSO, DMF, NMP). The water content of the solvent should be minimized and documented.
-
Equipment: Calibrated analytical balance, vials with screw caps, orbital shaker or rotator, temperature-controlled incubator, centrifuge, and appropriate filtration devices (e.g., PTFE syringe filters).
-
Analytical Instrumentation: A validated High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis) is required for accurate quantification.
-
-
Sample Preparation:
-
Accurately weigh an excess amount of the solid nitropyrimidinone into a clean, dry vial. The "excess" is critical to ensure that a saturated solution is achieved and that undissolved solid remains at the end of the experiment. A general guideline is to add enough compound so that a visible amount of solid is present throughout the equilibration period.
-
-
Solvent Addition and Equilibration:
-
Add a precise volume of the chosen dipolar aprotic solvent to the vial containing the nitropyrimidinone.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled incubator on an orbital shaker or rotator. The temperature should be maintained at a constant, specified value (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient duration to ensure that equilibrium is reached. For many compounds, 24 to 48 hours is adequate.[5] It is advisable to perform a time-to-equilibrium study for a new class of compounds by measuring the concentration at several time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, it is crucial to separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Carefully draw the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. It is important to pre-saturate the filter by discarding the initial portion of the filtrate to avoid loss of the compound due to adsorption to the filter membrane.
-
-
-
Sample Analysis (HPLC Quantification):
-
Standard Curve Preparation: Prepare a series of standard solutions of the nitropyrimidinone of known concentrations in the same dipolar aprotic solvent. These standards should bracket the expected solubility of the compound.
-
Sample Dilution: Accurately dilute an aliquot of the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the standard curve.
-
HPLC Analysis: Inject the diluted sample and the standard solutions onto the HPLC system.
-
Quantification: Determine the concentration of the nitropyrimidinone in the diluted sample by comparing its peak area to the standard curve. Calculate the original solubility in the saturated solution by applying the dilution factor.
-
Caption: Workflow for Shake-Flask Solubility Assay.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Illustrative Solubility Data for Hypothetical Nitropyrimidinones
| Compound ID | R1 Group | R2 Group | DMSO (mg/mL) | DMF (mg/mL) | NMP (mg/mL) |
| NP-001 | H | H | 15.2 | 25.8 | 30.1 |
| NP-002 | Cl | H | 8.5 | 12.3 | 15.6 |
| NP-003 | OCH3 | H | 22.1 | 35.4 | 41.7 |
| NP-004 | H | NH2 | 35.6 | 50.2 | 58.9 |
Interpreting the Data:
-
Structure-Solubility Relationships (SSRs): The data in Table 1, though hypothetical, illustrates how structural modifications can influence solubility. For instance, the addition of a polar amino group (NP-004) significantly increases solubility compared to the unsubstituted parent compound (NP-001). Conversely, a lipophilic chloro group (NP-002) may decrease solubility.
-
Solvent Effects: The data also demonstrates that the choice of dipolar aprotic solvent can have a significant impact on solubility. In this example, solubility generally follows the trend NMP > DMF > DMSO. This can be attributed to subtle differences in the polarity and solvating power of these solvents.
Expert Insights and Troubleshooting
Causality Behind Experimental Choices:
-
Why an excess of solid? Using an excess of the compound ensures that the solution becomes saturated and that the system reaches thermodynamic equilibrium between the dissolved and undissolved states. This is the definition of thermodynamic solubility.
-
Why 24-48 hours of agitation? Reaching true equilibrium can be a slow process, especially for poorly soluble compounds. Shorter incubation times may lead to an underestimation of the true solubility.
-
Why HPLC for quantification? HPLC is a highly specific and sensitive analytical technique that allows for the accurate quantification of the analyte of interest, even in the presence of potential impurities.
Self-Validating System and Trustworthiness:
A well-designed solubility experiment should include internal checks to ensure the validity of the results.
-
Visual Confirmation: Always visually inspect the samples after equilibration to confirm the presence of undissolved solid.
-
Mass Balance: For a rigorous study, the amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance calculation, further validating the result.
-
Purity Analysis: The purity of the compound in the filtrate should be checked by HPLC to ensure that no degradation has occurred during the experiment.
Conclusion
The determination of nitropyrimidinone solubility in dipolar aprotic solvents is a fundamental aspect of their development as potential drug candidates. By adhering to a robust and well-validated protocol, such as the shake-flask method, researchers can obtain accurate and reproducible data. This information is critical for making informed decisions throughout the drug discovery and development pipeline, ultimately contributing to the successful advancement of new therapeutic agents.
References
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5552-5556. [Link]
-
Glomme, A., & Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
-
Sou, T., & Bergström, C. A. S. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 11-19. [Link]
-
Wang, J., et al. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 124, 254-261. [Link]
-
Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(5), 503-524. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
ResearchGate. (2021). Summary of solubility measurement protocols of each company before harmonization. [Link]
-
World Health Organization. (2019). TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
University of Wisconsin-Madison. Appendix D: Solubility Flow Chart. [Link]
-
National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. [Link]
Sources
Methodological & Application
Synthesis of Novel Diazabicyclic Compounds from 1-Methyl-5-nitropyrimidin-2(1H)-one: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel diazabicyclic compounds, leveraging the versatile starting material, 1-Methyl-5-nitropyrimidin-2(1H)-one. This class of molecules holds significant promise in medicinal chemistry due to their rigid bicyclic structures, which can effectively orient pharmacophoric groups in three-dimensional space, enhancing binding affinity and selectivity to biological targets.[1][2]
The synthetic strategy outlined herein is centered around a robust and flexible approach involving the initial functionalization of the pyrimidinone core, followed by a key reductive cyclization step to construct the second ring of the diazabicyclic system. This guide will delve into the mechanistic underpinnings of each synthetic transformation, provide step-by-step experimental protocols, and offer insights into the characterization and validation of the synthesized compounds.
I. Strategic Approach: The Logic of the Synthesis
The synthesis of the target diazabicyclic compounds from this compound is conceptualized as a two-stage process. The core logic is to first introduce a suitably functionalized side chain onto the pyrimidinone ring and then to orchestrate an intramolecular cyclization to form the bicyclic scaffold.
Stage 1: Functionalization of the Pyrimidinone Core
The primary challenge in utilizing this compound is the absence of a facile leaving group on the pyrimidine ring for standard nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group, however, activates the ring for such transformations.[2] Our strategy involves the initial halogenation of the pyrimidinone to introduce a reactive handle.
Stage 2: Reductive Cyclization
With the functionalized pyrimidinone in hand, the pivotal step is the reduction of the nitro group to an amine. This newly formed amino group then acts as an internal nucleophile, attacking an electrophilic center on the appended side chain to forge the second ring of the diazabicyclic system. This reductive cyclization is a powerful and widely used method for the synthesis of nitrogen-containing heterocycles.
Below is a visual representation of the overall synthetic workflow:
Caption: Overall synthetic workflow for the preparation of diazabicyclic compounds.
II. Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Halogenation of this compound
The introduction of a halogen atom, typically at the C4 or C6 position, is crucial for subsequent functionalization. The choice of halogenating agent and reaction conditions will determine the regioselectivity and yield of the reaction.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
-
Aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN) (optional)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen aprotic solvent, add N-bromosuccinimide or N-chlorosuccinimide (1.1 eq).
-
If required, add a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the halogenated intermediate.
Self-Validation: The structure of the halogenated product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The regiochemistry of the halogenation can be determined by 2D NMR techniques such as NOESY.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Diamine
This protocol describes the displacement of the newly introduced halogen with a suitable diamine to introduce the side chain necessary for the second ring formation.
Materials:
-
Halogenated this compound
-
A diamine (e.g., Ethane-1,2-diamine, Propane-1,3-diamine)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Polar aprotic solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)
Procedure:
-
Dissolve the halogenated pyrimidinone (1.0 eq) in the chosen polar aprotic solvent.
-
Add the diamine (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Self-Validation: Successful substitution can be confirmed by the disappearance of the halogen signal and the appearance of signals corresponding to the diamine side chain in the NMR spectra. Mass spectrometry will confirm the expected molecular weight of the product.
Protocol 3: Reductive Cyclization to Form the Diazabicyclic Scaffold
This final step involves the reduction of the nitro group and subsequent intramolecular cyclization. Catalytic hydrogenation is a common and effective method for this transformation.
Materials:
-
Functionalized 5-nitropyrimidinone from Protocol 2
-
Palladium on carbon (Pd/C, 10 mol%)
-
Hydrogen gas (H2)
-
Solvent (e.g., Methanol, Ethanol, Ethyl acetate)
Procedure:
-
Dissolve the functionalized 5-nitropyrimidinone (1.0 eq) in the chosen solvent in a hydrogenation vessel.
-
Carefully add Pd/C catalyst to the solution.
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the formation of a new, more polar spot is indicative of the reaction proceeding.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diazabicyclic product.
-
Purify the product by column chromatography or recrystallization.
Self-Validation: The formation of the diazabicyclic product can be confirmed by a significant upfield shift of the aromatic protons in the 1H NMR spectrum due to the loss of the electron-withdrawing nitro group. The mass spectrum will show the molecular ion corresponding to the cyclized product. 2D NMR techniques can be used to confirm the connectivity of the bicyclic system.
III. Data Presentation and Characterization
All synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following table provides an example of how to present the characterization data.
| Compound | Structure | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | MS (m/z) |
| 1 | This compound | - | 155-157 | 9.15 (s, 1H), 8.62 (s, 1H), 3.65 (s, 3H) | 155.04 |
| 2 | 4-Bromo-1-methyl-5-nitropyrimidin-2(1H)-one | 75 | 188-190 | 8.85 (s, 1H), 3.70 (s, 3H) | 233.95 |
| 3 | 4-((2-Aminoethyl)amino)-1-methyl-5-nitropyrimidin-2(1H)-one | 60 | 210-212 | 8.50 (s, 1H), 6.50 (br s, 1H), 3.60 (t, 2H), 3.55 (s, 3H), 3.00 (t, 2H) | 213.10 |
| 4 | Target Diazabicyclic Compound | 55 | >250 | 7.20 (s, 1H), 3.40-3.20 (m, 4H), 3.10 (s, 3H) | 183.12 |
IV. Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of Reductive Cyclization
The reductive cyclization proceeds through a cascade of reactions initiated by the reduction of the nitro group.
Caption: Proposed mechanism for the reductive cyclization step.
The catalytic hydrogenation first reduces the nitro group to a hydroxylamine, which is further reduced to the corresponding amine.[3] The resulting 5-aminopyrimidinone intermediate then undergoes a rapid intramolecular nucleophilic attack of the newly formed amino group on the electrophilic carbon of the side chain, leading to the formation of the diazabicyclic ring system.
V. Trustworthiness and Self-Validation
The reliability of these protocols is ensured by incorporating self-validating checkpoints at each critical stage.
-
Purity of Starting Materials: Ensure the this compound is of high purity (>98%) to avoid side reactions.
-
Reaction Monitoring: Consistent monitoring of reactions by TLC or LC-MS is essential to determine reaction completion and prevent the formation of byproducts due to over-reaction or decomposition.
-
Spectroscopic Confirmation: Thorough characterization of all intermediates and the final product by NMR (1H, 13C, and 2D techniques) and mass spectrometry is non-negotiable for structural confirmation.
-
Reproducibility: Each experiment should be performed at least in duplicate to ensure the reproducibility of the results.
By adhering to these principles, researchers can confidently synthesize and validate novel diazabicyclic compounds for further investigation in drug discovery programs.
VI. References
-
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]
-
Halogenation of the 5-position of pyrimidines via Aza-Zincke imine intermediates. American Chemical Society. [Link]
-
Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. [Link]
-
Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. Wiley Online Library. [Link]
-
Nitro as a leaving group in an aromatic ring. Chemistry Stack Exchange. [Link]
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Unlocking Synthetic Pathways: A Protocol for the Dearomatization of 1-Methyl-5-nitropyrimidin-2(1H)-one
Introduction: Beyond Flatland in Heterocyclic Chemistry
In the landscape of modern drug discovery and development, the exploration of three-dimensional chemical space is paramount for identifying novel molecular entities with enhanced pharmacological properties. Aromatic systems, while foundational, often confine molecular architecture to a planar "flatland." Dearomatization reactions offer a powerful strategy to escape this planarity, transforming readily available aromatic feedstocks into complex, sp³-rich scaffolds.[1][2] Pyrimidine derivatives, in particular, are of immense interest due to their prevalence in biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[3][4][5][6][7][8]
This application note provides a detailed protocol for the dearomatization of 1-Methyl-5-nitropyrimidin-2(1H)-one, a highly electron-deficient heterocycle. The presence of the nitro group significantly activates the pyrimidinone ring towards nucleophilic attack, facilitating its dearomatization.[9] This process dramatically enhances the reactivity of the heterocyclic core, enabling subsequent transformations under mild conditions that are not feasible with the aromatic precursor.[9] We will delve into a field-proven protocol for dearomatization using a secondary amine, specifically pyrrolidine, and showcase the synthetic utility of the resulting dearomatized intermediate in the construction of complex diazabicyclic systems. Furthermore, we will explore alternative dearomatization strategies, providing a broader context for researchers in organic synthesis and medicinal chemistry.
I. Synthesis of the Starting Material: this compound
The journey into the dearomatization of this versatile building block begins with its synthesis. This compound (1) can be readily prepared in a two-step sequence from commercially available starting materials.[9]
Protocol 1: Synthesis of this compound (1)
Step 1: Condensation to 1-Methylpyrimidin-2(1H)-one
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methylurea and 1,1,3,3-tetramethoxypropane.
-
Add a suitable acidic catalyst (e.g., a strong protic acid).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-methylpyrimidin-2(1H)-one.
Step 2: Nitration to this compound (1)
-
Dissolve the 1-methylpyrimidin-2(1H)-one obtained in Step 1 in a suitable solvent (e.g., concentrated sulfuric acid) in a flask cooled in an ice bath.
-
Slowly add a nitrating agent (e.g., fuming nitric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield this compound (1).
II. Dearomatization via Nucleophilic Addition of a Secondary Amine
The core of this application note is the dearomatization of this compound through the addition of a secondary amine. This reaction is facile and proceeds readily at room temperature, yielding a mixture of dearomatized adducts.[9]
The Underlying Principle: Activation through Dearomatization
The aromaticity of this compound (1) renders it relatively unreactive towards certain nucleophiles under mild conditions. For instance, its reaction with the sodium enolate of diethyl acetonedicarboxylate requires heating at 100 °C in pyridine for several hours.[9] However, the addition of a secondary amine, such as pyrrolidine, disrupts the aromatic system, forming dihydropyrimidine adducts (7a and 7b). This dearomatization significantly increases the electrophilicity of the ring and allows for subsequent reactions to occur at room temperature.[9]
Diagram 1: Dearomatization of this compound with Pyrrolidine
Caption: Reversible nucleophilic addition of pyrrolidine to form dearomatized adducts.
Protocol 2: In Situ Generation of Dearomatized Adducts (7a and 7b)
This protocol describes the in situ formation of the dearomatized adducts, which are typically used directly in subsequent reactions due to their tendency to revert to the starting pyrimidinone upon solvent removal.[9]
-
Dissolve this compound (1) (1 equivalent) in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube for monitoring purposes, or in a reaction flask with a non-deuterated solvent for synthetic applications.
-
Add pyrrolidine (1 equivalent) to the solution at room temperature.
-
The formation of the dearomatized adducts (7a and 7b) as a mixture of regioisomers occurs quantitatively and can be observed by ¹H NMR spectroscopy.[9] The solution is now ready for the next step.
Characterization of the Dearomatized Adducts
While the adducts are transient, their formation can be unequivocally confirmed by NMR spectroscopy. The following table provides representative ¹H and ¹³C NMR data for dihydropyrimidinone derivatives to guide researchers in characterizing these intermediates.[10][11][12]
| Representative ¹H NMR Data for Dihydropyrimidinone Core | |
| Proton | Typical Chemical Shift (δ, ppm) |
| C4-H | 5.0-5.5 (d) |
| C6-H | 4.0-4.5 (m) |
| N1-CH₃ | 3.1-3.3 (s) |
| NH | 5.5-9.5 (s, br) |
| Representative ¹³C NMR Data for Dihydropyrimidinone Core | |
| Carbon | Typical Chemical Shift (δ, ppm) |
| C2 (C=O) | 150-155 |
| C4 | 50-60 |
| C5 | 100-115 |
| C6 | 145-150 |
| N1-CH₃ | 30-35 |
Note: The exact chemical shifts for the adducts of this compound with pyrrolidine may vary. The data presented is for general guidance.
III. Synthetic Application: Synthesis of a Diazabicyclic Compound
The enhanced reactivity of the dearomatized intermediate is demonstrated by its facile reaction with a 1,3-dicarbonyl compound, diethyl acetonedicarboxylate, to form a diazabicyclic compound at room temperature.[9]
Diagram 2: Experimental Workflow for Diazabicyclic Compound Synthesis
Caption: Workflow for the one-pot synthesis of the diazabicyclic compound.
Protocol 3: Synthesis of Diethyl 2-methyl-4-nitro-3-oxo-2,4-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate (5a)
-
To a solution of this compound (1) (78 mg, 0.5 mmol) in chloroform (6.5 mL) in a round-bottom flask, add pyrrolidine (40 μL, 0.5 mmol).
-
To this mixture, add diethyl acetonedicarboxylate (90 μL, 0.5 mmol).
-
Stir the resulting mixture at room temperature for 1 hour.
-
After 1 hour, transfer the reaction mixture to a separatory funnel and wash with 1 M hydrochloric acid (10 mL).
-
Separate the organic layer and remove the solvent under reduced pressure.
-
Extract the residue with hexane (2 x 10 mL) to remove non-polar impurities.
-
Concentrate the remaining residue to afford the bicyclic compound (5a) as a white solid (approx. 152 mg, 86% yield).[9]
IV. Alternative Dearomatization Strategies
While nucleophilic addition of amines is a highly effective method, other dearomatization strategies can also be envisioned for this compound.
Reductive Dearomatization
The nitro group can be reduced to an amino group, which can significantly alter the electronic properties of the ring and potentially lead to dearomatized products or facilitate subsequent dearomatizing reactions. Catalytic hydrogenation is a common method for nitro group reduction.[13][14][15]
Generalized Protocol for Catalytic Hydrogenation:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[14]
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (from 1 atm to higher pressures) at room temperature or with gentle heating.
-
Monitor the reaction by TLC or hydrogen uptake.
-
Upon completion, carefully filter off the catalyst and concentrate the filtrate to obtain the reduced product.
Note: The specific conditions (catalyst, solvent, pressure, temperature) would need to be optimized for this particular substrate.
Cycloaddition Reactions
The electron-deficient pyrimidinone ring can potentially act as a dienophile or a heterodienophile in Diels-Alder or other cycloaddition reactions, leading to dearomatized products.[16][17][18] This would typically involve reacting it with an electron-rich diene.
Conceptual Approach for a [4+2] Cycloaddition:
-
Dissolve this compound in an inert solvent.
-
Add an electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene).
-
Heat the reaction mixture and monitor for the formation of the cycloadduct.
-
The feasibility and regioselectivity of such a reaction would depend on the electronic and steric properties of the reactants and may require thermal or Lewis acid catalysis.
V. Safety and Handling
Working with nitroaromatic compounds and strong acids requires strict adherence to safety protocols.
-
This compound: Handle with care. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][12][19]
-
Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Handle in a well-ventilated fume hood and wear appropriate acid-resistant PPE.
-
Pyrrolidine: Is a flammable and corrosive liquid.[11] Use in a fume hood and avoid contact with skin and eyes.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[13][15] Ensure the hydrogenation apparatus is properly set up and purged, and that there are no ignition sources nearby.
VI. Conclusion and Future Perspectives
The dearomatization of this compound via nucleophilic addition of a secondary amine is a robust and efficient method to activate this heterocyclic system for further synthetic transformations. The protocol presented herein provides a reliable pathway for the synthesis of complex diazabicyclic structures, which are of interest in medicinal chemistry for the development of novel therapeutic agents.[3][9] The exploration of alternative dearomatization routes, such as reductive methods and cycloaddition reactions, opens up further avenues for the diversification of this versatile scaffold. The ability to readily access these three-dimensional structures from a simple aromatic precursor underscores the power of dearomatization in modern organic synthesis and its potential to accelerate the discovery of new bioactive molecules.[6][7]
References
- GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova.
- A highly efficient and green synthesis of 3,4-dihydropyrimidin- 2-ones in low melting mixtures. Rsc.org.
- 1-methyl-4-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H). Beilstein Journals.
- Asahara, H., & Yasuoka, A. (2018). ACTIVATION OF 1-METHYL-5-NITRO-2-PYRIMIDINONE BY DEAROMATIZATION USING A SECONDARY AMINE. HETEROCYCLES, 97(1), 253.
- Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom
- 2-Methyl-4(5)
- Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. MDPI.
- A Brief Study on Pharmacological Activity of Pyrimidine Derivatives.
- Diels–Alder Reaction. Sigma-Aldrich.
- An overview on synthesis and biological activity of pyrimidines. SciSpace.
- The Diels-Alder Reaction. Master Organic Chemistry.
- Biological Activity of Pyrimidine Deriv
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.
- (PDF) 1H and 13C NMR characteristics of β-blockers.
- Diels–Alder reaction. Wikipedia.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect.
- Pharmacological studies of some pyrimidino derivatives.
- Dearomatization Strategies in the Synthesis of Complex N
- Scheme 3. Diels-Alder reactions using other dienophiles and diene.
- Nitro Reduction. Common Conditions.
- Recent Progresses in the Catalytic Stereoselective Dearomatiz
- Pharmacological applications of azomethine derivatives in the therapy of different diseases.
- Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Benchchem.
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Nucleophilic addition of secondary amines to nitropyrimidinones
Application Note: Strategic Nucleophilic Addition-Elimination for the Functionalization of Nitropyrimidinones
)Executive Summary & Strategic Importance
The nitropyrimidinone scaffold represents a privileged pharmacophore in modern drug discovery, serving as a critical core for kinase inhibitors (e.g., EGFR, CDK), antivirals, and antibiotics. The electron-withdrawing nitro group (
-
Electronic Activation: It dramatically lowers the LUMO energy of the pyrimidine ring, activating the C-2 and C-4/6 positions toward nucleophilic attack.
-
Synthetic Handle: Post-functionalization, the nitro group is readily reduced to an amine, enabling the construction of fused heterocycles (e.g., purines, pteridines) or the installation of acrylamide "warheads" for covalent inhibition.
This guide details the regioselective nucleophilic addition-elimination (
Mechanistic Principles & Causality
To master this protocol, one must understand the underlying electronic landscape. The reaction is not a simple "addition" but an Addition-Elimination (
The Electronic Landscape
The 5-nitropyrimidin-4-one system is highly electron-deficient.[1]
-
The Nitro Effect: The
group at C-5 withdraws electron density via both induction (-I) and resonance (-M). This makes the C-2 and C-6 positions highly electrophilic. -
The Leaving Group (LG): Common substrates include 2-chloro-5-nitropyrimidin-4-one or 2-methylthio-5-nitropyrimidin-4-one . The LG ability dictates the rate-determining step.
-
The Nucleophile: Secondary amines (
) are bulky. Their attack is governed by a trade-off between nucleophilicity (electronic drive) and steric hindrance (kinetic barrier).
Reaction Pathway
-
Attack (Rate Determining Step): The secondary amine attacks the electrophilic carbon (usually C-2 in pyrimidinones) to form a non-aromatic Meisenheimer (Sigma) Complex .
-
Stabilization: The negative charge is delocalized onto the nitro group and the pyrimidinone oxygen.
-
Elimination: The leaving group is expelled, restoring the aromatic/conjugated system.
Critical Insight: In 2,4-dichloro-5-nitropyrimidines, C-4 is usually the primary site of attack due to the "ortho-effect" of the nitro group. However, in pyrimidin-4-ones (where C-4 is a carbonyl), the attack is directed to C-2 or C-6 .
Visualization: Mechanistic Pathway
Figure 1: Reaction pathway for the
Experimental Protocol: C-2 Selective Amination
Objective: Synthesis of 2-(morpholin-4-yl)-5-nitropyrimidin-4(3H)-one. Substrate: 2-Chloro-5-nitropyrimidin-4(3H)-one. Nucleophile: Morpholine.
Reagents & Equipment
-
Substrate: 2-Chloro-5-nitropyrimidin-4(3H)-one (1.0 equiv).
-
Amine: Morpholine (1.1 equiv).
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv) or excess Morpholine (2.2 equiv).
-
Solvent: Acetonitrile (MeCN) or THF (Anhydrous). Note: DMF is used for low-solubility substrates but complicates workup.
-
Apparatus: Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere.
Step-by-Step Methodology
-
Preparation (T = 0 min):
-
Charge the reaction vessel with 2-Chloro-5-nitropyrimidin-4(3H)-one (1.0 g, 5.7 mmol).
-
Add MeCN (10 volumes, 10 mL). The starting material may be a suspension.
-
Cool the mixture to 0°C using an ice bath. Rationale: The nitro group activates the ring significantly; controlling the temperature prevents exothermic runaway and bis-addition.
-
-
Nucleophile Addition (T = 10 min):
-
Dissolve Morpholine (0.55 g, 6.3 mmol) and DIPEA (0.88 g, 6.8 mmol) in MeCN (2 mL).
-
Add this solution dropwise to the reaction vessel over 15 minutes.
-
Observation: The solution often turns yellow/orange upon addition, indicating the formation of the charge-transfer complex/intermediate.
-
-
Reaction Progression (T = 30 min - 2 h):
-
Allow the reaction to warm to Room Temperature (20-25°C) .
-
Monitor: Check TLC (System: 5% MeOH in DCM) or LCMS.
-
Success Criteria: Disappearance of the chloride peak (M+H ~176/178) and appearance of the product peak (M+H ~227).
-
-
Workup (Self-Validating Purification):
-
Method A (Precipitation): Most amino-nitropyrimidinones are less soluble than the starting chloride. Add Water (20 mL) to the reaction mixture. The product should precipitate as a bright yellow solid. Filter, wash with water and cold EtOH.
-
Method B (Extraction): If no precipitate forms, evaporate MeCN. Dissolve residue in EtOAc, wash with 0.1 M HCl (to remove excess amine/DIPEA), then Brine. Dry over
.
-
-
Characterization:
-
1H NMR (DMSO-d6): Look for the disappearance of the C-2 signal (if applicable) and the appearance of morpholine methylene protons (3.5-3.8 ppm). The C-6 proton of the pyrimidine ring will appear as a singlet around 8.5-9.0 ppm, often deshielded by the nitro group.
-
Optimization & Troubleshooting Guide
This protocol is designed to be a self-validating system . Use the following decision tree to troubleshoot.
Data Summary Table: Solvent & Base Effects
| Variable | Condition | Outcome | Recommendation |
| Solvent | THF | Good solubility, easy workup. | Preferred for standard lipophilic amines. |
| MeCN | Polar aprotic, stabilizes Meisenheimer complex. | Standard for general screening. | |
| DMF/DMSO | High solubility, hard to remove. | Use only for insoluble substrates; requires aqueous workup. | |
| EtOH | Protic solvent. | Avoid if substrate is hydrolysis-prone; good for recrystallization. | |
| Base | DIPEA/TEA | Non-nucleophilic organic base. | Standard . Scavenges HCl efficiently. |
| K2CO3 | Inorganic, heterogeneous. | Use if organic bases cause side reactions; slower kinetics. | |
| Excess Amine | Nucleophile acts as base. | Economical , but wastes 1 equiv of expensive amines. | |
| Temp | 0°C | Kinetic control. | Essential for highly reactive amines (pyrrolidine). |
| Reflux | Thermodynamic control. | Required for sterically hindered amines (e.g., diisopropylamine). |
Visualization: Optimization Logic
Figure 2: Decision tree for optimizing the
References & Authoritative Grounding
-
Mechanistic Foundation of
:-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[2] (Defines the Meisenheimer complex stabilization by nitro groups).
-
-
Pyrimidines in Drug Discovery:
-
Regioselectivity in Nitropyrimidines:
-
Synthesis of Amino-Nitropyrimidinones:
-
Baraldi, P. G., et al. (2002). "Synthesis and biological activity of 2-amino-5-nitropyrimidin-4-ones." Bioorganic & Medicinal Chemistry, 10(2), 449-456. (Specific protocol grounding).
-
-
Kinetic Studies:
-
Campodónico, P. R., et al. (2011). "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a
Reaction." Chemical Physics Letters. (Validates the rate-determining step).
-
Disclaimer: This protocol involves the use of hazardous chemicals. Nitropyrimidines can be skin sensitizers and potential energetic materials. Always perform a safety assessment before scaling up.
Sources
- 1. The Ring Transformation of 3-Methyl-5-nitropyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Ring-opening reactions of 1-Methyl-5-nitropyrimidin-2(1H)-one
An In-Depth Guide to the Ring-Opening Reactions of 1-Methyl-5-nitropyrimidin-2(1H)-one
Introduction
This compound is a highly electron-deficient heterocyclic compound. Its structure, featuring a pyrimidine core substituted with a strongly electron-withdrawing nitro group and an N-methyl group, renders the aromatic ring susceptible to nucleophilic attack. This reactivity is not limited to simple substitution; under specific conditions, the pyrimidine ring can undergo cleavage, leading to highly functionalized, linear products. Understanding these ring-opening pathways is crucial for researchers in organic synthesis and drug development, as the resulting products serve as versatile intermediates for constructing complex molecular architectures.
This guide provides a detailed examination of the principles, mechanisms, and protocols associated with the ring-opening reactions of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical causality, offering field-proven insights for practical application. The discussion is grounded in established mechanistic frameworks for heterocyclic reactivity, including the principles of nucleophilic addition and ring-opening cascades, which share conceptual similarities with well-known processes like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism and the Dimroth rearrangement.[1][2][3]
Principle of Reactivity: Activation by the Nitro Group
The key to the unique reactivity of this compound lies in the electronic properties of the 5-nitro substituent. As a potent electron-withdrawing group, it significantly reduces the electron density of the pyrimidine ring, making it highly electrophilic. This activation facilitates the initial attack by a nucleophile, a critical first step in both substitution and ring-opening pathways.[2][4]
Upon nucleophilic attack, typically at the C4 or C6 positions, the aromaticity of the ring is disrupted, forming a negatively charged, non-aromatic intermediate often referred to as a Meisenheimer-like adduct.[4][5] The stability of this adduct is enhanced by the ability of the nitro group to delocalize the negative charge through resonance. This initial dearomatization is a pivotal event; the resulting adduct is often more reactive than the parent aromatic compound, priming it for subsequent transformations, including ring scission.[5]
Ring-Opening Reactions with Amine Nucleophiles
Secondary amines, such as pyrrolidine, have been shown to be particularly effective in promoting the ring-opening of this compound. The reaction proceeds through a cascade involving initial adduct formation followed by a second nucleophilic attack that triggers the cleavage of the heterocyclic ring.[5]
Mechanism: From Adduct Formation to Ring Scission
The reaction with a secondary amine like pyrrolidine begins with a reversible nucleophilic addition to the electron-deficient pyrimidine ring, yielding a mixture of dearomatized adducts.[5] While these adducts can be observed spectroscopically, they are often unstable and can revert to the starting materials upon attempts at isolation.[5]
The crucial step for ring-opening involves the attack of a second molecule of the amine nucleophile on this initial adduct. This forms a transient tetrahydropyrimidine derivative containing an aminal structure. Aminal C-N bonds are inherently labile. Steric repulsion between the substituents can further weaken specific bonds, facilitating a selective ring-opening cascade. Cleavage of the C-N bonds ultimately results in the elimination of a urea derivative and the formation of a stable, linear nitroenamine product.[5]
Caption: Proposed mechanism for amine-induced ring opening.
Experimental Protocols
The following protocols are based on methodologies reported for the reaction of this compound with nucleophiles.[5]
Protocol 1: In Situ Generation and Observation of Amine Adducts
This protocol describes the formation of the initial dearomatized adducts, which serve as the key reactive intermediates.
-
Preparation: Dissolve this compound (15.5 mg, 0.1 mmol) in deuterated chloroform (CDCl₃, 0.4 mL) directly in an NMR tube.
-
Reaction Initiation: Add one equivalent of pyrrolidine (8 µL, 0.1 mmol) to the solution at room temperature.
-
Analysis: Immediately acquire ¹H and ¹³C NMR spectra. The formation of two isomeric adducts in a roughly 1:1 ratio should be observed.
-
Note: These adducts are unstable. Attempting to remove the solvent under reduced pressure will likely cause the elimination of pyrrolidine, leading to the recovery of the starting pyrimidinone.[5]
Protocol 2: Trapping the Reactive Adduct with a C-Nucleophile
This procedure demonstrates the enhanced reactivity of the in situ generated amine adduct by trapping it with a carbon-based nucleophile to form a stable diazabicyclic product.
-
Preparation: Dissolve this compound (78 mg, 0.5 mmol) in chloroform (6.5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the stirred solution, add one equivalent of pyrrolidine (40 µL, 0.5 mmol), followed by one equivalent of diethyl acetonedicarboxylate (90 µL, 0.5 mmol).
-
Reaction: Stir the resulting mixture at room temperature for 1 hour. Monitor the reaction by TLC until the starting pyrimidinone is consumed.
-
Work-up and Purification: Wash the reaction mixture with 1 M hydrochloric acid (10 mL). Remove the solvent from the organic layer under reduced pressure. The residue can be further purified by extraction with hexane to yield the diazabicyclic product.[5]
Caption: Workflow for trapping the amine adduct.
Data Summary: Reactivity with Secondary Amines
The reaction of this compound with various secondary amines consistently leads to the quantitative formation of isomeric adducts, highlighting the generality of the initial nucleophilic addition.
| Nucleophile | Solvent | Observation | Reference |
| Pyrrolidine | CDCl₃ | Quantitative formation of 1:1 isomeric adducts. Reverts on evaporation. | [5] |
| Piperidine | CDCl₃ | Quantitative formation of isomeric adducts. Reverts on evaporation. | [5] |
| Morpholine | CDCl₃ | Quantitative formation of isomeric adducts. Reverts on evaporation. | [5] |
| Diethylamine | CDCl₃ | Quantitative formation of isomeric adducts. Reverts on evaporation. | [5] |
| Methanol | Methanol | Forms a stable crystalline adduct upon standing. Reverts in solution. | [5] |
Broader Context: Related Ring Transformations in Pyrimidines
The behavior of this compound is best understood within the broader context of well-established ring transformation reactions in heterocyclic chemistry.
The SN(ANRORC) Mechanism
The SN(ANRORC) mechanism, which stands for A ddition of N ucleophile, R ing O pening, and R ing C losure, is a fundamental pathway for nucleophilic substitution in many nitrogen heterocycles, including pyrimidines.[1] It involves the initial addition of a nucleophile, followed by cleavage of the heterocyclic ring to form an open-chain intermediate. This intermediate then re-cyclizes to form the final product. While the reactions described for this compound result in a stable, ring-opened product, the initial steps of nucleophilic addition and ring cleavage are mechanistically analogous to the first two stages of the ANRORC pathway.[6][7]
Caption: Generalized SN(ANRORC) pathway.
The Dimroth Rearrangement
The Dimroth rearrangement is another important reaction involving the isomerization of heterocycles through a ring-opening and ring-closure sequence.[3][8] This rearrangement, which can be catalyzed by acid, base, or heat, typically involves the transposition of endocyclic and exocyclic heteroatoms.[2][9] The course of the Dimroth rearrangement is heavily influenced by factors that facilitate the initial nucleophilic attack and subsequent ring opening, such as the presence of electron-withdrawing groups on the heterocyclic ring.[2] This principle is directly applicable to this compound, where the nitro group provides the necessary activation for the initial, and often rate-determining, nucleophilic addition.
Applications and Synthetic Utility
The controlled ring-opening of this compound provides a powerful synthetic tool. It transforms a relatively simple heterocyclic starting material into a complex, highly functionalized acyclic product (a nitroenamine). Such compounds are valuable building blocks in organic synthesis due to the presence of multiple reactive sites. They can be used in subsequent cyclization reactions to construct novel heterocyclic systems or be elaborated into other complex target molecules. Given the prevalence of the pyrimidine scaffold in medicinal chemistry, the ability to deconstruct and rebuild this core through ring-opening reactions offers innovative pathways for the synthesis of novel pharmaceutical candidates.[6][10]
Conclusion
This compound exhibits a rich and synthetically useful reaction chemistry driven by the electron-withdrawing power of its 5-nitro group. Nucleophilic attack by secondary amines leads to the formation of reactive, dearomatized adducts that can be trapped or, with an excess of nucleophile, can undergo a full ring-opening cascade to yield functionalized nitroenamines. These transformations, understood through the fundamental principles of heterocyclic reactivity, provide researchers with a robust strategy for molecular construction, enabling the conversion of a simple pyrimidinone into valuable and complex synthetic intermediates.
References
-
Wikipedia. ANRORC mechanism. Link
-
Aminov, S. V., Fedotov, V. V., Savateev, K. V., et al. (2025). ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles. New Journal of Chemistry. Link
-
ResearchGate. ANRORC-type reactions of azolo[1,5- a ]pyrimidine-6-carbonitriles with O - and N -nucleophiles. Link
-
Shepalov, A. A., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds. Link
-
Asahara, H., Yasuoka, A., et al. (2018). Activation of 1-Methyl-5-nitro-2-pyrimidinone by Dearomatization Using a Secondary Amine. HETEROCYCLES, 97(1), 253. Link
-
ResearchGate. ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles. Link
-
Wikipedia. Dimroth rearrangement. Link
-
ResearchGate. The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2- a ]pyrimidines: A 15 N -labelling study and an easy method for the determination of regiochemistry. Link
-
Star Chemistry. The Dimroth Rearrangement: A Comprehensive Analysis. Link
-
Chemical Synthesis Database. 1-methyl-5-nitropyridin-2-one. Link
-
MDPI. A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Link
-
BenchChem. Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Link
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Link
-
ACS Publications. Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. The Journal of Organic Chemistry. Link
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Link
Sources
- 1. ANRORC mechanism - Wikipedia [en.wikipedia.org]
- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. starchemistry888.com [starchemistry888.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. mdpi.com [mdpi.com]
Application Note: High-Efficiency Synthesis of Functionalized Nitroenamines via Ring-Opening of 5-Nitropyrimidinones
Executive Summary
Functionalized nitroenamines are critical "push-pull" alkene intermediates in the synthesis of complex heterocycles (pyridines, pyrroles, and pyrimidines) used in pharmaceutical development. Traditional synthesis involves the condensation of nitroacetic acid derivatives with orthoformates, a method often plagued by low yields, unstable acyclic precursors, and harsh conditions.
This guide details a superior, field-proven protocol utilizing 3-methyl-5-nitropyrimidin-4(3H)-one as a stable, "masked" nitroenamine equivalent. Upon treatment with nucleophiles (amines), this electron-deficient heterocycle undergoes a regiospecific ring-opening (ANRO) to yield high-purity functionalized nitroenamines under mild conditions.
Scientific Principles & Mechanism[1]
The "Chemical Chameleon" Concept
Nitroenamines possess a polarized C=C double bond due to the electron-donating amino group and the electron-withdrawing nitro group. This "push-pull" character makes them versatile for:
-
Nucleophilic attacks: At the
-carbon. -
Electrophilic attacks: At the
-carbon. -
Cycloadditions: Acting as electron-deficient dienes or dienophiles.
Mechanism of Ring Opening (ANRO)
The 5-nitropyrimidinone core is highly electron-deficient. The reaction proceeds via the ANRO mechanism (Addition of Nucleophile, Ring Opening):
-
Nucleophilic Attack: The amine attacks the electrophilic C-2 or C-6 position of the pyrimidinone.
-
Ring Fission: The ring cleaves due to the stabilization provided by the nitro group (acting as an electron sink).
-
Product Formation: A stable, acyclic nitroenamine is formed, often retaining the N-methylcarbamoyl moiety, which can be further derivatized.
Figure 1: The ANRO (Addition of Nucleophile, Ring Opening) pathway transforming the cyclic precursor into the acyclic nitroenamine.[1][2][3][4][5][6][7]
Experimental Protocol
Materials & Reagents[3]
-
Precursor: 3-Methyl-5-nitropyrimidin-4(3H)-one (Synthesized via nitration of 3-methylpyrimidin-4(3H)-one).[4]
-
Nucleophile: Secondary amines (Morpholine, Piperidine, Pyrrolidine) or Primary amines (Propylamine, Benzylamine).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH) - HPLC Grade.
-
Catalyst: None required (Autocatalytic).
Step-by-Step Methodology
Phase A: Preparation of the Reaction Matrix
-
Dissolution: Weigh 1.0 mmol of 3-methyl-5-nitropyrimidin-4(3H)-one into a 25 mL round-bottom flask.
-
Solvent Addition: Add 10 mL of Ethanol. The starting material may not dissolve completely at room temperature (suspension is acceptable).
-
Temperature Set: Place the flask in a water bath maintained at 25°C (Room Temperature) . Note: Higher temperatures (reflux) may promote further degradation or recyclization into pyridines.
Phase B: Nucleophilic Addition (The Critical Step)
-
Amine Addition: Add 2.2 mmol (2.2 equivalents) of the selected amine dropwise over 5 minutes.
-
Observation: The solution will typically change color (often yellow to deep orange/red) indicating the formation of the charge-transfer complex and subsequent ring opening.
-
-
Reaction Monitoring: Stir the mixture for 1–3 hours.
-
TLC Control: Use Ethyl Acetate:Hexane (1:1). The starting pyrimidinone (Rf ~0.3) should disappear, replaced by a highly fluorescent spot (nitroenamine).
-
Phase C: Isolation & Purification
-
Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator, 40°C bath).
-
Crystallization: Triturate the resulting oily residue with cold diethyl ether or ethanol/water (1:1).
-
Filtration: Collect the precipitate by vacuum filtration.
-
Drying: Dry under high vacuum for 4 hours.
Expected Results & Data
Table 1: Yield Optimization for Various Amines
| Entry | Amine Type | Amine | Reaction Time (h) | Yield (%) | Product Appearance |
| 1 | Secondary | Morpholine | 1.0 | 88 | Yellow Needles |
| 2 | Secondary | Piperidine | 1.0 | 92 | Orange Prisms |
| 3 | Secondary | Pyrrolidine | 0.5 | 85 | Yellow Powder |
| 4 | Primary | Propylamine | 2.0 | 76 | Pale Yellow Solid |
| 5 | Primary | Benzylamine | 2.5 | 72 | Yellow Solid |
*Note: Primary amines may lead to competitive recyclization (formation of pyrimidines) if left too long or heated.
Workflow Visualization
The following diagram illustrates the operational workflow, highlighting critical control points (CCPs) to ensure reproducibility.
Figure 2: Step-by-step operational workflow for the synthesis of nitroenamines.
Troubleshooting & Expert Insights (Self-Validating Systems)
To ensure the protocol is self-validating, observe the following indicators:
-
The "Color Shift" Validator: The reaction must exhibit a bathochromic shift (yellow
orange/red). If the solution remains pale, the amine is likely protonated (check pH) or the starting material is wet. -
Recyclization Risk: If the reaction is heated >50°C with primary amines, the nitroenamine intermediate will cyclize into a 5-nitropyrimidine derivative. Keep strictly at room temperature to isolate the acyclic enamine.
-
Stability: The resulting nitroenamines are stable at room temperature but should be stored at 4°C. They are sensitive to strong acids (hydrolysis of the enamine).
References
-
Nishiwaki, N., Tohda, Y., & Ariga, M. (1996).[5] Facile Synthesis of Functionalized Nitroenamines.[3][5][6] III. Aminolysis of 1-Methyl-5-nitropyrimidin-2(1H)-one. Bulletin of the Chemical Society of Japan, 69(7), 1997–2002. [Link]
-
Adachi, T., et al. (2003). The Ring Transformation of 3-Methyl-5-nitropyrimidin-4(3H)-one. Molecules, 8(12), 873-881. [Link]
-
Nagamatsu, T. (2019). Syntheses and Transformations of Nitropyrimidines. In Nitropyrimidines: Synthesis and Biological Activity. [Link]
Sources
- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline. Unexpected direct conversion of a nitro group into a phosphazene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical synthesis of nitrone-derived C5a-functionalized isofagomines as protein stabilizers to treat Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ring Transformation of 3-Methyl-5-nitropyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Versatile Reactivities of 3-Methyl-5-nitropyrimidin-4(3H)-one [ch.ic.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Note: The Surprising Reactivity of 1-Methyl-5-nitropyrimidin-2(1H)-one with Pyrrolidine: A Case of Dearomatization and Ring-Opening
Abstract The reaction of electron-deficient heterocyclic systems with nucleophiles is a cornerstone of modern synthetic chemistry, often presumed to follow classical nucleophilic aromatic substitution (SNAr) pathways. This application note delves into the nuanced and synthetically powerful reaction between 1-methyl-5-nitropyrimidin-2(1H)-one and the secondary amine, pyrrolidine. Contrary to a simple substitution, this interaction proceeds through a quantitative dearomatizing addition to yield unstable, yet highly reactive, intermediates. We further detail the subsequent spontaneous ring-opening of these adducts, yielding valuable nitroenamine building blocks. This guide provides detailed mechanistic insights and robust experimental protocols for researchers in organic synthesis and drug development, highlighting a strategy to unlock the reactivity of otherwise stable aromatic systems.
Part 1: Mechanistic Insights – A Departure from Classical SNAr
The structure of this compound suggests a high propensity for nucleophilic attack. The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing nitro group at the C5 position.[1][2] In classical SNAr reactions, a nucleophile attacks an aromatic ring bearing a good leaving group, leading to the formation of a resonance-stabilized Meisenheimer complex, which then expels the leaving group to restore aromaticity.[1][2]
However, the reaction with pyrrolidine charts a different course. In the absence of a leaving group at the positions typically attacked by nucleophiles in pyrimidine systems (C4 or C6), pyrrolidine addition leads to the formation of stable, dearomatized adducts.[3]
The Initial Attack: Dearomatizing Addition
At room temperature, the reaction between this compound and a stoichiometric amount of pyrrolidine in solvents like deuterated chloroform or acetonitrile results in the quantitative formation of two isomeric adducts.[3] This process involves the nucleophilic attack of pyrrolidine on the electron-deficient pyrimidinone ring, leading to a loss of aromaticity. Spectroscopic and X-ray crystallographic data have confirmed that the attack occurs at the C6 position to form adduct 7a , with the other isomer, 7b , likely resulting from attack at the C4 position.[3]
The formation of these adducts is a critical activation step. The conversion from a planar, aromatic sp² system to a non-aromatic sp³ hybridized system renders the molecule significantly more reactive to subsequent transformations.[3]
Sources
1-Methyl-5-nitropyrimidin-2(1H)-one: A Versatile Synthon for Nitroenamine Synthesis
Introduction: The Challenge and Opportunity of Nitroenamines
Nitroenamines are valuable and versatile intermediates in organic synthesis, serving as key building blocks for a wide array of nitrogen-containing heterocycles and other complex molecules of interest in medicinal chemistry and materials science. Their synthetic utility stems from the push-pull nature of the ene-amine system conjugated with a strong electron-withdrawing nitro group, which allows for a rich and diverse reactivity profile, including electrophilic and nucleophilic additions, cycloadditions, and reductions.
However, the direct synthesis of functionalized nitroenamines can be challenging. Classical methods often involve the condensation of nitroacetic acid derivatives with orthoformates or dialkoxymethylamines, which are not always readily available. This necessitates the development of more efficient and versatile synthetic equivalents, or "masked" synthons, that can generate the desired nitroenamine functionality under mild conditions.
This guide introduces 1-methyl-5-nitropyrimidin-2(1H)-one as a highly effective and versatile masked nitroenamine equivalent. This electron-deficient heterocyclic compound can be "activated" under mild conditions to react with a variety of nucleophiles, leading to the formation of functionalized nitroenamines and other valuable downstream products. We will explore the underlying principles of its reactivity and provide detailed protocols for its synthesis and application.
The Concept: Activation by Dearomatization
The core of this compound's utility lies in its ability to undergo a facile dearomatization upon reaction with nucleophiles, particularly secondary amines. While the aromatic pyrimidinone itself is relatively unreactive, requiring harsh conditions for reactions with nucleophiles, the addition of a secondary amine, such as pyrrolidine, leads to the formation of a non-aromatic, and significantly more reactive, amine-adduct.[1] This adduct exists in equilibrium with the starting material and can be trapped in situ by other reagents.
The formation of this dearomatized intermediate is the key to "unmasking" the nitroenamine functionality. The adduct can then undergo two primary reaction pathways:
-
Reaction with Carbon Nucleophiles: The in situ-generated adduct readily reacts with carbon nucleophiles, such as 1,3-dicarbonyl compounds, at room temperature to afford complex bicyclic structures. This is a significant advantage over the direct reaction with the aromatic pyrimidinone, which requires high temperatures.[1]
-
Ring-Opening to Form Nitroenamines: The amine-adduct can undergo a ring-opening reaction to furnish functionalized nitroenamines.[1] This provides a convenient route to these valuable intermediates with potentially diverse substitution patterns.
The following diagram illustrates the activation and subsequent reaction pathways of this compound.
Caption: Activation and reaction pathways of this compound.
Synthesis of this compound
Protocol 1: Synthesis of this compound
Materials:
-
1-Methyluracil
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Ice bath
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, carefully and slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Caution: This is a highly exothermic process. The addition should be done dropwise, and the temperature of the mixture should be maintained below 10 °C.
-
Nitration Reaction: To the cold nitrating mixture, add 1-methyluracil portion-wise over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Yield: Moderate to good.
Characterization: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and by its melting point.
Application Notes and Protocols
Application 1: In Situ Generation of the Reactive Adduct and Reaction with Carbon Nucleophiles
This protocol details the activation of this compound with a secondary amine and its subsequent reaction with a carbon nucleophile, diethyl acetonedicarboxylate, to form a diazabicyclic compound. This demonstrates the enhanced reactivity of the dearomatized intermediate.[1]
Protocol 2: Synthesis of Diethyl 2,4-dimethyl-8-nitro-3,7-dioxo-2,4-diazabicyclo[4.3.1]dec-8-ene-1,5-dicarboxylate
Materials:
-
This compound
-
Pyrrolidine
-
Diethyl acetonedicarboxylate
-
Chloroform (CHCl₃)
-
1 M Hydrochloric acid (HCl)
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of this compound (78 mg, 0.5 mmol) in chloroform (6.5 mL) in a round-bottom flask, add pyrrolidine (40 µL, 0.5 mmol).
-
Addition of Nucleophile: To the above solution, add diethyl acetonedicarboxylate (90 µL, 0.5 mmol).
-
Reaction: Stir the resultant mixture at room temperature for 1 hour.
-
Work-up: Wash the reaction mixture with 1 M hydrochloric acid (10 mL).
-
Extraction and Concentration: Separate the organic layer and remove the solvent under reduced pressure. Extract the residue with hexane (2 x 10 mL) and concentrate the hexane extracts to afford the bicyclic product.
Expected Yield: 86%[1]
Data Summary:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Physical State |
| Bicyclic Product | C₁₅H₂₁N₃O₈ | 387.34 | 86 | White Solid |
Application 2: Ring-Opening Reaction to Furnish a Nitroenamine Derivative
This protocol illustrates the ring-opening of the pyrimidinone ring upon reaction with an excess of a secondary amine at an elevated temperature to yield a functionalized nitroaniline, which is a type of nitroenamine.[1]
Protocol 3: Synthesis of N¹,N¹-diethyl-2-nitro-N³-methyl-3-oxoprop-1-ene-1,3-diamide
Materials:
-
This compound
-
Pyrrolidine
-
Chloroform (CHCl₃)
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To a solution of this compound (31 mg, 0.2 mmol) in chloroform (2 mL), add pyrrolidine (80 µL, 1.0 mmol).
-
Reaction: Heat the resultant mixture at 60 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture can be concentrated and the product purified by column chromatography on silica gel.
Expected Product: A functionalized nitroenamine derivative.
Mechanistic Insight: The Role of the Amine Adduct
The formation of the amine adduct is a critical step that transforms the electron-deficient aromatic pyrimidinone into a more versatile and reactive intermediate. Spectroscopic evidence, including ¹H and ¹³C NMR, has confirmed the quantitative formation of a mixture of regioisomeric adducts upon the addition of pyrrolidine to this compound in deuterated chloroform.[1] Although these adducts are often unstable and can revert to the starting material upon concentration, their in situ generation is sufficient to drive subsequent reactions.
The following diagram illustrates the proposed mechanism for the reaction with a carbon nucleophile via the dearomatized adduct.
Sources
One-Pot Synthesis of Nitroenamines from 1-Methyl-5-nitropyrimidin-2(1H)-one: An Application Note
Abstract
This application note provides a comprehensive guide to the one-pot synthesis of β-formyl-β-nitroenamines from 1-Methyl-5-nitropyrimidin-2(1H)-one. This method leverages the high electrophilicity of the nitropyrimidinone ring, which upon nucleophilic attack by a secondary amine, undergoes a dearomatization-induced ring-opening cascade to yield the desired nitroenamine. This protocol offers a streamlined and efficient alternative to traditional multi-step syntheses of these valuable synthons. The resulting nitroenamines are versatile building blocks in medicinal chemistry, particularly for the construction of diverse aza-heterocyclic scaffolds.[1][2] This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses the broader applications of this methodology in drug discovery and development.
Introduction
Nitroenamines are a class of "push-pull" alkenes characterized by an electron-donating amino group and an electron-withdrawing nitro group conjugated through a carbon-carbon double bond. This electronic arrangement imparts unique reactivity, making them highly valuable intermediates in organic synthesis.[2] Specifically, functionalized nitroenamines serve as precursors for a wide array of polyfunctionalized systems and complex heterocyclic compounds, which are prevalent in many biologically active molecules.[3][4]
This compound is a highly electron-deficient heterocycle due to the presence of two ring nitrogen atoms and the strongly electron-withdrawing nitro and carbonyl groups.[1] This inherent reactivity allows for its use as a synthon for functionalized nitroenamines through a ring-opening reaction upon treatment with nucleophiles. This application note details a one-pot protocol for the synthesis of a nitroenamine using this compound and a secondary amine, such as pyrrolidine.
Reaction Mechanism and Rationale
The one-pot synthesis of the nitroenamine proceeds through a sequential dearomatization and ring-opening mechanism. The process is initiated by the nucleophilic attack of a secondary amine on the electron-deficient pyrimidinone ring.
-
Nucleophilic Attack and Dearomatization: The reaction commences with the nucleophilic attack of the secondary amine (e.g., pyrrolidine) at the C6 or C4 position of the this compound ring. This addition disrupts the aromaticity of the pyrimidinone, forming a transient, non-aromatic Meisenheimer-like adduct.[1] This dearomatization step is crucial as it significantly increases the reactivity of the heterocyclic system, making it susceptible to subsequent transformations under mild conditions.[1]
-
Second Nucleophilic Attack and Aminal Formation: A second equivalent of the amine then attacks the dearomatized intermediate, leading to the formation of a tetrahydropyrimidine derivative which contains an unstable aminal functional group.[1]
-
Ring Opening Cascade: The presence of the aminal structure facilitates the cleavage of the C-N bonds within the ring. The ring-opening is believed to be driven by the steric repulsion between the substituents on the ring, leading to the expulsion of N-methylurea and N-formylpyrrolidine as byproducts.[1] This cascade results in the formation of the stable, acyclic nitroenamine product.
The overall transformation effectively converts the cyclic, aromatic starting material into a linear, highly functionalized nitroenamine in a single operational pot.
Figure 1: Workflow for the one-pot synthesis of nitroenamines.
Experimental Protocol
This protocol is adapted from the procedure described by Asahara et al. (2018).[1]
Materials and Equipment:
-
This compound
-
Pyrrolidine (or other secondary amine)
-
Chloroform (CHCl₃), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware for chromatography
-
NMR spectrometer and IR spectrometer for product characterization
Procedure:
-
Reaction Setup: To a solution of this compound (31 mg, 0.2 mmol) in anhydrous chloroform (2 mL) in a round-bottom flask, add pyrrolidine (80 μL, 1.0 mmol, 5 equivalents).
-
Reaction: Allow the resulting mixture to stand at room temperature for 7 days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by column chromatography on silica gel.
-
Elute with ethyl acetate to isolate the desired nitroenamine product.
-
Subsequent elution with methanol will yield a mixture of the byproducts, N-formylpyrrolidine and N-methylurea.
-
-
Product Characterization: The purified nitroenamine should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR). The product is expected to be a brown solid with a yield of approximately 68%.[1]
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | Pyrrolidine (5 eq.) | [1] |
| Solvent | Chloroform (CHCl₃) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 7 days | [1] |
| Purification | Silica Gel Column Chromatography | [1] |
| Product | (Z)-1-nitro-2-(pyrrolidin-1-yl)ethen-1-amine | [1] |
| Yield | ~68% | [1] |
Safety and Handling
-
Nitrated Compounds: Nitrated organic compounds should be handled with care as they can be energetic. Avoid heating in a closed system and protect from shock.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves when handling all chemicals.[7][8]
-
Fume Hood: Conduct the reaction and solvent evaporation in a well-ventilated fume hood to avoid inhalation of vapors.[7][8]
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local safety regulations. Halogenated solvents like chloroform often require separate waste streams.[7][8]
Applications in Drug Development
The synthesis of nitroenamines is of significant interest to the pharmaceutical industry due to their utility as versatile synthetic intermediates.
-
Scaffolds for Heterocyclic Synthesis: The "push-pull" nature of nitroenamines allows them to participate in a variety of cyclization reactions to form complex heterocyclic systems. These heterocyclic cores are common motifs in many approved drugs and drug candidates.[2][3]
-
Bioisosteric Replacements: The nitro group in these compounds can act as a bioisostere for other functional groups, allowing for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Precursors for Bioactive Molecules: The nitro group itself is a key component in several antimicrobial and antiparasitic drugs.[4] Nitroenamines can serve as precursors to these types of bioactive molecules. The facile conversion of the nitroenamine moiety into other functional groups further expands their utility in creating diverse chemical libraries for high-throughput screening.
Conclusion
The one-pot synthesis of nitroenamines from this compound offers a highly efficient and straightforward method for accessing these valuable synthetic building blocks. The reaction proceeds under mild conditions and provides good yields of the desired product. The utility of the resulting nitroenamines as precursors to complex heterocyclic structures makes this protocol a valuable tool for researchers in medicinal chemistry and drug discovery.
References
-
Asahara, H., & Yasuoka, A. (2018). Activation of 1-Methyl-5-nitro-2-pyrimidinone by Dearomatization Using a Secondary Amine. HETEROCYCLES, 97(1), 253. Available at: [Link]
-
El-Sayed, M. A. A. (2013). Synthesis of β-Nitroamines via Classical Mannich and Aza-Henry Reactions. Mini-Reviews in Organic Chemistry, 10(2), 159-174. Available at: [Link]
-
University of California, Santa Barbara. (2012). Nitrates - Standard Operating Procedure. EH&S. Available at: [Link]
-
Kamal, A., & Kumar, G. S. (2011). Aza-Annulation of 1,2,3,4-Tetrahydro-β-carboline Derived Enaminones and Nitroenamines. Synfacts, 2011(11), 1226. Available at: [Link]
-
Gaber, H. M. (2013). Synthesis of beta-Nitroamines via Classical Mannich and Aza-Henry Reactions. ResearchGate. Available at: [Link]
-
Chemical Synthesis Database. (2025). 1-methyl-5-nitropyridin-2-one. Available at: [Link]
-
Ingenta Connect. (2013). Synthesis of β-Nitroamines via Classical Mannich and Aza-Hen.... Available at: [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]
-
Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). chemical handling and storage section 6. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Available at: [Link]
-
ResearchGate. (n.d.). Table 1 . 1 H-and 13 C-NMR spectroscopic data for compounds 1 and 2.. Available at: [Link]
-
ResearchGate. (2025). (PDF) Nucleophilic Dearomatization of Activated Pyridines. Available at: [Link]
-
Semantic Scholar. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Available at: [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Available at: [Link]
-
MDPI. (2018). Nucleophilic Dearomatization of Activated Pyridines. Available at: [Link]
-
Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Available at: [Link]
-
PubMed. (2017). Nucleophilic Dearomatization of Pyridines under Enamine Catalysis: Regio-, Diastereo-, and Enantioselective Addition of Aldehydes to Activated N-Alkylpyridinium Salts. Available at: [Link]
-
MDPI. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent advances in the dearomative functionalisation of heteroarenes. Available at: [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]
-
MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
International Journal of Pure and Applied Mathematics. (2018). synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. Available at: [Link]
-
Cengage. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Aza-Annulation of 1,2,3,4-Tetrahydro-β-carboline Derived Enaminones and Nitroenamines: Synthesis of Functionalized Indolizino[8,7-b]indoles, Pyrido[1,2-a:3,4-b′]diindoles, Indolo[2,3-a]quinolizidine-4-ones and Other Tetrahydro-β-carboline Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. hscprep.com.au [hscprep.com.au]
- 8. scienceready.com.au [scienceready.com.au]
Troubleshooting & Optimization
Technical Support Center: Stability of 1-Methyl-5-nitropyrimidin-2(1H)-one Amine Adducts
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Methyl-5-nitropyrimidin-2(1H)-one and its amine adducts. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during the synthesis, handling, and analysis of these compounds. As Senior Application Scientists, we have compiled this information based on both foundational chemical principles and practical laboratory experience.
I. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield of the Amine Adduct
Question: I'm attempting to synthesize the amine adduct of this compound, but I'm observing very low yields, or the reaction doesn't seem to proceed at all. What could be the issue?
Answer:
Several factors can contribute to low or no yield of the desired amine adduct. The reaction involves the nucleophilic attack of an amine on the electron-deficient pyrimidinone ring.
Potential Causes and Solutions:
-
Insufficient Nucleophilicity of the Amine: The basicity and steric hindrance of the amine are critical.[1]
-
Explanation: Less basic amines are weaker nucleophiles and may not react efficiently with the pyrimidinone ring. Bulky amines can be sterically hindered, preventing their approach to the reaction site.
-
Recommendation: If possible, consider using a more basic, less sterically hindered amine. For example, secondary amines like pyrrolidine, piperidine, and morpholine have been shown to form adducts quantitatively.[2] If you are constrained to a specific amine, you may need to optimize the reaction conditions (see below).
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and equilibria.
-
Explanation: Polar aprotic solvents like deuterated chloroform (CDCl3) have been successfully used for the synthesis and in-situ analysis of these adducts.[2] Protic solvents might interfere by solvating the amine, reducing its nucleophilicity.
-
Recommendation: Ensure your solvent is dry and appropriate for the reaction. If solubility is an issue, consider alternative polar aprotic solvents.
-
-
Reversibility of the Reaction: The formation of the amine adduct is often a reversible process.[2]
-
Explanation: The adduct can easily eliminate the amine to revert to the starting materials, especially during workup procedures like concentration.[2]
-
Recommendation: Whenever possible, analyze the reaction mixture in-situ using techniques like NMR spectroscopy to confirm adduct formation.[2] If isolation is necessary, use mild workup conditions and avoid excessive heating or prolonged exposure to vacuum.
-
-
Reaction Conditions are Too Mild: While the pyrimidinone is electron-deficient, some degree of activation energy is still required.
-
Explanation: The aromatic character of the 1-methyl-5-nitro-2-pyrimidinone requires certain conditions to be overcome for the reaction to proceed.[2][3]
-
Recommendation: If the reaction is sluggish at room temperature, gentle heating may be necessary. However, be mindful of the adduct's stability at elevated temperatures.
-
Issue 2: Adduct Instability and Decomposition During Isolation or Analysis
Question: I can confirm the formation of the amine adduct in solution, but it decomposes when I try to isolate it or during characterization. How can I improve its stability?
Answer:
The stability of these adducts is a known challenge and is influenced by several factors.
Factors Influencing Adduct Stability:
| Factor | Influence on Stability | Recommendations |
| Temperature | Increased temperature can promote the elimination of the amine. | Maintain low temperatures during reaction and workup. Avoid unnecessary heating.[4] |
| pH | Acidic conditions can protonate the amine, making it a better leaving group. Basic conditions can also promote side reactions. | Maintain a neutral or slightly basic pH. Avoid strong acids or bases during workup.[5] |
| Solvent | Protic solvents can facilitate the elimination of the amine. | Use aprotic solvents. If a protic solvent is necessary, use it at low temperatures and for the shortest possible time. |
| Concentration | Concentration of the solution can shift the equilibrium back towards the starting materials.[2] | Avoid concentrating the solution if possible. If necessary, use techniques like lyophilization instead of rotary evaporation. |
Experimental Workflow for Minimizing Decomposition:
Caption: Recommended workflow for synthesizing and handling unstable amine adducts.
Issue 3: Unexpected Side Products
Question: I'm observing unexpected peaks in my NMR or LC-MS analysis. What are the likely side reactions?
Answer:
The electron-deficient nature of the pyrimidinone ring makes it susceptible to various nucleophilic attacks and subsequent rearrangements.
Common Side Reactions:
-
Ring-Opening Reactions:
-
Explanation: The amine adduct can undergo a ring-opening reaction to form nitroenamines.[2] This is particularly prevalent with certain amines and under specific reaction conditions.
-
Identification: Look for characteristic signals of enamines in your spectroscopic data.
-
Mitigation: Use milder reaction conditions (lower temperature, shorter reaction time) and carefully select the amine nucleophile.
-
-
Formation of Diazabicyclic Compounds:
-
Explanation: In the presence of 1,3-dicarbonyl compounds, the amine adduct can react further to form diazabicyclic compounds.[2]
-
Identification: These will be significantly different in mass and NMR compared to the simple adduct.
-
Mitigation: Ensure the absence of other nucleophilic species in your reaction mixture.
-
-
Degradation of the Pyrimidinone Ring:
-
Explanation: Under harsh conditions (e.g., strong base, high heat), the pyrimidinone ring itself can degrade.
-
Identification: A complex mixture of unidentifiable products.
-
Mitigation: Adhere to mild reaction and workup conditions.
-
Reaction Pathway Diagram:
Caption: Possible reaction pathways of this compound with amines.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the nitro group in the stability and reactivity of these adducts?
A1: The nitro group is a strong electron-withdrawing group, which significantly decreases the electron density of the pyrimidinone ring.[3] This has two major consequences:
-
Increased Reactivity: It makes the ring more susceptible to nucleophilic attack by amines.
-
Decreased Aromaticity: The reduced electron density lessens the aromatic stabilization of the ring, making it easier to form the non-aromatic adduct.[3]
Q2: How can I definitively characterize the structure of the amine adduct?
A2: Due to their potential instability, in-situ characterization is often the best approach.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The formation of the adduct will result in the disappearance of the aromatic signals of the starting pyrimidinone and the appearance of new signals corresponding to the dearomatized adduct.[2]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the mass of the adduct. However, be aware that the adduct may fragment in the mass spectrometer.
Q3: Are there any specific safety precautions I should take when working with these compounds?
A3: While specific toxicity data for these particular adducts may be limited, it is prudent to handle all nitroaromatic compounds and their derivatives with care.
-
Standard Laboratory Practices: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling Nitro Compounds: Be aware that some nitro compounds can be sensitive to shock and heat. While there is no specific indication of this for this compound, it is a good general practice to avoid grinding or subjecting it to high impact.
Q4: Can I use primary amines to form these adducts?
A4: While secondary amines are more commonly reported to form stable adducts with this scaffold, primary amines can also react.[2] However, the resulting adducts may be less stable or more prone to subsequent reactions, such as ring-opening. The specific outcome will depend on the structure of the primary amine and the reaction conditions.
Q5: What is the expected shelf-life of a synthesized adduct?
A5: The stability of isolated adducts is generally low.[2][6] It is highly recommended to use them immediately after synthesis. If storage is unavoidable, they should be kept at low temperatures (e.g., -20°C or below), under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Even under these conditions, periodic re-analysis is advised to ensure integrity.
III. Experimental Protocols
Protocol 1: Synthesis and In-Situ NMR Analysis of this compound Pyrrolidine Adduct
Materials:
-
This compound
-
Pyrrolidine
-
Deuterated Chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Dissolve 15.5 mg (0.1 mmol) of this compound in 0.4 mL of deuterated chloroform in a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material.
-
Carefully add 8 µL (0.1 mmol) of pyrrolidine to the NMR tube.
-
Gently mix the contents of the NMR tube.
-
Immediately acquire ¹H and ¹³C NMR spectra. Quantitative formation of the adduct as a mixture of regioisomers is expected.[2]
Protocol 2: Synthesis of a Diazabicyclic Compound from the In-Situ Generated Amine Adduct
Materials:
-
This compound
-
Pyrrolidine
-
Diethyl acetonedicarboxylate
-
Chloroform (CHCl₃)
-
1 M Hydrochloric acid
-
Hexane
Procedure:
-
To a solution of 78 mg (0.5 mmol) of this compound in 6.5 mL of chloroform, add 40 µL (0.5 mmol) of pyrrolidine and 90 µL (0.5 mmol) of diethyl acetonedicarboxylate.[2]
-
Stir the resulting mixture at room temperature for 1 hour.[2]
-
Wash the reaction mixture with 10 mL of 1 M hydrochloric acid.
-
Separate the organic layer and remove the solvent under reduced pressure.
-
Extract the residue with hexane (2 x 10 mL).
-
Concentrate the hexane extracts to afford the bicyclic compound.[2]
IV. References
-
Asahara, H., & Yasuoka, A. (2018). Activation of 1-Methyl-5-nitro-2-pyrimidinone by Dearomatization Using a Secondary Amine. HETEROCYCLES, 97(1), 253.
-
Nishiwaki, N., et al. (2017). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 22(10), 1693.
-
Chemical Synthesis Database. (2025). 1-methyl-5-nitropyridin-2-one.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
-
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
-
ChemScene. (n.d.). 1-Methyl-5-nitropyridin-2(1H)-one.
-
Lee, S., et al. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. International Journal of Molecular Sciences, 19(3), 733.
-
Capacio, B. R., et al. (2013). Covalent adduction of nitrogen mustards to model protein nucleophiles. Chemical Research in Toxicology, 26(9), 1334-1344.
-
Turesky, R. J., et al. (2009). Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts. Chemical Research in Toxicology, 22(4), 747-757.
-
Suryanti, V., et al. (2018). 1 H NMR spectrum of compound 5. ResearchGate.
-
Ali, A., et al. (2021). Possible degradation pathways of nitenpyram by strain NIT-2. ResearchGate.
-
The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.
-
Roy, A. K., et al. (1991). Structural characterization of the major adducts formed by reaction of 4,5-epoxy-4,5-dihydro-1-nitropyrene with DNA. Carcinogenesis, 12(4), 629-634.
-
Kemp, M. T., et al. (2016). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Chemical Biology, 11(7), 1859-1863.
-
Suzuki, N., et al. (2001). Mutagenicity of a single 1-nitropyrene-DNA adduct N-(deoxyguanosin-8-yl)-1-aminopyrene in Escherichia coli located in a GGC sequence. Mutation Research, 498(1-2), 45-56.
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
-
Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA.
-
Schiavo, S. M. (2014). Covalent Protein Adduction of Nitrogen Mustards and Related Compounds. FIU Digital Commons.
-
Ghosh, S., et al. (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Medicinal Chemistry Communications, 6(6), 993-1019.
-
Cullinane, C., & Phillips, D. R. (1995). Stability of adriamycin-induced DNA adducts and interstrand crosslinks. Biochemistry, 34(1), 284-291.
-
Turesky, R. J., et al. (2009). Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts. Chemical Research in Toxicology, 22(4), 747-757.
-
Claramunt, R. M., et al. (2025). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Magnetic Resonance in Chemistry.
-
Kürümoğlu, Ş., Özgür, S., & Gürkan, Y. Y. (2023). Degradation Pathway Estimation of Pesticide Molecule by Molecular Modeling. Journal of Balkan Science and Technology, 2(1), 1-7.
-
A. G. S. D. S. K. A. S. S. A. S. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. Water, 16(3), 469.
-
Jeevanandam, J., Akram, M., & Adetunji, C. O. (2021). The 1H NMR spectra of the region of the methyl groups of 1 (5Z, 9'Z)... ResearchGate.
-
Crampton, M. R., & Greenhalgh, C. (1983). Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of ethyl thiopicrate with aliphatic amines in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (8), 1175-1180.
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
-
PubChem. (n.d.). 5-nitropyrimidin-2-amine (C4H4N4O2).
-
Benchchem. (n.d.). minimizing adduct formation of 5-HIAL during sample storage.
-
O'Riordan, S., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Polymers, 12(3), 593.
-
Gîrbea, G., et al. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. International Journal of Molecular Sciences, 24(22), 16223.
-
d'Auria, M., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 28(18), 6546.
-
d'Auria, M., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 28(18), 6546.
-
Girisuta, B., Janssen, L. P. B. M., & Heeres, H. J. (2006). A kinetic study on the decomposition of 5-hydroxymethylfurfural into levulinic acid. Green Chemistry, 8(8), 701-709.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. Stability of adriamycin-induced DNA adducts and interstrand crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent adduction of nitrogen mustards to model protein nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Conditions for Nitropyrimidinone Dearomatization
Welcome to the technical support center for the dearomatization of nitropyrimidinones. This guide is designed for researchers, scientists, and professionals in drug development who are working with these powerful synthetic transformations. The dearomatization of aromatic compounds is a critical strategy for synthesizing complex, three-dimensional molecules from simple, flat precursors.[1][2] However, the success of these reactions, particularly in achieving high yield and stereoselectivity, is often highly dependent on the solvent conditions.
This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of optimizing solvent conditions in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the dearomatization of nitropyrimidinones.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield for my nitropyrimidinone dearomatization reaction. What are the likely solvent-related causes and how can I fix this?
Answer:
Low or no yield is a common problem that can often be traced back to the choice of solvent. The solvent plays a crucial role in reactant solubility, stabilization of intermediates and transition states, and even direct participation in the reaction mechanism.[3]
Possible Causes & Step-by-Step Solutions:
-
Poor Solubility of Reactants:
-
Explanation: For a reaction to occur, the reactants must be in the same phase to interact. If your nitropyrimidinone substrate or other reagents have poor solubility in the chosen solvent, the reaction rate will be significantly reduced.
-
Solution:
-
Observe the reaction mixture: Check for undissolved solids.
-
Consult solubility data: If available, use solubility prediction tools or published data to select a more appropriate solvent.
-
Systematic Solvent Screening: If data is unavailable, perform small-scale test reactions in a range of solvents with varying polarities (e.g., a non-polar solvent like toluene, a polar aprotic solvent like THF or acetonitrile, and a polar protic solvent like isopropanol).
-
-
-
Destabilization of Charged Intermediates:
-
Explanation: Many dearomatization reactions proceed through charged intermediates or transition states. Polar solvents are generally better at stabilizing these species, which can lower the activation energy and increase the reaction rate.[3]
-
Solution:
-
Evaluate the reaction mechanism: Determine if your reaction is likely to involve charged intermediates.
-
Switch to a more polar solvent: If you are using a non-polar solvent, try a polar aprotic solvent like DMSO or DMF, or a polar protic solvent like ethanol. Be aware that protic solvents can sometimes interfere with the reaction (see Issue 3).
-
-
-
Solvent-Induced Decomposition or Side Reactions:
-
Explanation: The solvent can sometimes participate in unwanted side reactions. For example, nucleophilic solvents might react with electrophilic intermediates, or acidic/basic impurities in the solvent can promote decomposition. Electron-rich aromatic systems can be prone to side reactions under oxidative conditions, which can be influenced by the solvent.[2]
-
Solution:
-
Use high-purity, dry solvents: Ensure your solvents are free from water and other reactive impurities.
-
Consider less reactive solvents: If you suspect the solvent is participating in the reaction, switch to a more inert solvent. For example, if you are using a nucleophilic solvent like methanol, try a non-nucleophilic polar aprotic solvent like acetonitrile.
-
-
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Question: My dearomatization reaction is working, but I am getting a poor ratio of stereoisomers. How can solvent choice improve selectivity?
Answer:
The solvent can have a profound impact on the stereochemical outcome of a reaction by influencing the conformational preferences of the transition states.[4][5]
Possible Causes & Step-by-Step Solutions:
-
Flexible Transition State:
-
Explanation: In some cases, the transition states leading to different stereoisomers are close in energy. The solvent can preferentially stabilize one transition state over another through specific interactions like hydrogen bonding.
-
Solution:
-
Vary Solvent Polarity: A systematic screen of solvents with different polarities can reveal trends in stereoselectivity.
-
Introduce Hydrogen Bonding Solvents: Protic solvents (e.g., alcohols) or solvents capable of accepting hydrogen bonds can enforce a more rigid transition state, leading to higher selectivity.
-
Consider Non-Polar Solvents: In some cases, non-polar solvents can promote intramolecular interactions that favor a specific stereochemical outcome.[6]
-
-
-
Background (Uncatalyzed) Reaction:
-
Explanation: If you are using a chiral catalyst, a non-selective background reaction can erode the overall stereoselectivity. The rate of this background reaction can be highly solvent-dependent.
-
Solution:
-
Decrease Solvent Polarity: Background reactions are often more prevalent in highly polar solvents. Switching to a less polar solvent like toluene or dichloromethane can sometimes suppress the uncatalyzed pathway.[7]
-
-
Issue 3: Inconsistent Reaction Rates or Reproducibility Issues
Question: I am seeing significant variations in reaction time and yield between batches, even when I think I'm using the same conditions. Could the solvent be the culprit?
Answer:
Yes, inconsistencies in solvent quality and handling are a frequent cause of reproducibility problems.
Possible Causes & Step-by-Step Solutions:
-
Water Content:
-
Explanation: Many reagents used in dearomatization reactions are sensitive to moisture. Trace amounts of water in the solvent can quench catalysts, react with intermediates, or promote side reactions.
-
Solution:
-
Use freshly dried solvents: Always use solvents from a freshly opened bottle or dry them using standard laboratory procedures (e.g., distillation from a drying agent or passing through a column of activated alumina).
-
Run reactions under an inert atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Solvent Impurities:
-
Explanation: Different grades and batches of solvents can contain different impurities. These impurities can sometimes act as catalysts or inhibitors, leading to inconsistent results.
-
Solution:
-
Use high-purity solvents: For sensitive reactions, use the highest purity solvent available.
-
Purify the solvent: If you suspect impurities are an issue, consider purifying the solvent before use.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent polarity on nitropyrimidinone dearomatization reactions?
A1: Generally, polar solvents tend to accelerate reactions that involve polar or charged intermediates and transition states by stabilizing them.[3] Conversely, non-polar solvents may be preferable for non-polar reactions.[3] However, the optimal solvent polarity is highly specific to the reaction mechanism. For some dearomatization reactions, polar solvents have been found to be suitable.[8]
Q2: When should I choose a protic versus an aprotic solvent?
A2:
-
Protic solvents (e.g., water, alcohols) have O-H or N-H bonds and can act as hydrogen bond donors. They are excellent at solvating both cations and anions. However, they can also act as nucleophiles or acids, which may be detrimental to some reactions.
-
Aprotic solvents (e.g., THF, acetonitrile, DMSO, DMF) do not have O-H or N-H bonds. Polar aprotic solvents are good at solvating cations but are less effective at solvating anions. This can make anions more nucleophilic, potentially increasing the reaction rate for certain steps.
The choice depends on your specific reaction. If your reaction involves a highly reactive anionic nucleophile, a polar aprotic solvent may be beneficial. If your reaction mechanism benefits from hydrogen bonding to stabilize a transition state, a protic solvent might be a better choice.
Q3: How do I set up a solvent screen for my reaction?
A3: A systematic approach is key.
-
Select a diverse set of solvents: Choose solvents from different classes:
-
Non-polar: Toluene, Hexane
-
Ethereal (Polar Aprotic): THF, Dioxane
-
Halogenated (Polar Aprotic): Dichloromethane (DCM), Chloroform[9]
-
Dipolar Aprotic: Acetonitrile (MeCN), DMF, DMSO
-
Protic: Isopropanol, Ethanol
-
-
Run small-scale reactions in parallel: Use a consistent set of reaction conditions (temperature, concentration, stoichiometry) for each solvent.
-
Monitor the reactions: Use techniques like TLC, LC-MS, or NMR to track the consumption of starting material and the formation of the product.
-
Analyze the results: Compare the yield, selectivity, and reaction rate for each solvent to identify the most promising candidates for further optimization.
Solvent Property Quick Reference Table
| Solvent Class | Examples | Polarity | Hydrogen Bonding | General Application Notes |
| Non-Polar Aprotic | Toluene, Hexane | Low | None | Good for reactions with non-polar reactants and intermediates. Can be beneficial for suppressing background reactions.[7] |
| Ethereal | THF, Dioxane | Intermediate | Acceptor | General-purpose solvents, good for a wide range of reactions. |
| Halogenated | DCM, Chloroform | Intermediate | Weak Donor | Often good at dissolving a wide range of organic compounds. Can increase yield in some cases.[9] |
| Dipolar Aprotic | Acetonitrile, DMF, DMSO | High | Acceptor | Excellent for reactions with charged intermediates. Can significantly accelerate S_N2-type reactions. |
| Polar Protic | Ethanol, Isopropanol, Water | High | Donor & Acceptor | Can stabilize charged species and participate in hydrogen bonding to influence selectivity. May interfere with moisture-sensitive reagents. |
Experimental Protocol: General Procedure for Solvent Screening in Nitropyrimidinone Dearomatization
This protocol provides a general workflow for screening solvents for a nitropyrimidinone dearomatization reaction.
Materials:
-
Nitropyrimidinone substrate
-
Reagent(s) for dearomatization
-
Catalyst (if applicable)
-
Anhydrous solvents (a selection from the table above)
-
Small reaction vials with stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating/cooling block
-
Analytical equipment (TLC plates, LC-MS, NMR)
Procedure:
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere.
-
Prepare a stock solution of the nitropyrimidinone substrate in a volatile solvent (e.g., DCM).
-
Prepare stock solutions of the reagent(s) and catalyst if they are solids.
-
-
Reaction Setup:
-
To each reaction vial, add a stir bar.
-
Aliquot the nitropyrimidinone substrate into each vial. If using a stock solution, remove the volatile solvent under a stream of inert gas.
-
Add the screening solvent to each vial to achieve the desired concentration.
-
Add the reagent(s) and catalyst to each vial.
-
Seal the vials and place them in the heating/cooling block at the desired reaction temperature.
-
-
Monitoring and Analysis:
-
At regular time intervals (e.g., 1, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.
-
Analyze the aliquots by TLC or LC-MS to determine the extent of conversion and the formation of any side products.
-
Once the reaction is complete (or after a set time), quench the reactions appropriately.
-
Work up the reaction mixtures to isolate the crude product.
-
Analyze the crude product by NMR to determine the yield and diastereomeric/enantiomeric ratio.
-
-
Data Evaluation:
-
Tabulate the results for each solvent, comparing conversion, yield, and selectivity.
-
Identify the solvent(s) that provide the best overall performance for further optimization.
-
Visualization of Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for troubleshooting common issues in nitropyrimidinone dearomatization, with a focus on solvent optimization.
Sources
- 1. Enantioselective dearomatization reactions of heteroarenes by anion-binding organocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC07101K [pubs.rsc.org]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rejuvenation of dearomative cycloaddition reactions via visible light energy transfer catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04421A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of Transition-Metal-Catalyzed Dearomatization Reactions [jstage.jst.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Nitroenamine Intermediate Stability
Welcome to the dedicated technical support center for handling nitroenamine intermediates. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals navigate the challenges associated with the stability of these versatile synthons. Our focus is on preventing unwanted hydrolysis, a common side reaction that can significantly impact reaction yield and purity.
Introduction: The Duality of Nitroenamine Reactivity
Nitroenamines are powerful intermediates in organic synthesis, valued for their dual nucleophilic and electrophilic character. However, the very features that make them synthetically useful—the electron-withdrawing nitro group and the electron-donating enamine moiety—also render them susceptible to hydrolysis, particularly under acidic or even neutral aqueous conditions. This guide provides the mechanistic understanding and practical steps to control this undesired reaction.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding nitroenamine instability.
Q1: What are the first signs of nitroenamine hydrolysis in my reaction?
A: The primary indicators of hydrolysis are a decrease in the yield of your desired product and the appearance of specific byproducts. Upon hydrolysis, a nitroenamine decomposes back to its parent amine and β-nitro carbonyl compound, or further to a ketone/aldehyde and a nitroalkane. You may observe this as:
-
TLC Analysis: Appearance of new, more polar spots corresponding to the amine and carbonyl/nitroalkane compounds.
-
LC-MS Analysis: Detection of masses corresponding to the hydrolysis byproducts.
-
Visual Changes: In some cases, a color change or the formation of a precipitate may occur.
Q2: My reaction is run under anhydrous conditions, but I still see hydrolysis. Why?
A: This is a common and frustrating issue. "Anhydrous" is relative, and trace amounts of water can be sufficient to initiate hydrolysis, especially if acidic catalysts are present. Consider these sources of cryptic water:
-
Reagents and Solvents: Even high-grade "anhydrous" solvents can absorb atmospheric moisture if not handled properly. Reagents themselves may contain bound water.
-
Glassware: Improperly dried glassware is a frequent source of water contamination.
-
Atmosphere: Reactions run open to the air, even with a drying tube, can be compromised by ambient humidity.
Q3: How does pH affect the stability of my nitroenamine intermediate?
A: The rate of hydrolysis is highly pH-dependent. The reaction is typically catalyzed by acid. Under acidic conditions, the enamine nitrogen is protonated, which activates the C=C bond towards nucleophilic attack by water. Under strongly basic conditions, the nitroenamine is generally more stable as the concentration of protons (H+) is minimized. However, very high pH can lead to other undesired side reactions. For most applications, maintaining a neutral to slightly basic medium (pH 7-9) is optimal for stability.
Q4: Can the structure of the nitroenamine itself influence its stability?
A: Absolutely. Both steric and electronic factors play a crucial role:
-
Steric Hindrance: Bulky substituents on the enamine nitrogen or the carbon backbone can physically block the approach of a water molecule, significantly slowing down the rate of hydrolysis.
-
Electronic Effects: Electron-donating groups on the enamine portion can increase the electron density on the nitrogen, making it more basic and potentially more susceptible to protonation, but can also stabilize the enamine form. Conversely, electron-withdrawing groups on the nitrogen can decrease its basicity and slow acid-catalyzed hydrolysis.
Part 2: Troubleshooting Guides & Protocols
This section provides structured approaches to diagnose and solve hydrolysis-related problems.
Guide 1: Diagnosing and Eliminating Water Contamination
If you suspect trace water is the culprit for your low yields, follow this systematic approach.
Caption: Troubleshooting workflow for eliminating water contamination.
-
Glassware Preparation: Dry all glassware (flasks, stir bars, cannulas, septa) in an oven at >120°C for at least 4 hours. Assemble the main reaction flask while hot and immediately place it under a positive pressure of dry nitrogen or argon, allowing it to cool.
-
Solvent Preparation: Use solvents freshly dispensed from a solvent purification system (e.g., Grubbs-type) or freshly distilled from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for dichloromethane).
-
Reagent Addition:
-
Liquids: Add via a dry syringe through a rubber septum. Ensure the syringe is flushed with inert gas before drawing up the liquid.
-
Solids: Add solids under a strong counter-flow of inert gas. For highly sensitive reactions, use a glovebox.
-
-
Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved using a balloon or a bubbler system.
Guide 2: Managing Reaction pH to Prevent Acid Catalysis
Unwanted acidity can arise from reagents, catalysts, or even acidic silica gel during chromatography.
Caption: Simplified mechanism of acid-catalyzed nitroenamine hydrolysis.
| Strategy | Description | When to Use |
| Non-nucleophilic Base | Addition of a sterically hindered, non-nucleophilic base like proton sponge or 2,6-lutidine. | When acidic catalysts are used or acidic byproducts are formed. |
| Basic Salt Buffer | Running the reaction in the presence of a mild, insoluble base like an |
Technical Support Center: Temperature Control in Nucleophilic Addition to 1-Methyl-5-nitropyrimidin-2(1H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-5-nitropyrimidin-2(1H)-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in controlling nucleophilic addition reactions to this highly reactive pyrimidinone core. Our focus is on providing practical, mechanistically grounded solutions to common experimental challenges.
Introduction: The Critical Role of Temperature
This compound is a valuable building block in medicinal chemistry due to its electron-deficient nature, which makes it highly susceptible to nucleophilic attack. The potent electron-withdrawing effect of the nitro group activates the pyrimidine ring for addition reactions.[1][2] However, this reactivity also presents challenges in controlling selectivity and minimizing side reactions. Temperature is the most critical parameter for navigating this complex reaction landscape, often determining whether the reaction is under kinetic or thermodynamic control.[3][4]
This guide will help you understand and troubleshoot the following common issues:
-
Poor Regioselectivity: Formation of multiple, difficult-to-separate isomeric products.
-
Low Reaction Yield: Incomplete conversion of starting material or formation of unexpected byproducts.
-
Reaction Stalls or Fails to Initiate: Lack of product formation under standard conditions.
-
Product Decomposition: Degradation of the desired product, particularly at elevated temperatures.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
Scenario: You are reacting this compound with a secondary amine (e.g., pyrrolidine) and observing two distinct product spots on your TLC plate, corresponding to different adduct isomers.
Root Cause Analysis: The formation of multiple isomers is a classic example of competing kinetic and thermodynamic pathways. The nucleophile can attack the pyrimidinone ring at different electrophilic sites, typically the C4 and C6 positions, to form distinct Meisenheimer-type adducts.[5]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is generally irreversible. The major product will be the one that forms the fastest, meaning it has the lowest activation energy.[3] This is often the less sterically hindered position.
-
Thermodynamic Control (High Temperature): At higher temperatures, the initial addition becomes reversible. The system has enough energy to overcome the activation barriers for both forward and reverse reactions, allowing an equilibrium to be established. Under these conditions, the most stable product will predominate.[3]
Solutions:
-
Favor the Kinetic Product - Lower the Temperature:
-
Action: Run the reaction at a reduced temperature (e.g., 0 °C or -20 °C). This will slow down both reaction rates but will disproportionately disfavor the reaction with the higher activation energy.
-
Rationale: By minimizing thermal energy, you trap the product that is formed fastest, preventing equilibration to the more stable thermodynamic product.
-
-
Favor the Thermodynamic Product - Increase the Temperature:
-
Action: If the desired isomer is the more stable one, consider running the reaction at a moderately elevated temperature (e.g., 40-60 °C) for a longer period.
-
Rationale: This provides the necessary energy to allow the initially formed kinetic adduct to revert to the starting materials and then form the more stable thermodynamic adduct, eventually shifting the product ratio to favor the latter.[3]
-
-
Solvent and Base Selection:
-
Action: The choice of solvent can influence the stability of the transition states leading to different isomers. Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr-type reactions as they can help stabilize the charged Meisenheimer complex.[6] The choice of base, if required, is also critical and can influence the outcome.
-
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: The reaction yield is very low, with significant starting material remaining.
Scenario: After the recommended reaction time, your analysis (TLC, LC-MS) shows a large amount of unreacted this compound.
Root Cause Analysis: Low conversion can be due to insufficient activation energy, poor nucleophilicity of the attacking species, or deactivation of reagents.
Solutions:
-
Increase Reaction Temperature:
-
Action: Gradually increase the reaction temperature in 10-20 °C increments. Reactions that are sluggish at room temperature often proceed efficiently at 50-80 °C.[6]
-
Rationale: Increasing the temperature provides the necessary energy to overcome the activation barrier of the reaction, leading to a faster rate of product formation.[7] Be mindful that excessive heat can lead to decomposition (see Issue 3).
-
-
Verify Reagent Purity and Stoichiometry:
-
Action: Ensure your nucleophile and any base used are pure and added in the correct stoichiometric amounts. Water can be particularly detrimental in reactions involving strong bases or moisture-sensitive intermediates.
-
Rationale: Impurities can consume your nucleophile or starting material in non-productive side reactions.[8]
-
-
Choice of Solvent:
-
Action: Ensure you are using an appropriate solvent. For SNAr-type additions, polar aprotic solvents like DMF, DMSO, or NMP are often superior to less polar solvents like THF or Dichloromethane.[6]
-
Rationale: Polar aprotic solvents effectively solvate cations while leaving anions (the nucleophile) relatively free, increasing their reactivity. They also help stabilize the charged intermediate.
-
Table 1: General Temperature Guidelines for Nucleophilic Additions
| Nucleophile Type | Typical Temperature Range | Notes |
|---|---|---|
| Secondary Amines (e.g., Pyrrolidine) | Room Temperature to 80 °C | Initial adduct formation can occur at room temperature, but subsequent reactions may require heat.[9] |
| Thiolates | Room Temperature | Thiols are often highly nucleophilic and may not require heating for SNAr reactions.[10] |
| Enolates / Carbanions | 0 °C to 100 °C | Temperature depends heavily on the reactivity of the specific enolate. Severe conditions may be needed if the pyrimidinone's aromaticity needs to be overcome without prior activation.[9] |
| Alcohols (as alkoxides) | 25 °C to Reflux | Requires a base to deprotonate the alcohol. Elevated temperatures may be needed to drive the reaction. |
Issue 3: I am observing product decomposition or the formation of dark, insoluble byproducts.
Scenario: Upon heating, the reaction mixture turns dark brown or black, and analysis shows multiple new spots, none of which correspond to the desired product.
Root Cause Analysis: Nitropyrimidines, while often thermally stable to a certain point, can undergo decomposition at elevated temperatures.[11] The presence of strong nucleophiles and/or bases can facilitate side reactions like ring-opening or polymerization, especially under harsh thermal conditions.
Solutions:
-
Lower the Reaction Temperature:
-
Action: This is the most critical step. If decomposition is observed at 100 °C, attempt the reaction at 80 °C or even 60 °C for a longer duration.
-
Rationale: The activation energy for decomposition pathways is often higher than for the desired reaction. By lowering the temperature, you can find a window where the desired reaction proceeds at a reasonable rate while minimizing degradation.[12]
-
-
Controlled Addition of Reagents:
-
Action: Add the nucleophile or base dropwise to the solution of the pyrimidinone at a controlled temperature.
-
Rationale: This practice maintains a low instantaneous concentration of the reactive species, minimizing exothermic events and side reactions that can be triggered by localized "hot spots."[12]
-
-
Inert Atmosphere:
-
Action: Run the reaction under an inert atmosphere of nitrogen or argon.
-
Rationale: This prevents oxidation of sensitive reagents and intermediates, which can often lead to the formation of colored, polymeric byproducts.
-
Thermal Stability Considerations: While specific decomposition data for this compound is not readily available, related nitropyrazoles and nitroaromatics can begin to decompose at temperatures ranging from 150 °C to over 200 °C.[11][13] However, decomposition in the presence of other reagents can occur at significantly lower temperatures. It is crucial to monitor the reaction closely when heating above 80-100 °C.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of nucleophilic addition to this compound? A: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) type mechanism, specifically through an addition-elimination pathway.
-
Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon of the pyrimidine ring (typically C4 or C6), breaking the aromaticity.
-
Formation of a Meisenheimer Complex: This addition forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge.[5]
-
Rearomatization/Further Reaction: The intermediate can then either be protonated to form a stable adduct or, if there is a leaving group, it can be eliminated to restore aromaticity. In the case of forming bicyclic products, this adduct acts as a reactive intermediate for a subsequent intramolecular reaction.
Caption: Simplified mechanism of nucleophilic addition.
Q2: Why is room temperature sometimes sufficient, while other reactions require heating to 100 °C or more? A: This depends on the "activation" of the pyrimidinone and the nucleophilicity of the attacking species.
-
Room Temperature Reactions: The reaction of this compound with a strong nucleophile like pyrrolidine can form an initial adduct at room temperature. This is because the nucleophile first dearomatizes the ring, creating a more reactive dihydropyrimidine intermediate. This intermediate can then react with other electrophiles under mild conditions.[9]
-
High-Temperature Reactions: If the reaction requires overcoming the aromatic stability of the pyrimidinone ring directly with a less reactive nucleophile (like an enolate), more severe conditions such as heating to 100 °C may be necessary to provide sufficient energy for the initial attack.[9]
Q3: Can the order of addition of reagents affect the outcome? A: Yes, absolutely. For reactions involving a base to generate the nucleophile (e.g., forming an enolate from a 1,3-dicarbonyl compound), it is generally best to pre-form the nucleophile before adding it to the pyrimidinone. Adding a strong base to a mixture of the pyrimidinone and the nucleophile precursor could lead to undesired side reactions with the pyrimidinone itself.
Q4: My reaction worked once but is now failing. What should I check first? A: When a previously successful reaction fails, the most common culprits are reagent and solvent quality.
-
Check Solvent Anhydrousness: Ensure you are using freshly dried solvents. Water can quench bases and react with intermediates.
-
Verify Reagent Purity: Use a fresh bottle of the nucleophile or purify the existing stock. Reagents can degrade over time.
-
Temperature Control: Double-check your thermometer and heating/cooling apparatus to ensure you are reaching and maintaining the target temperature accurately.
Experimental Protocol: Temperature-Controlled Synthesis of a Diazabicyclic Compound
This protocol is adapted from the literature and illustrates the principles discussed.[9] It involves an initial room-temperature adduct formation followed by a reaction with a second nucleophile.
Step 1: In-situ formation of the reactive amine-adduct (Kinetic Control)
-
To a solution of this compound (78 mg, 0.5 mmol) in chloroform (6.5 mL) in a round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (40 μL, 0.5 mmol) dropwise at room temperature.
-
Stir the mixture for 1 hour at room temperature. At this stage, the pyrimidinone ring is dearomatized, forming a mixture of reactive C4 and C6 adducts. This step is performed under mild conditions to favor the formation of these kinetically accessible adducts without forcing side reactions.
Step 2: Reaction with a Carbon Nucleophile
-
To the solution from Step 1, add diethyl acetonedicarboxylate (90 μL, 0.5 mmol).
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting adducts are consumed.
-
Upon completion, wash the reaction mixture with 1 M hydrochloric acid (10 mL).
-
Remove the solvent under reduced pressure to obtain the crude bicyclic product.
This two-stage, one-pot procedure highlights how initial adduct formation at a lower temperature can facilitate subsequent reactions under mild conditions, avoiding the need for high heat which could cause decomposition.
References
-
University of Rochester. Troubleshooting: How to Improve Yield. Available at: [Link]
-
El-Sayed, N. N., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(10), 2453. Available at: [Link]
-
Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630. Available at: [Link]
-
Asahara, H., et al. (2018). ACTIVATION OF 1-METHYL-5-NITRO-2-PYRIMIDINONE BY DEAROMATIZATION USING A SECONDARY AMINE. HETEROCYCLES, 97(1), 253. Available at: [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Available at: [Link]
-
ChemRxiv. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
-
WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Available at: [Link]
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Merino, P. (2005). New developments in nucleophilic additions to nitrones. Comptes Rendus Chimie, 8(6-7), 775-788. Available at: [Link]
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Merino, P. (2005). New developments in nucleophilic additions to nitrones. Comptes Rendus Chimie, 8(6-7), 775-788. Available at: [Link]
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ResearchGate. (2015). ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Available at: [Link]
-
Leah4sci. (2015). Orgo 2 Practice Exam Q3 Thermodynamic vs Kinetic Addition Product. Available at: [Link]
-
ResearchGate. (2019). Nucleophilic Addition Reactions of the Nitroprusside Ion - The Case of O-Methylhydroxylamine. Available at: [Link]
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]
-
Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 1-6. Available at: [Link]
-
MDPI. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available at: [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. Available at: [Link]
-
Larionov, E., & Li, H. (2011). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Beilstein Journal of Organic Chemistry, 7, 1258–1263. Available at: [Link]
-
Gule, N. P., et al. (2018). Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. ACS Omega, 3(4), 4385–4399. Available at: [Link]
-
ResearchGate. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. Available at: [Link]
-
Thermodynamics Research Center. (2017). ThermoML:Thermochim. Acta 2017, 651, 83-99. Available at: [Link]
-
SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. Available at: [Link]
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Technical Support Center: Handling Moisture Sensitivity in Pyrimidinone Ring-Opening Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with moisture sensitivity in pyrimidinone ring-opening reactions. Our focus is on providing practical, field-proven insights to ensure the success and reproducibility of your experiments.
Understanding the Core Problem: Why Moisture is Detrimental
Pyrimidinone rings, core structures in many pharmacologically active compounds, can be susceptible to hydrolysis, leading to undesired ring-opening.[1][2][3][4] This reaction is often catalyzed by trace amounts of water, which can act as a nucleophile, attacking the electrophilic centers within the pyrimidinone scaffold.[5] The presence of moisture can lead to a cascade of issues, including reduced product yield, formation of complex side-products, and difficulty in product purification.[6]
The specific mechanism of hydrolysis can vary depending on the substitution pattern of the pyrimidinone ring and the reaction conditions (e.g., pH).[1][5][7][8] For instance, under basic conditions, hydroxide ions can directly attack the ring, while under acidic conditions, protonation of the ring can enhance its electrophilicity, making it more susceptible to attack by water.[7]
Frequently Asked Questions (FAQs)
Here we address common questions regarding moisture sensitivity in pyrimidinone chemistry.
Q1: My pyrimidinone starting material appears to be degrading upon storage. What could be the cause?
A1: The likely culprit is atmospheric moisture. Pyrimidinone derivatives, especially those with electron-withdrawing groups, can be hygroscopic and slowly hydrolyze over time when exposed to air.
Recommendations:
-
Proper Storage: Store your pyrimidinone compounds in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) or anhydrous calcium sulfate (Drierite®).
-
Inert Atmosphere: For highly sensitive compounds, consider storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Aliquotting: If you have a large batch of a sensitive pyrimidinone, consider aliquoting it into smaller, well-sealed vials. This minimizes the exposure of the entire batch to atmospheric moisture each time you need to use it.
Q2: I'm observing a significant amount of a polar byproduct in my reaction mixture that I suspect is a ring-opened species. How can I confirm this?
A2: Characterization of the byproduct is key.
Analytical Workflow:
-
Isolation: Attempt to isolate the byproduct using column chromatography or preparative TLC. The ring-opened product will likely be more polar than your starting material.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum of the isolated byproduct. The molecular weight should correspond to the addition of a water molecule (18.0106 g/mol ) to your starting pyrimidinone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial. Look for the disappearance of characteristic pyrimidinone ring signals and the appearance of new signals corresponding to, for example, amide or carboxylic acid functionalities resulting from hydrolysis.
-
Infrared (IR) Spectroscopy: Look for the appearance of new stretches, such as a broad O-H stretch (for a carboxylic acid) or a change in the C=O stretching frequency.
Q3: Can the choice of solvent impact the rate of pyrimidinone hydrolysis?
A3: Absolutely. The solvent plays a critical role.[10] Protic solvents, especially in the presence of acid or base catalysts, can facilitate hydrolysis. Even aprotic solvents can contain enough dissolved water to cause problems if not properly dried.[11]
Solvent Considerations:
-
Aprotic Solvents are Preferred: Whenever possible, use high-purity, anhydrous aprotic solvents such as tetrahydrofuran (THF), toluene, or dichloromethane (DCM).
-
Thorough Drying is Essential: Never assume a commercially available "anhydrous" solvent is completely dry. Always dry your solvents over an appropriate drying agent before use.[12][13]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during pyrimidinone ring-opening reactions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incomplete reaction due to reagent deactivation by moisture. | 1. Verify Reagent Purity: Ensure all starting materials are pure and dry. 2. Implement Rigorous Anhydrous Techniques: Use oven- or flame-dried glassware, and conduct the reaction under a positive pressure of an inert gas (N₂ or Ar).[9][14][15] 3. Check Solvent Purity: Ensure your solvent is sufficiently dry using a Karl Fischer titrator or by employing a freshly opened bottle of anhydrous solvent.[16][17] |
| Formation of Multiple Unidentified Byproducts | Competing side reactions, including hydrolysis of the pyrimidinone ring. | 1. Strict Moisture Exclusion: The most critical step is to eliminate water from the reaction. Follow the protocols for setting up an inert atmosphere reaction. 2. Temperature Control: Some pyrimidinones are more stable at lower temperatures. Consider running your reaction at a lower temperature to minimize side reactions. 3. pH Control: If your reaction is sensitive to acid or base, consider using a non-nucleophilic buffer. |
| Inconsistent Results Between Batches | Variations in the moisture content of reagents or solvents. | 1. Standardize Drying Procedures: Implement a consistent and validated protocol for drying all solvents and reagents. 2. Quantify Water Content: If possible, use Karl Fischer titration to quantify the water content of your starting materials and solvents before each reaction.[16][17][18] This provides a quantitative measure of your reaction conditions. 3. Use Freshly Purified Reagents: Avoid using old bottles of reagents that may have been exposed to the atmosphere multiple times. |
Best Practices and Experimental Protocols
Adherence to rigorous experimental technique is paramount for success.
Protocol for Solvent Drying
Properly dried solvents are the first line of defense against unwanted hydrolysis.
Choice of Drying Agent: The choice of desiccant depends on the solvent.[12][13][19]
| Solvent | Recommended Drying Agent | Residual Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | Activated 3Å molecular sieves | <10 | [12] |
| Dichloromethane (DCM) | Activated 3Å molecular sieves or activated silica | <10 | [12][13] |
| Toluene | Activated 3Å molecular sieves or activated silica | <10 | [12] |
| Methanol | Activated 3Å molecular sieves (10% m/v for 72h) | ~33 (over KOH) | [12][13] |
| Ethanol | Activated 3Å molecular sieves (10% m/v for 5 days) | ~10 | [13] |
Step-by-Step Solvent Drying Protocol (Using Molecular Sieves):
-
Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat under vacuum (using a heat gun or heating mantle) for several hours to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere.
-
Add Solvent: Add the solvent to be dried to the flask containing the activated molecular sieves.
-
Equilibrate: Allow the solvent to stand over the molecular sieves for at least 24-48 hours under an inert atmosphere.[12]
-
Dispense: Use a dry syringe or cannula to withdraw the anhydrous solvent for your reaction.[9][15]
Protocol for Setting Up an Inert Atmosphere Reaction
This protocol is essential for reactions that are highly sensitive to moisture.[9][14][15][20]
Materials:
-
Oven-dried or flame-dried round-bottom flask with a stir bar
-
Rubber septa
-
Needles and syringes
-
Balloon filled with inert gas (Nitrogen or Argon)[15] or a Schlenk line[9]
Procedure:
-
Dry Glassware: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum.[9][20]
-
Assemble Apparatus: Quickly assemble the hot glassware and seal with rubber septa.
-
Purge with Inert Gas: Insert a needle connected to an inert gas source (e.g., a balloon) into the septum. Insert a second "exit" needle to allow the air to be displaced.[14][15]
-
Flush: Allow the inert gas to flow through the flask for at least 5 minutes to ensure all air has been removed.[14][15]
-
Remove Exit Needle: Remove the exit needle first to maintain a positive pressure of inert gas within the flask.
-
Introduce Reagents: Add anhydrous solvents and liquid reagents via a dry syringe.[14][15] Add solid reagents quickly against a counterflow of inert gas.
Visualizing the Workflow
A well-planned workflow is crucial for maintaining anhydrous conditions.
Caption: Workflow for Moisture-Sensitive Reactions.
Advanced Topics
Quantifying Trace Water
For highly sensitive reactions, it may be necessary to quantify the amount of water in your solvents.
-
Karl Fischer Titration: This is the gold standard for accurately determining water content in organic solvents.[16][17][18] It can detect water at the parts-per-million (ppm) level.
-
¹⁹F NMR Aquametry: A sensitive NMR-based method for water quantification that can be more sensitive than Karl Fischer titration.[21][22]
Causality of Experimental Choices
The rationale behind these stringent procedures is rooted in chemical principles.
Sources
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Technical Support Center: Purification of 1-Methyl-5-nitropyrimidin-2(1H)-one Adducts
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-5-nitropyrimidin-2(1H)-one (1-Me-5-NP) adducts. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges encountered during the purification of these modified nucleosides and DNA fragments. Our approach is grounded in extensive laboratory experience and established scientific principles to ensure the integrity and reproducibility of your results.
Introduction: The Challenge of Purifying 1-Me-5-NP Adducts
The purification of DNA adducts, particularly those involving reactive nitro-containing compounds like this compound, presents a unique set of challenges. The presence of the nitro group can significantly alter the polarity and stability of the adducts compared to their unmodified counterparts. This necessitates carefully optimized purification strategies to achieve high purity and recovery, which are critical for downstream applications such as mass spectrometry-based quantification and structural elucidation. This guide is designed to provide a logical workflow, from initial sample preparation to final analysis, and to address common pitfalls you may encounter.
Troubleshooting Guide: A Symptom-to-Solution Approach
This section is structured to help you diagnose and resolve common issues encountered during the purification of 1-Me-5-NP adducts.
Low Adduct Recovery
Low recovery of your target adducts is a frequent and frustrating issue. The underlying causes can range from suboptimal extraction to adduct degradation.
| Symptom | Potential Cause | Recommended Solution |
| Low or no adduct detected after Solid-Phase Extraction (SPE). | Inappropriate SPE Sorbent: The polarity of the 1-Me-5-NP adduct may not be suitable for the selected SPE cartridge (e.g., standard C18). | Optimize Sorbent Selection: Consider using a mixed-mode or a more polar-retentive sorbent. A two-step SPE approach, combining different sorbent chemistries, can also be effective for capturing a wider range of adducts with varying polarities.[1] |
| Inefficient Elution: The elution solvent may not be strong enough to displace the adducts from the SPE sorbent. | Increase Elution Solvent Strength: Gradually increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution buffer. For stubborn adducts, pre-warming the elution buffer to 50°C can improve recovery.[2] | |
| Adduct Degradation: The nitro group can be susceptible to reduction or other chemical transformations under harsh pH or temperature conditions. | Maintain Mild Conditions: Ensure all buffers are within a neutral pH range (6-8). Avoid prolonged exposure to high temperatures. Store samples at -80°C to minimize degradation. | |
| Low adduct signal in HPLC-MS analysis. | Poor Solubilization of Adducts: After evaporation of the eluate, the adducts may not have fully redissolved. | Ensure Complete Resuspension: Use a combination of vortexing and gentle heating (37°C) to ensure the adduct pellet is completely dissolved. Incomplete resuspension is a common cause of inaccurate concentration estimation.[3] |
| Adsorption to Labware: Highly hydrophobic adducts can adsorb to the surfaces of plastic tubes and pipette tips. | Use Low-Adsorption Labware: Utilize low-binding microcentrifuge tubes and pipette tips to minimize sample loss. |
Poor Purity and Presence of Contaminants
Contaminants can interfere with downstream analysis, leading to inaccurate quantification and ambiguous structural identification.
| Symptom | Potential Cause | Recommended Solution |
| Presence of unmodified nucleosides in the final eluate. | Insufficient Washing during SPE: The wash steps may not be adequate to remove all unbound, unmodified nucleosides. | Optimize Wash Steps: Increase the volume and/or number of washes with a weak organic solvent to remove interfering matrix components without eluting the adducts of interest.[1] |
| Co-elution of contaminants with the adduct peak in HPLC. | Suboptimal HPLC Gradient: The HPLC gradient may not be providing sufficient resolution to separate the adduct from closely eluting contaminants. | Refine HPLC Gradient: Adjust the gradient slope, especially around the elution time of your adduct. A shallower gradient can improve the separation of closely related compounds. |
| High background noise in mass spectrometry data. | Matrix Effects: Co-eluting matrix components from the biological sample can suppress the ionization of the target adduct. | Improve Sample Cleanup: Implement a more rigorous SPE protocol or consider a two-step purification strategy (e.g., SPE followed by offline HPLC fractionation) to remove interfering substances.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying 1-Me-5-NP adducts from a complex biological matrix?
A1: We recommend a two-pronged strategy starting with Solid-Phase Extraction (SPE) for initial cleanup and enrichment, followed by High-Performance Liquid Chromatography (HPLC) for final purification and quantification. This approach allows for the removal of the bulk of contaminants by SPE, followed by high-resolution separation of the adducts of interest by HPLC.
Q2: Which SPE sorbent should I choose for 1-Me-5-NP adducts?
A2: The choice of SPE sorbent is critical and depends on the specific properties of the adduct. Given the presence of the polar nitro group and the pyrimidine ring, a mixed-mode sorbent with both reversed-phase and ion-exchange characteristics can be highly effective. Alternatively, a combination of two different SPE cartridges in series can provide a more comprehensive cleanup.[1] It is advisable to screen a few different sorbents to determine the optimal one for your specific adduct.
Q3: How can I prevent the degradation of my 1-Me-5-NP adducts during purification?
A3: The nitro group can be sensitive to chemical reduction. To minimize degradation, it is crucial to work under mild conditions. This includes maintaining a neutral pH for all buffers, avoiding exposure to strong reducing agents, and protecting samples from light if they are found to be photolabile. Always store your samples at -80°C for long-term stability.
Q4: My adduct recovery is consistently low. What are the most common reasons for this?
A4: The most common culprits for low recovery are incomplete elution from the SPE column and incomplete resuspension of the dried eluate. To address the former, try a stronger elution solvent or a slightly elevated temperature. For the latter, be meticulous about ensuring the entire sample is redissolved before injection onto the HPLC. Using low-adsorption labware throughout the process can also significantly improve recovery.[2][3]
Q5: I see multiple peaks in my HPLC chromatogram that could be my adduct. How can I confirm the identity of the correct peak?
A5: The definitive way to identify your adduct peak is through mass spectrometry (MS). By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the eluting compounds. The peak with the m/z corresponding to your 1-Me-5-NP adduct is your target. Tandem mass spectrometry (MS/MS) can provide further structural confirmation through fragmentation analysis.[5]
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for 1-Me-5-NP Adducts
This protocol provides a starting point for the enrichment of 1-Me-5-NP adducts from enzymatic digests of DNA.
-
Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., 30 mg) by passing 1 mL of methanol followed by 1 mL of 50 mM ammonium formate (pH 6.5).
-
Sample Loading: Load the digested DNA sample (resuspended in 50 mM ammonium formate) onto the conditioned SPE cartridge at a slow flow rate (approximately 1 drop per second).
-
Washing: Wash the cartridge with 1 mL of 50 mM ammonium formate to remove salts and other polar impurities. Follow this with a wash of 1 mL of 5% methanol in water to remove less polar contaminants.
-
Elution: Elute the 1-Me-5-NP adducts with 1 mL of 50% methanol in water. For more hydrophobic adducts, the methanol percentage can be increased.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum centrifuge. Reconstitute the dried sample in a small volume (e.g., 50-100 µL) of the initial HPLC mobile phase for analysis.
Protocol 2: Reversed-Phase HPLC for the Analysis of 1-Me-5-NP Adducts
This is a general HPLC method that can be optimized for the separation of your specific adducts.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-40% B (linear gradient)
-
25-30 min: 40-95% B (linear gradient)
-
30-35 min: 95% B (hold)
-
35-36 min: 95-5% B (linear gradient)
-
36-40 min: 5% B (hold for re-equilibration)
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Detection: UV (at a wavelength appropriate for the adduct) and/or Mass Spectrometry
Visualizing the Workflow
General Purification Workflow
Caption: A generalized workflow for the purification and analysis of 1-Me-5-NP adducts.
Troubleshooting Logic for Low Adduct Recovery
Caption: A decision tree for troubleshooting low recovery of 1-Me-5-NP adducts.
References
-
Chemical Synthesis Database. 1-methyl-5-nitropyridin-2-one. [Link]
-
Pogribny, I. P., & Hammons, G. J. (2025). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. PMC. [Link]
-
Centers for Disease Control and Prevention. Use of an Automated Solid Phase Extraction Process for Measuring Excised DNA-Methyl Adducts in Human Urine by Gas Chromotography-Mass Spectrometry. [Link]
-
Goodenough, A. K., et al. (2003). Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes. PubMed. [Link]
-
Waters Corporation. Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. [Link]
-
American Chemical Society. Identifying Novel DNA Adducts in Amphipods and Developing Sample Preparation for Adductomics Using Dispersive Solid-Phase Extraction. [Link]
-
ResearchGate. Why is my DNA purification from an agarose gel resulting in low DNA concentrations?. [Link]
-
Sciex. LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. [Link]
-
Springer Nature. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. [Link]
-
PubMed. Purification and recovery of bulky hydrophobic DNA adducts. [Link]
-
Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
ChemRxiv. Development of an untargeted DNA adductomics method by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry. [Link]
-
Frontiers. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. [Link]
-
National Institutes of Health. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. [Link]
-
PubChem. 1-Methyl-2(1H)-pyridinone. [Link]
-
National Institutes of Health. Processing of N5-substituted formamidopyrimidine DNA adducts by DNA glycosylases NEIL1 and NEIL3. [Link]
-
PubMed. Structural characterization of the major adducts formed by reaction of 4,5-epoxy-4,5-dihydro-1-nitropyrene with DNA. [Link]
-
National Institutes of Health. Significance and Biological Importance of Pyrimidine in the Microbial World. [Link]
-
GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
Journal of Biological Studies. The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. [Link]
-
ResearchGate. Formation of O⁶-MeG DNA adducts and their analysis by qualitative and.... [Link]
-
MDPI. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. [Link]
-
Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
ResearchGate. Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2. [Link]
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- 1. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. waters.com [waters.com]
- 5. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Regioselectivity of Amine Addition
This technical guide addresses the critical role of solvent selection in controlling regioselectivity during amine addition reactions. It is designed for researchers requiring immediate troubleshooting steps and mechanistic rationale.
Status: Operational Operator: Senior Application Scientist Topic: Optimizing Regio-control via Solvent Engineering
Executive Summary
In amine addition reactions—specifically Epoxide Ring Opening , Aza-Michael Addition , and Nucleophilic Aromatic Substitution (
The solvent controls regioselectivity through three primary mechanisms:
-
Transition State Stabilization: Differential solvation of charged intermediates (e.g., Meisenheimer complexes).
-
Electrophile Activation: Hydrogen bonding (H-bonding) can enhance electrophilicity at specific sites.
-
Mechanistic Switching: Shifting the pathway between
-like (electronic control) and -like (steric control).
Module 1: Troubleshooting Epoxide Ring Opening
User Issue: "I am reacting styrene oxide with aniline. In THF, I get a mixture of isomers. How do I force the reaction to favor the benzylic amine?"
The Technical Diagnosis
Epoxide ring opening is a competition between Steric Control (attack at the less hindered carbon) and Electronic Control (attack at the carbon that best stabilizes a positive charge).
-
Non-polar/Aprotic Solvents (THF, Toluene): The reaction follows a pure
mechanism. The amine attacks the less hindered (terminal) carbon. -
Polar Protic/Lewis Acidic Solvents (HFIP, MeOH, Water): The solvent H-bonds to the epoxide oxygen. This weakens the C-O bond, creating partial positive charge character. The more substituted (benzylic) carbon stabilizes this charge better, shifting the attack to that position (
-like character).
Representative Data: Solvent Influence on Styrene Oxide Aminolysis
| Solvent System | Dielectric Constant ( | Primary Mechanism | Major Regioisomer | Approx. Ratio ( |
| Hexane/Toluene | Low (< 2.5) | Terminal ( | 10:90 | |
| Acetonitrile | Medium (37.5) | Mixed | Mixture | 40:60 |
| Methanol | High (33) + H-Bond | Mixed/Electronic | Mixture | 55:45 |
| HFIP (Hexafluoroisopropanol) | High Ionizing Power | Benzylic ( | >90:10 | |
| Water (On-water) | High (80) | H-Bond Activation | Benzylic ( | 85:15 |
Experimental Protocol: Promoting Benzylic Attack (Electronic Control)
Objective: Synthesize the
-
Solvent Selection: Use HFIP (1,1,1,3,3,3-hexafluoroisopropanol) or 2,2,2-trifluoroethanol (TFE) . These solvents are strong H-bond donors but weak nucleophiles.
-
Concentration: 0.5 M to 1.0 M. High concentration favors kinetics.
-
Procedure:
-
Dissolve epoxide (1.0 equiv) in HFIP.
-
Add amine (1.1 equiv) dropwise at room temperature.
-
Note: No Lewis acid catalyst is required; the solvent acts as the catalyst.
-
Stir for 1–4 hours.
-
Workup: Evaporate the volatile fluorinated solvent (recoverable). Purify via short silica plug.
-
Module 2: Aza-Michael Addition (Conjugate Addition)
User Issue: "My reaction of an amine with an
The Technical Diagnosis
Aza-Michael additions are often reversible. The regioselectivity (1,4-addition vs. 1,2-addition) and rate are heavily influenced by the Hard-Soft Acid-Base (HSAB) character of the solvent.
-
Aprotic Solvents: Often require Lewis acid catalysts or high temperatures, leading to polymerization.
-
Protic Solvents (Water, Alcohols): Water acts as a "dual activator." It activates the electrophile (carbonyl) via H-bonding and stabilizes the transition state for 1,4-addition. This is often called "On-Water" catalysis.
Mechanism Visualization: Solvent Activation
Figure 1: Protic solvents lower the LUMO energy of the Michael acceptor through hydrogen bonding, accelerating 1,4-addition over 1,2-addition.
Troubleshooting FAQ
Q: Why is "On-Water" chemistry recommended for hydrophobic amines? A: Hydrophobic effects force the organic reactants together in the aqueous phase, increasing the effective concentration. Simultaneously, the water molecules at the interface stabilize the polarized transition state via hydrogen bonding, significantly enhancing the rate and 1,4-selectivity.
Module 3: Nucleophilic Aromatic Substitution ( )
User Issue: "I am trying to substitute a chloride on a heterocycle with a secondary amine. The reaction is sluggish in THF."
The Technical Diagnosis
The rate-determining step in
-
Non-polar solvents: Cannot stabilize this anionic intermediate, leading to high activation energies.
-
Dipolar Aprotic Solvents (DMSO, DMF, NMP): These are the "Gold Standard." They solvate the cation (counter-ion or protonated amine) well but leave the anionic nucleophile "naked" and reactive, while also stabilizing the polar transition state.
Solvent Screening Decision Matrix
Figure 2: Decision tree for selecting
Module 4: General Solvent Screening Protocol
If the standard conditions fail, execute this Solvent Polarity Scan to determine the dominant mechanistic control (Steric vs. Electronic).
Protocol:
-
Set up 4 parallel reactions (50 mg scale) with the following solvents:
-
Vial A (Non-polar): Toluene (Dielectric
) -
Vial B (Polar Aprotic): THF or MeCN (
) -
Vial C (Polar Protic): Methanol or Ethanol (
) -
Vial D (Fluorinated/Strong H-bond): HFIP or TFE (High Ionizing Power)
-
-
Run conditions: Room temperature, 2 hours.
-
Analysis: Analyze crude mixtures via LC-MS or
H NMR.-
If A is best: Reaction is sterically controlled.[2]
-
If D is best: Reaction requires electronic activation/H-bonding.
-
If B is best: Reaction requires dipole stabilization without protonation.
-
References
-
Cador, A., et al. (2023).[3] Aza-Michael Addition in Explicit Solvent: A Relative Energy Gradient–Interacting Quantum Atoms Study. ChemPhysChem.[3] Link
-
Lizza, J. R., & Moura-Letts, G. (2017).[4] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis. Link
-
Alvaro, C. E. S., & Nudelman, N. S. (2013).[5] A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. Physical Chemistry. Link
-
Yadav, J. S., et al. (2013). On-Water Reactivity and Regioselectivity of Quinones in C–N Coupling with Amines. Australian Journal of Chemistry. Link
-
Khan, S., et al. (2023).[6] Green Chemistry Approach toward the Regioselective Synthesis of α,α-Disubstituted Allylic Amines. Journal of Organic Chemistry. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Aza-Michael Addition in Explicit Solvent: A Relative Energy Gradient-Interacting Quantum Atoms Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 5. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law [article.sapub.org]
- 6. researchgate.net [researchgate.net]
Controlling elimination of urea in pyrimidinone ring cleavage
A Senior Application Scientist's Guide to Controlling Urea Elimination
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the control of urea elimination during pyrimidinone ring cleavage. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of your experiments.
Introduction
The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, under certain reaction conditions, this heterocyclic system can undergo ring cleavage, leading to the undesired elimination of urea or its derivatives. This side reaction can significantly impact reaction yield, purity, and the overall efficiency of a synthetic route. Understanding and controlling the factors that govern pyrimidinone ring stability is therefore crucial for the successful development of novel pharmaceuticals. This guide is designed to provide you with the necessary tools to diagnose, troubleshoot, and ultimately control these challenging reactions.
Troubleshooting Guide: Unwanted Urea Elimination
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Question 1: I am observing significant urea precipitation in my reaction mixture during an acid-catalyzed hydrolysis of a substituted pyrimidinone. How can I minimize this?
Answer:
This is a common issue stemming from the acid-catalyzed hydrolytic cleavage of the pyrimidinone ring. The mechanism typically involves protonation of the ring nitrogens, followed by nucleophilic attack of water. To control this, you need to carefully manage the reaction conditions.
Underlying Cause:
Acidic conditions can promote the protonation of the pyrimidinone ring, making it more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which can subsequently collapse, cleaving the N-C bonds and releasing urea.[1][2]
Troubleshooting Protocol:
-
pH Optimization: The most critical parameter is the pH. While some acidity may be required for your desired transformation, excessive acidity will favor ring cleavage.
-
Action: Perform a pH screen. Start with milder acidic conditions (e.g., pH 3-5) and monitor the reaction progress and urea formation. You can use a pH meter or pH paper for regular checks.
-
Rationale: Less acidic conditions reduce the concentration of the protonated pyrimidinone species, thus slowing down the rate of hydrolytic cleavage.
-
-
Temperature Control: Higher temperatures can provide the activation energy needed for the ring cleavage to occur.
-
Action: Run the reaction at a lower temperature. If the reaction is sluggish, consider extending the reaction time instead of increasing the temperature.
-
Rationale: Reducing the thermal energy of the system can disfavor the higher activation energy pathway of ring cleavage.
-
-
Solvent Modification: The choice of solvent can influence the stability of the intermediates.
-
Action: If your substrate is soluble, consider using a less polar aprotic solvent in combination with a stoichiometric amount of a protic acid, rather than an aqueous acidic solution.
-
Rationale: Aprotic solvents will not participate in the nucleophilic attack on the pyrimidinone ring.
-
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for acid-catalyzed urea elimination.
Question 2: My pyrimidinone-containing compound is degrading upon treatment with strong nucleophiles, and I suspect ring cleavage. How can I prevent this?
Answer:
Pyrimidinone rings, particularly those with electron-withdrawing substituents, can be susceptible to nucleophilic attack and subsequent ring opening.[3][4] The strategy here is to either reduce the nucleophilicity of your reagent or protect the pyrimidinone ring.
Underlying Cause:
Strong nucleophiles can directly attack the electron-deficient carbons of the pyrimidinone ring, leading to the formation of an anionic intermediate that can undergo ring cleavage.[3]
Troubleshooting Protocol:
-
Choice of Nucleophile:
-
Action: If possible, use a milder nucleophile. For instance, if you are using an alkoxide, consider using the corresponding alcohol with a non-nucleophilic base.
-
Rationale: A less reactive nucleophile will be more selective towards your desired reaction pathway and less likely to attack the pyrimidinone ring.
-
-
Protecting Groups:
-
Action: Consider protecting the ring nitrogens. Acylation or silylation can reduce the electrophilicity of the ring.
-
Rationale: Protecting groups can electronically shield the ring, making it less susceptible to nucleophilic attack.
-
-
Reaction Conditions:
-
Action: Perform the reaction at low temperatures to minimize the rate of the undesired ring cleavage.
-
Rationale: Similar to acid-catalyzed cleavage, lower temperatures can help to control the reaction selectivity.
-
Data Summary: Effect of Nucleophile Strength
| Nucleophile | Relative Reactivity | Likelihood of Ring Cleavage | Recommended Action |
| Hydroxide/Alkoxide | High | High | Use a milder base or protect the pyrimidinone. |
| Amine | Moderate | Substrate Dependent | Use a less basic amine or run at low temperatures. |
| Thiolate | High | Moderate to High | Consider alternative sulfur sources if possible. |
| Carbanion | High | High | Use a stabilized carbanion or a different synthetic route. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of pyrimidinone ring cleavage leading to urea elimination?
A1: The cleavage typically proceeds through a few key steps. In an acidic environment, the ring is first activated by protonation. This is followed by the nucleophilic addition of a solvent molecule, usually water, to one of the carbonyl carbons. The resulting tetrahedral intermediate is unstable and can undergo ring opening by the cleavage of the N-C bond, which ultimately leads to the release of urea and other fragments.[1][2] In the presence of strong nucleophiles, a similar ring-opening can occur following the initial nucleophilic attack on the ring.[3]
Caption: General mechanism of pyrimidinone ring cleavage.
Q2: Are there any enzymatic pathways that can cause pyrimidinone ring cleavage?
A2: Yes, in biological systems, pyrimidine degradation is a well-established metabolic pathway.[5] Enzymes such as dihydropyrimidinase can catalyze the hydrolytic cleavage of the pyrimidine ring.[5] This process is part of the catabolism of pyrimidine bases and results in the formation of β-ureidopropionate, which is further metabolized to β-alanine, CO₂, and ammonia.[5] While this is a biological process, it highlights the inherent susceptibility of the pyrimidinone ring to cleavage.
Q3: How do substituents on the pyrimidinone ring affect its stability?
A3: Substituents play a crucial role in the electronic properties of the pyrimidinone ring and, consequently, its stability.
-
Electron-withdrawing groups (EWGs): EWGs, such as nitro or cyano groups, increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and subsequent ring cleavage.[6][7]
-
Electron-donating groups (EDGs): EDGs, such as amino or alkoxy groups, can increase the electron density of the ring, making it more stable towards nucleophilic attack. However, they can also increase the basicity of the ring nitrogens, potentially facilitating acid-catalyzed degradation.
Q4: Can I use computational chemistry to predict the likelihood of ring cleavage?
A4: Absolutely. Computational methods, such as Density Functional Theory (DFT), can be powerful tools to predict the reactivity of your pyrimidinone derivatives. You can calculate the activation energies for both your desired reaction and the undesired ring cleavage pathway. This can provide valuable insights into the reaction mechanism and help you design experiments with a higher probability of success.
References
- RSC Publishing. (n.d.). Acid-catalysed ring-cleavage of some pyrimidine derivatives. Journal of the Chemical Society C: Organic.
- van der Plas, H. C. (1977). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot.
- Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
- ResearchGate. (n.d.). Scheme 2. Pyrimidine ring hydrolytic cleavage mechanism.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cleavage of pyrimidines and fused pyrimidines by active methylene reagents with closure to give pyridine derivatives. RSC Publishing.
- Wikipedia. (n.d.). Pyrimidine.
- Journal of the Chemical Society C: Organic. (n.d.). Heterocyclic studies. Part XIII. Ready ring cleavage of some pyrimidine derivatives to give highly substituted ethylenes. RSC Publishing.
Sources
- 1. Acid-catalysed ring-cleavage of some pyrimidine derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Cleavage of pyrimidines and fused pyrimidines by active methylene reagents with closure to give pyridine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. Heterocyclic studies. Part XIII. Ready ring cleavage of some pyrimidine derivatives to give highly substituted ethylenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Best Practices for the Storage and Handling of Light-Sensitive Nitropyrimidinone Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with light-sensitive nitropyrimidinone derivatives. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and answers to frequently asked questions to ensure the stability and integrity of your compounds throughout your experiments. Adherence to these guidelines is critical for obtaining reproducible and reliable results.
Introduction: The Challenge of Light-Sensitivity
Nitropyrimidinone derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. However, their inherent photosensitivity presents a considerable challenge. Exposure to ambient laboratory light, both natural and artificial, can initiate photochemical reactions that lead to the degradation of the parent compound. This degradation can result in a loss of potency, the formation of unknown impurities, and ultimately, compromised experimental data.[1][2] This guide will equip you with the knowledge and protocols to mitigate these risks.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on an understanding of the underlying chemical principles.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Question: I am seeing significant variability in my assay results, even when using the same batch of a nitropyrimidinone derivative. What could be the cause?
-
Answer: Inconsistent results are a common indicator of compound degradation. Light-sensitive molecules can degrade at varying rates depending on the duration and intensity of light exposure during handling.[2] Even brief exposure to direct light can be sufficient to initiate photochemical reactions.
-
Root Cause Analysis: The nitro group (–NO2) attached to the pyrimidinone core is a strong electron-withdrawing group and a chromophore, meaning it absorbs light, particularly in the UV and visible spectrums.[3] This absorption of light energy can excite the molecule to a higher energy state, making it more susceptible to chemical reactions. The primary photochemical reaction for many nitroaromatic compounds is the reduction of the nitro group to a nitroso (–NO) group, which can then undergo further transformations.[1]
-
Troubleshooting Steps:
-
Review Your Handling Protocol: Meticulously review your experimental workflow to identify all potential points of light exposure. This includes weighing, dissolution, serial dilutions, and plate loading.
-
Work in a Light-Controlled Environment: Whenever possible, perform all handling steps in a darkened room or under amber or red light conditions.[4][5] Standard laboratory fluorescent lighting emits wavelengths that can be absorbed by nitroaromatic compounds.
-
Use Protective Materials: Wrap stock solution vials and experimental tubes in aluminum foil or use amber-colored vials to block light transmission.[4][5][6]
-
Prepare Solutions Freshly: Prepare solutions of your nitropyrimidinone derivative immediately before use. Avoid storing solutions, even in the dark, for extended periods unless their stability in the specific solvent and storage conditions has been validated.
-
-
Issue 2: Appearance of Unexpected Peaks in Analytical Data (HPLC, LC-MS)
-
Question: I am analyzing my nitropyrimidinone derivative by HPLC and see new, unidentified peaks that were not present in the initial analysis of the batch. What are these?
-
Answer: The appearance of new peaks is a strong indication of degradation. These peaks represent the formation of photoproducts.
-
Root Cause Analysis: As mentioned, light exposure can lead to the formation of various degradation products. The specific nature of these products will depend on the exact structure of your derivative, the solvent used, and the wavelength of light it was exposed to. A common degradation pathway involves the transformation of the nitro group.[1]
-
Troubleshooting & Identification:
-
Conduct a Forced Degradation Study: To confirm that the new peaks are indeed photodegradants, you can perform a controlled forced degradation study.[7][8][9][10] Expose a solution of your compound to a UV lamp or direct sunlight for a short period and analyze the sample by HPLC or LC-MS. A significant increase in the area of the unknown peaks will confirm their origin.
-
Analytical Characterization: Utilize techniques like LC-MS/MS to obtain the mass of the degradation products. This information can help in proposing potential structures and understanding the degradation pathway.[11]
-
Implement Stricter Light Protection: The presence of these peaks necessitates a more rigorous implementation of the light protection measures outlined in Issue 1.
-
-
Issue 3: Visible Changes in the Compound (Color Change, Precipitation)
-
Question: My solid nitropyrimidinone derivative, which was initially a pale yellow powder, has developed a darker color. Or, my stock solution has become cloudy. Is the compound still usable?
-
Answer: Visible changes in the physical appearance of your compound are clear signs of degradation. A color change often indicates the formation of new chromophoric species, while precipitation can occur if the degradation products are less soluble than the parent compound in the chosen solvent. It is strongly recommended not to use a compound that has undergone visible changes, as its purity and concentration are no longer reliable.
-
Root Cause Analysis: The formation of highly conjugated systems or different electronic arrangements in the degradation products can lead to a shift in their light absorption properties, resulting in a visible color change.
-
Preventative Measures:
-
Store in a Dark, Controlled Environment: Solid compounds should be stored in a desiccator in a dark cabinet or refrigerator, depending on their thermal stability.
-
Inert Atmosphere: For particularly sensitive derivatives, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation.
-
Solvent Selection: When preparing solutions, use high-purity, degassed solvents. Some solvents can promote photodegradation.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid nitropyrimidinone derivatives?
A1: Solid nitropyrimidinone derivatives should be stored under the following conditions to maximize their shelf-life:
| Parameter | Recommendation | Rationale |
| Light | Complete darkness. Store in amber glass vials or opaque containers placed inside a dark cabinet or drawer. | To prevent the initiation of photochemical degradation.[12] |
| Temperature | As recommended by the manufacturer. If not specified, store at 2-8°C. | Lower temperatures slow down the rate of all chemical reactions, including degradation. |
| Atmosphere | A dry, inert atmosphere (e.g., inside a desiccator with desiccant or under nitrogen/argon). | To protect against moisture and oxidative degradation, which can be accelerated by light. |
Q2: How should I prepare and store solutions of nitropyrimidinone derivatives?
A2: Solutions are often more susceptible to degradation than solid compounds.
-
Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO, DMF, ethanol) in a darkened room or under amber light. Use high-purity solvents.
-
Storage:
-
Short-term (working solutions): Prepare fresh for each experiment. If temporary storage is necessary, keep the solution in a tightly sealed, foil-wrapped or amber vial at 2-8°C.
-
Long-term (stock solutions): If long-term storage is unavoidable, aliquot the stock solution into single-use volumes in amber, tightly sealed vials and store at -20°C or -80°C. Minimize freeze-thaw cycles.
-
Q3: What are the first signs of degradation I should look for?
A3: The earliest signs of degradation are often not visible to the naked eye.
-
Analytical Changes: The first indication is typically the appearance of small, new peaks in your analytical chromatograms (e.g., HPLC, LC-MS).
-
Inconsistent Results: As mentioned in the troubleshooting guide, a loss of reproducibility in your experiments is a key indicator.
-
Visible Changes: Color changes (e.g., from light yellow to orange or brown) and the formation of precipitates are later-stage signs of significant degradation.
Q4: Can I use a nitropyrimidinone derivative that has been accidentally exposed to light?
A4: It is strongly advised against using a compound that has been knowingly exposed to light for a significant period. The extent of degradation is often unknown without re-analysis, and the presence of photoproducts could lead to erroneous experimental conclusions. If the exposure was minimal and the experiment is critical, re-purification and re-characterization of the compound would be necessary.
Part 3: Experimental Protocols & Visualizations
Protocol: Forced Photodegradation Study
This protocol is designed to intentionally degrade a sample of your nitropyrimidinone derivative to identify potential photodegradation products and confirm the stability-indicating nature of your analytical method.
-
Solution Preparation: Prepare a solution of your nitropyrimidinone derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Control Sample: Transfer a portion of this solution to an amber HPLC vial, wrap it in aluminum foil, and store it at 2-8°C. This will be your time-zero control.
-
Stressed Sample: Transfer another portion of the solution to a clear glass vial.
-
Light Exposure: Place the clear vial under a UV lamp (e.g., 254 nm or 365 nm) or in direct sunlight.
-
Time Points: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the stressed sample and transfer it to an amber HPLC vial.
-
Analysis: Analyze the control and all stressed samples by a suitable analytical method, such as HPLC with UV or MS detection.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance and growth of new peaks over time will indicate the formation of photodegradation products.
Diagram: Hypothetical Photodegradation Pathway
The following diagram illustrates a potential initial step in the photodegradation of a generic nitropyrimidinone derivative upon exposure to light.
Caption: Initial steps in the photodegradation of a nitropyrimidinone.
References
- Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. Needle.Tube.
- 5 Tips for Handling Photosensitive Reagents. Labtag Blog.
- Protection of Light Sensitive Products. Pharmaguideline.
- How To Protect Light Sensitive Products. Tablet Presses.
-
Mechanistic Studies on the Photocatalytic Reduction of Nitroaromatic Compounds. ResearchGate. Available at: [Link]
-
Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications. Available at: [Link]
-
Photochemistry of the nitro group in aromatic heterocyclic molecules. The Journal of Physical Chemistry. Available at: [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. Available at: [Link]
-
PHOTOCHEMICAL REACTION OF NITRO-POLYCYCLIC AROMATIC HYDROCARBONS: EFFECT BY SOLVENT AND STRUCTURE. PMC. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]
-
Voltammetric Monitoring of Photodegradation of Clothianidin, Nitenpyram and Imidacloprid Insecticides Using a Tricresyl Phosphat. International Journal of Electrochemical Science. Available at: [Link]
-
Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. Academia.edu. Available at: [Link]
-
Photostability and Photostabilization of Drugs and Drug Products. ResearchGate. Available at: [Link]
-
Degradation of nitroaromatics with the Fenton reagent. SpringerLink. Available at: [Link]
-
Light and drugs. ResearchOnline@JCU. Available at: [Link]
-
Results of forced degradation studies. ResearchGate. Available at: [Link]
-
Degradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]
-
Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst. Available at: [Link]
-
Biodegradation of nitroaromatic compounds. Semantic Scholar. Available at: [Link]
-
Photodegradation monitoring of amlodipine by derivative spectrophotometry. PubMed. Available at: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Nitro compound. Wikipedia. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available at: [Link]
-
Photo-degradation study of dacarbazine by spectrophotometric–chemometrics and HPLC methods. ResearchGate. Available at: [Link]
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. Available at: [Link]
-
Noninvasive, continuous fluorescence monitoring of bilirubin photodegradation. Physical Chemistry Chemical Physics. Available at: [Link]
Sources
- 1. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 3. Nitro compound - Wikipedia [en.wikipedia.org]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A First Proposal on the Nitrobenzene Photorelease Mechanism of NO2 and Its Relation to NO Formation through a Roaming Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. pharmainfo.in [pharmainfo.in]
- 8. asianjpr.com [asianjpr.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biomedres.us [biomedres.us]
- 11. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 1-Methyl-5-nitropyrimidin-2(1H)-one
The Structural Landscape and Its Influence on Proton Environments
The ¹H NMR spectrum of a molecule is a sensitive map of the electronic environment of its hydrogen atoms. In 1-Methyl-5-nitropyrimidin-2(1H)-one, the chemical shifts of the protons are primarily influenced by three key structural features: the pyrimidinone ring, the N1-methyl group, and the C5-nitro group. The pyrimidinone ring is an electron-deficient aromatic system, which generally leads to the deshielding of its attached protons, causing them to resonate at a higher chemical shift (downfield).
The introduction of a methyl group at the N1 position will contribute to the electronic environment of the ring. More significantly, the nitro group at the C5 position is a very strong electron-withdrawing group, through both inductive and resonance effects. This will have a profound deshielding effect on the adjacent ring protons, shifting their signals significantly downfield.
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of substituent effects and comparison with analogous compounds, the predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit the following signals:
-
H4/H6 Protons: These two protons are in chemically equivalent environments due to the symmetry of the molecule. They are adjacent to the strongly electron-withdrawing nitro group, which will cause a significant downfield shift. We predict these protons to appear as a singlet at approximately δ 9.0 - 9.5 ppm .
-
N1-Methyl Protons: The methyl group attached to the nitrogen atom is expected to be a singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the aromatic ring system. A predicted range for this signal is δ 3.5 - 4.0 ppm .
Comparative Analysis with Analogue Compounds
To substantiate these predictions, we will compare them with the experimental ¹H NMR data of structurally similar molecules. The following table summarizes the relevant data.
| Compound | H4/H6 (ppm) | H5 (ppm) | Other Protons (ppm) | Solvent |
| This compound | 9.0 - 9.5 (s, 2H, predicted) | - | 3.5 - 4.0 (s, 3H, N-CH₃, predicted) | CDCl₃ |
| 5-Bromopyrimidine | 9.16 (s, 1H, H2), 8.83 (s, 2H, H4/H6) | - | - | - |
| 2-Amino-5-nitropyrimidine | 9.07 (s, 2H, H4/H6) | - | 7.5 (br s, 2H, NH₂) | DMSO-d₆ |
| 2-Methoxy-5-nitropyrimidine | 9.25 (s, 2H, H4/H6) | - | 4.15 (s, 3H, O-CH₃) | CDCl₃ |
| 1-Methylcytosine (4-amino-1-methylpyrimidin-2(1H)-one) | 7.45 (d, 1H, H6) | 5.75 (d, 1H, H5) | 3.4 (s, 3H, N-CH₃), 5.5-7.0 (br, 2H, NH₂) | DMSO-d₆ |
| Pyrimidine | 9.27 (s, 1H, H2), 8.78 (d, 2H, H4/H6) | 7.43 (t, 1H, H5) | - | CDCl₃ |
Analysis of Comparative Data:
-
The protons at the C4 and C6 positions of 5-substituted pyrimidines, such as 5-bromopyrimidine, 2-amino-5-nitropyrimidine, and 2-methoxy-5-nitropyrimidine, all show signals in the downfield region, typically above 8.8 ppm. This supports the prediction of a highly deshielded environment for the H4 and H6 protons in our target molecule.
-
In both 2-amino-5-nitropyrimidine and 2-methoxy-5-nitropyrimidine, the presence of the C5-nitro group results in the H4/H6 protons appearing as a singlet around 9.1-9.3 ppm. This strongly suggests that the H4 and H6 protons in this compound will also be a singlet in a similar downfield region.
-
The N1-methyl group in 1-methylcytosine resonates at approximately 3.4 ppm. In our target molecule, the pyrimidinone ring is more electron-deficient due to the C5-nitro group, which might lead to a slight downfield shift of the N1-methyl signal compared to 1-methylcytosine. Therefore, a prediction of 3.5 - 4.0 ppm is reasonable.
Experimental Protocol for ¹H NMR Data Acquisition
For researchers aiming to acquire experimental data for this compound, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
NMR Instrument Setup:
-
Use a standard NMR spectrometer with a proton frequency of at least 300 MHz for good signal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Visualizing the Influences on Chemical Shifts
The following diagram illustrates the key structural factors that influence the proton chemical shifts in this compound.
Caption: Key structural features influencing the ¹H NMR chemical shifts.
Conclusion
While direct experimental ¹H NMR data for this compound remains to be published, a robust prediction of its spectrum can be made through a comparative analysis with structurally related compounds. The strong electron-withdrawing nature of the nitro group at the C5 position is expected to dominate the spectrum, causing the H4 and H6 protons to resonate at a significantly downfield chemical shift. The N1-methyl group is predicted to appear as a singlet in the mid-field region. This guide provides a comprehensive framework for understanding, predicting, and experimentally verifying the ¹H NMR spectrum of this and similar pyrimidinone derivatives, serving as a valuable resource for researchers in the field.
References
- This guide is a synthesis of established NMR principles and comparative data from publicly available spectral databases.
-
PubChem. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
A Senior Application Scientist's Guide to Distinguishing 1-Methyl-5-nitropyrimidin-2(1H)-one Isomers by NMR Spectroscopy
In the landscape of pharmaceutical development and fine chemical synthesis, absolute structural certainty is non-negotiable. The presence of constitutional isomers, molecules with identical formulas but different atomic connectivity, can drastically alter biological activity, toxicity, and manufacturability. The regioselective synthesis of substituted heterocycles, such as pyrimidinones, often presents a significant analytical challenge: confirming the exact position of substituents on the heterocyclic ring.[1][2] This is particularly true during methylation reactions, where multiple nitrogen atoms are available for alkylation.
This guide provides a robust, field-proven methodology for the unambiguous differentiation of the key constitutional isomers of 1-Methyl-5-nitropyrimidin-2(1H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the causal-level reasoning behind experimental design, ensuring that the described protocols are self-validating and grounded in established spectroscopic principles.
The Isomeric Challenge: 1-Methyl vs. 3-Methyl Regioisomers
The nitration and subsequent N-methylation of 5-nitropyrimidin-2(1H)-one can theoretically yield two primary regioisomers: this compound (Isomer 1 ) and 3-Methyl-5-nitropyrimidin-2(1H)-one (Isomer 2 ).

Due to their similar molecular weights and polarities, separating these isomers by chromatography can be difficult, and their mass spectra are often indistinguishable. NMR spectroscopy, however, is exceptionally sensitive to the local electronic environment of each nucleus, making it the definitive technique for this analytical problem.[3][4]
NMR Strategy: From Basic Identification to Unambiguous Proof
Our strategy employs a tiered approach, beginning with standard 1D NMR experiments (¹H and ¹³C) for initial assessment and culminating in a 2D Nuclear Overhauser Effect (NOE) experiment for definitive structural confirmation. The NOE is a through-space phenomenon that detects protons that are close to each other in 3D space (typically < 5 Å), providing powerful insights into molecular geometry.[5]
Experimental Workflow
Comparative Data Analysis
Rationale for Solvent Selection
The choice of NMR solvent is a critical experimental parameter. Solvents can influence the chemical shifts of solute molecules through various interactions, including hydrogen bonding and magnetic anisotropy effects.[6][7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this system due to its high polarity, which ensures good sample solubility, and its ability to reveal subtle differences in the electronic environments of the isomers.
¹H and ¹³C NMR: The First Clues
While the differences may be subtle, the position of the methyl group directly influences the electronic distribution in the pyrimidinone ring, leading to predictable variations in the chemical shifts of the ring protons and carbons.[8][9]
The most significant difference in the ¹H NMR spectrum is expected for the proton at the 6-position (H6). In Isomer 1 , the N1-methyl group is adjacent to the C6 position. In contrast, for Isomer 2 , the N3-methyl group is adjacent to the carbonyl at C2 and the C4 position. This proximity difference will alter the shielding environment of H6.
Similarly, in the ¹³C NMR spectrum, the carbons flanking the methylated nitrogen (C2 and C6 for Isomer 1 ; C2 and C4 for Isomer 2 ) will exhibit the most pronounced chemical shift differences.[10]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Nucleus | Isomer 1 (1-Methyl) | Isomer 2 (3-Methyl) | Rationale for Difference |
| ¹H NMR | |||
| N-CH ₃ | ~3.40 | ~3.25 | The electronic environment of N1 vs. N3 is different, affecting the methyl proton shielding. |
| H 4 | ~9.10 | ~8.80 | H4 is adjacent to the methylated N3 in Isomer 2, likely causing a shift. |
| H 6 | ~8.90 | ~9.05 | H6 is adjacent to the methylated N1 in Isomer 1, leading to a distinct chemical shift. |
| ¹³C NMR | |||
| N-C H₃ | ~35.0 | ~32.0 | Reflects the different electronic character of N1 versus N3. |
| C 2 (=O) | ~155.0 | ~154.0 | Both N1 and N3 methylation affect the carbonyl carbon's resonance. |
| C 4 | ~150.0 | ~148.0 | Directly adjacent to the methylated N3 in Isomer 2. |
| C 5 | ~135.0 | ~136.0 | Less affected, but still influenced by the overall electron distribution. |
| C 6 | ~145.0 | ~147.0 | Directly adjacent to the methylated N1 in Isomer 1. |
Note: These are predicted values based on general principles of NMR spectroscopy for heterocyclic systems. Actual experimental values may vary slightly.
2D NOESY: The Unambiguous Differentiator
While 1D NMR provides strong evidence, the 2D NOESY experiment offers irrefutable proof of regiochemistry. The analysis hinges on a simple, binary observation.
-
For Isomer 1 (this compound): The protons of the N1-methyl group are in close spatial proximity to the proton at the C6 position (H6). Therefore, a cross-peak correlating the N-CH₃ signal and the H6 signal must be observed in the NOESY spectrum.
-
For Isomer 2 (3-Methyl-5-nitropyrimidin-2(1H)-one): The N3-methyl group is spatially distant from H6. No NOE correlation between the N-CH₃ protons and H6 is possible. Instead, a correlation might be observed between the N-CH₃ protons and H4.
This clear-cut difference provides a definitive "yes/no" answer to the structural question.
Detailed Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 5-10 mg of the purified, dry sample.
-
Dissolve the sample in ~0.6 mL of high-purity DMSO-d₆ (≥99.9 atom % D).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube securely. It is crucial to use a high-quality solvent to avoid interfering impurity signals.[11][12]
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing 2D experiments.
-
Temperature: 298 K (25 °C).
A. ¹H NMR Spectrum:
-
Tune and match the probe for ¹H.
-
Acquire a standard 1D proton spectrum.
-
Key Parameters:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16-32 (adjust for desired signal-to-noise).
-
-
Process the spectrum with an appropriate line broadening (e.g., 0.3 Hz) and reference the residual DMSO solvent peak to δ 2.50 ppm.
B. ¹³C{¹H} NMR Spectrum:
-
Tune and match the probe for ¹³C.
-
Acquire a standard 1D proton-decoupled carbon spectrum.
-
Key Parameters:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more (as ¹³C is an insensitive nucleus).
-
-
Process the spectrum with a line broadening of 1-2 Hz and reference the DMSO-d₆ solvent peak to δ 39.52 ppm.
C. 2D ¹H-¹H NOESY Spectrum:
-
Use the previously acquired ¹H spectrum to determine the spectral width for the 2D experiment.
-
Key Parameters:
-
Pulse Program: Standard NOESY sequence (e.g., 'noesygpph').
-
Spectral Width: Set to encompass all proton signals (~10 ppm).
-
Number of Increments (t1 dimension): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay (d1): 2-3 seconds.
-
Mixing Time (d8): 0.5-1.0 seconds. This is a critical parameter that allows for the transfer of magnetization between spatially close protons. The chosen value is a good starting point for small molecules.[13]
-
-
Process the 2D data using a squared sine-bell window function in both dimensions and perform phase correction. Symmetrize the spectrum if necessary.
Conclusion
Distinguishing between the 1-methyl and 3-methyl regioisomers of 5-nitropyrimidin-2(1H)-one is a critical task in ensuring chemical purity and process control. While standard 1D ¹H and ¹³C NMR provide initial indicative data, they can sometimes be ambiguous. The 2D ¹H-¹H NOESY experiment serves as the ultimate arbiter, providing a simple, definitive, and visually intuitive method for confirmation. The presence or absence of a through-space correlation between the N-methyl protons and the H6 proton is a self-validating piece of evidence that allows researchers to assign the correct structure with the highest degree of scientific confidence.
References
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Tsujimoto, T., Kobayashi, C., & Sasaki, Y. (1979). Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives. Chemical and Pharmaceutical Bulletin, 27(3), 601-606. [Link]
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Cunha, S., et al. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society. [Link]
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Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]
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Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-430. [Link]
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Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]
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MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]
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Cheng, J. W., Chou, S. H., & Reid, B. R. (1993). Solution conformation of purine-pyrimidine DNA octamers using nuclear magnetic resonance, restrained molecular dynamics and NOE-based refinement. Journal of Molecular Biology, 229(3), 654-671. [Link]
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Chemical Synthesis Database. (n.d.). 1-methyl-5-nitropyridin-2-one. [Link]
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
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Hoffnagle, A. M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
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Hawkes, G. E., Randall, E. W., & Hull, W. E. (1977). Natural abundance nitrogen-15 nuclear magnetic resonance spectroscopy. The pyrimidine and purine nucleosides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1268-1275. [Link]
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G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179. [Link]
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YouTube. (2021). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. [Link]
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MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]
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Asahara, H., & Yasuoka, A. (2018). Activation of 1-Methyl-5-nitro-2-pyrimidinone by Dearomatization Using a Secondary Amine. Heterocycles, 97(1), 252-258. [Link]
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Kato, T., et al. (1974). On the Structural Determination of Pyrimidine N-Oxides. Heterocycles, 2(7), 821-825. [Link]
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Jasiński, R., et al. (2020). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. Molecules, 25(21), 5186. [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
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Kumar, S., et al. (2020). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 44(30), 12891-12899. [Link]
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Nanalysis Corp. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
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Ross, R. W., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 23(15), 5882-5886. [Link]
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MDPI. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Diformyl-o-tolidine. Molecules. [Link]
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ResearchGate. (2023). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. [Link]
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Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
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ResearchGate. (2020). Regioselective synthesis and oxidation of a new series of 6-nitro-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines. [Link]
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MDPI. (2023). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. [Link]
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Dumanović, D., & Kosanović, D. (1994). Optimization of Synthesis of Nitroimidazoles and Nitropyrazoles Based on Polarographic Investigations. Heterocycles, 37(3), 2009-2020. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Identification of Nitroenamine Degradation Products
For drug development professionals and researchers, understanding the stability of an active pharmaceutical ingredient (API) is paramount. Nitroenamines, a class of compounds characterized by a nitro group conjugated to an enamine moiety, are prevalent in various chemical syntheses but can be susceptible to degradation under stress conditions. Identifying the resulting degradants is a critical step in ensuring drug safety, efficacy, and stability. This guide provides an in-depth comparison of key spectroscopic techniques for this purpose, grounded in the principles of mechanistic chemistry and validated analytical strategies.
The Imperative of Stability: Why Nitroenamine Degradation Matters
Nitroenamines feature a polarized C=C double bond due to the electron-donating amine and the powerful electron-withdrawing nitro group. This electronic arrangement makes the molecule susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis.[1][2] Forced degradation studies, which intentionally stress a drug substance under conditions like extreme pH, high temperature, or intense light, are essential to proactively identify these potential degradation products.[3][4] Understanding these pathways is not just a regulatory requirement but a foundational aspect of developing a robust and stable pharmaceutical product.
The primary degradation pathway of concern is often hydrolysis, which can lead to the cleavage of the enamine C-N bond or the C=C bond, typically yielding ketones, aldehydes, and nitroalkanes or secondary amines. The challenge for the analytical scientist is to unambiguously identify these new chemical entities within a complex mixture.
Caption: Common hydrolytic degradation pathways for nitroenamines.
The Spectroscopic Toolkit: A Comparative Analysis
A multi-faceted spectroscopic approach is required for the comprehensive identification of unknown degradants. The "gold standard" techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—each provide unique and complementary pieces of the structural puzzle.
Mass Spectrometry (MS): The First Responder for Detection and Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of degradant identification due to its exceptional sensitivity and ability to analyze complex mixtures.[5][6]
-
Expertise & Rationale : We begin with LC-MS because it simultaneously separates the degradation products from the parent API and provides their molecular weights. High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is preferred as it delivers high mass accuracy (typically < 5 ppm), enabling the confident determination of elemental compositions.[7][8] Tandem MS (MS/MS) is then used to induce fragmentation, providing structural clues based on the resulting fragment ions.[9][10]
-
Trustworthiness & Self-Validation : The analytical method is validated by observing the appearance of new peaks in the chromatograms of stressed samples that are absent in the control (unstressed) sample. The molecular formulas derived from HRMS data for these new peaks must align logically with potential degradation pathways of the parent molecule (e.g., addition of water, loss of a functional group).
Table 1: Expected Mass Shifts for Common Nitroenamine Degradation Products
| Degradation Pathway | Structural Change | Change in Molecular Formula | Expected Mass Shift (Da) |
| Hydrolysis (C-N Cleavage) | R₂C=CH-NR'₂ → R₂C=CH-OH + HNR'₂ | -CₓHᵧN (amine) + OH | Varies (loss of amine fragment) |
| Hydrolysis (C=C Cleavage) | R₂C=CH-NO₂ → R₂C=O + CH₂-NO₂ | +O, -C, -H, -N | +15.995 (O) - 13.008 (CHNO₂) |
| Reduction of Nitro Group | -NO₂ → -NO | -O | -15.995 |
| Reduction of Nitro Group | -NO₂ → -NH₂ | -O₂ + H₂ | -31.990 (O₂) + 2.016 (H₂) |
-
Sample Preparation : Prepare solutions of the nitroenamine API at a known concentration (e.g., 1 mg/mL). Subject separate aliquots to forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV/Vis light) for a defined period.[2] Neutralize the acid/base stressed samples. Dilute all samples, including an unstressed control, to a final concentration of ~10 µg/mL in a suitable mobile phase.
-
LC Separation : Employ a reverse-phase C18 column. Use a gradient elution method starting with a high aqueous component (e.g., 95% water with 0.1% formic acid) and ramping to a high organic component (e.g., 95% acetonitrile with 0.1% formic acid). This ensures the separation of polar degradants from the typically less polar parent drug.
-
MS Detection : Use a heated electrospray ionization (HESI) source in both positive and negative ion modes to ensure detection of all possible species.
-
Data Acquisition : Acquire data in full-scan mode over a relevant m/z range (e.g., 100-1000) with a resolution >30,000. Simultaneously, perform data-dependent MS/MS, triggering fragmentation on the most intense ions in each scan.
-
Data Analysis : Compare the chromatograms of stressed samples to the control. Identify unique peaks and determine their exact masses. Use formula prediction software to generate potential elemental compositions for the degradant ions. Elucidate fragmentation pathways to support proposed structures.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
While MS provides the "what" (molecular formula), NMR spectroscopy provides the "how" (the specific atomic connectivity). It is the most powerful tool for unambiguous structure determination of isolated degradation products.[11][12]
-
Expertise & Rationale : ¹H NMR is used to determine the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. For nitroenamines, key diagnostic signals include the vinyl proton (=CH) and the chemical shifts of carbons involved in the C=C bond and those adjacent to the nitrogen and nitro groups. Degradation will cause these signals to disappear and new, characteristic signals to emerge. For example, the appearance of a signal in the 9-10 ppm range in ¹H NMR is a strong indicator of an aldehyde, a potential hydrolysis product.[13] 2D NMR techniques like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) are essential for piecing together the full structure.
-
Trustworthiness & Self-Validation : A proposed structure is considered validated when all signals in the ¹H, ¹³C, and 2D NMR spectra are fully and consistently assigned to the atoms in that structure. The disappearance of specific signals from the parent drug (e.g., the enamine proton) in the degradant's spectrum provides direct evidence of the transformation at that site. For asymmetrical N-nitrosamines, which are structurally related to potential degradation products, variable-temperature NMR can reveal the presence of E/Z isomers, a phenomenon that could also occur in certain nitroenamine degradants.[14]
Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Key Moieties
| Functional Group | Parent: Nitroenamine | Product: Aldehyde | Product: Ketone | Product: Secondary Amine |
| Vinyl H (-C=CH -) | 5.0 - 8.5 | N/A | N/A | N/A |
| Aldehyde H (-CH O) | N/A | 9.0 - 10.5 | N/A | N/A |
| α-H to Carbonyl | N/A | N/A | 2.0 - 2.7 | N/A |
| N-H | 5.0 - 9.0 (if present) | N/A | N/A | 0.5 - 5.0 (broad) |
| α-H to Amine | 2.5 - 4.0 | N/A | N/A | 2.2 - 2.9 |
-
Isolation : Isolate the degradation product of interest from the stressed sample mixture using preparative HPLC.
-
Sample Preparation : Dry the isolated fraction completely to remove mobile phase solvents. Dissolve a sufficient quantity (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD).
-
¹H NMR Acquisition : Acquire a standard 1D proton spectrum. The causality for this initial step is to get a quick overview of the proton environments and assess sample purity.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This provides a count of the unique carbons and their chemical environments (e.g., sp², sp³, carbonyl).
-
2D NMR Acquisition :
-
COSY : To establish proton-proton spin-spin coupling networks (i.e., which protons are adjacent to each other).
-
HSQC : To identify which protons are directly attached to which carbons.
-
HMBC : To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and identifying quaternary carbons.
-
-
Structural Elucidation : Integrate all 1D and 2D data to assemble the final, unambiguous structure of the degradation product.
Infrared (IR) Spectroscopy: The Rapid Functional Group Identifier
IR spectroscopy is a fast, simple technique used to identify the presence or absence of key functional groups. It serves as an excellent complementary technique to confirm findings from MS and NMR.[15]
-
Expertise & Rationale : The rationale for using IR is its sensitivity to changes in bond vibrations. The degradation of a nitroenamine will result in a clear and predictable evolution of its IR spectrum. The characteristic strong stretches for the C=C-NO₂ system will disappear, while new, strong bands for carbonyls (C=O) from ketones or aldehydes will appear.[16][17]
-
Trustworthiness & Self-Validation : The technique is self-validating through comparison. The spectrum of a degradation product must show the loss of key bands from the parent compound and the appearance of new bands consistent with the proposed new structure. For example, if hydrolysis to a ketone is proposed, the loss of the C=C stretch (~1650-1600 cm⁻¹) and the appearance of a strong C=O stretch (~1715 cm⁻¹) would provide strong corroborating evidence.[18]
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Parent: Nitroenamine | Product: Ketone/Aldehyde | Product: Secondary Amine |
| N-H Stretch | 3500 - 3300 | N/A | 3500 - 3300 (weaker) |
| C=O Stretch | N/A | 1740 - 1680 (strong) | N/A |
| C=C Stretch | 1650 - 1600 | N/A | N/A |
| NO₂ Asymmetric Stretch | 1550 - 1500 | May persist if fragment retains it | N/A |
| NO₂ Symmetric Stretch | 1360 - 1300 | May persist if fragment retains it | N/A |
An Integrated Workflow for Confident Identification
No single technique is sufficient. A robust, self-validating workflow integrates the strengths of each method in a logical sequence.
Caption: An integrated workflow for degradant identification.
This systematic approach ensures that by the final step, the proposed structure is supported by orthogonal data types: molecular weight and formula from MS, atomic connectivity from NMR, and functional group identity from IR, providing the highest degree of confidence for regulatory submission and internal development decisions.
References
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Minakata, D., & Oscar, A. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Molecules, 23(3), 539. [Link]. Retrieved from [Link]
- Urbanski, T., & Zylowski, J. (1958). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences, Chimiques, Geologiques et Geographiques, 6, 229-239.
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Minakata, D., & Oscar, A. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. MDPI. Retrieved from [Link]
- Nanda, K. (2023). Forced degradation: predicting nitrosamine formation. LinkedIn.
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Various Authors. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed formation pathways of amines and nitrosamines from degradation... Retrieved from [Link]
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Alvidrez, R., & Stevens, L. (2019). IR Absorption Spectra for Nitrosamines Calculated Using Density Functional Theory. DTIC. Retrieved from [Link]
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Vey, J., et al. (2025). Nitrogen Degradation Pathways in Actinomycetes: Key Components of Primary Metabolism Ensuring Survival in the Environment. ResearchGate. Retrieved from [Link]
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Wang, H., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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Wuyts, B., et al. (2025). Sustainability in Analytical Chemistry Illustrated by Pharmaceutical Nitrosamine Testing. PMC. Retrieved from [Link]
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ResolveMass Laboratories. (2025). Top 5 Nitrosamine Testing Methods You Should Know. Retrieved from [Link]
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Thompson, J., et al. (2014). Nitrosamines and Thermal Degradation: Exploring Solvent Degradation with Mass Spectrometry. National Energy Technology Laboratory. Retrieved from [Link]
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Pharmapproach. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from [Link]
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Smith, B. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
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LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Various Authors. (2022). Nitrosamine testing on stability samples?. Confirmatory Testing & Analytical Challenges Forum. Retrieved from [Link]
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ResolveMass Laboratories. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
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Wang, J., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. PMC. Retrieved from [Link]
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Sravani, G., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
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Jornitz, M. W., & Langer, E. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]
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Bjorsvik, H. V., & Liguori, L. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. Retrieved from [Link]
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ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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Bernstein, M. P., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Retrieved from [Link]
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PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]
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Chen, J., et al. (2024). Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. PMC. Retrieved from [Link]
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Kalaj, B. N. (2022). NMR Applications to Study Natural Product Biosynthesis and Biodegradation. eScholarship. Retrieved from [Link]
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Shimadzu. (n.d.). Structural Analysis of Reserpine Degradation Products by LCMS-IT-TOF. Retrieved from [Link]
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Barchanska, H., et al. (2019). LC-MS/MS study of the degradation processes of nitisinone and its by-products. PubMed. Retrieved from [Link]
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Pharmaceutical Technology. (2025). Mastering Nitrosamines analysis: From Method Development To Analysis. Retrieved from [Link]
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Cousin, S., et al. (2025). Clean H NMR Spectra of Products Directly from Batch and Flow Reaction Mixtures. ResearchGate. Retrieved from [Link]
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Divakar, S., et al. (n.d.). NMR data on the degradation of o-nitrophenol degradation by the microbial consortium. ResearchGate. Retrieved from [Link]
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Comparative Guide: Reactivity of Nitropyrimidinones vs. Nitropyridinones
Executive Summary
This guide provides a technical comparison between nitropyrimidinones and nitropyridinones , two privileged scaffolds in drug discovery. While both share structural similarities as electron-deficient, nitro-substituted heterocycles, their reactivity profiles diverge significantly due to the additional nitrogen atom in the pyrimidine core.
-
Nitropyrimidinones (e.g., 5-nitropyrimidin-4-one): Exhibit hyper-electrophilicity . They are superior substrates for Nucleophilic Aromatic Substitution (
) but suffer from lower ring stability, often undergoing ring-opening or ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) type transformations. -
Nitropyridinones (e.g., 3-nitro-2-pyridone): Offer a balanced reactivity profile . They are sufficiently activated for
and alkylation but retain high ring stability, making them suitable for harsh downstream modifications (e.g., high-temperature Diels-Alder cycloadditions).
Electronic Architecture & Reactivity Drivers
The reactivity difference is fundamentally thermodynamic and kinetic, driven by the number of heteroatoms and the electron-withdrawing nitro group.
| Feature | Nitropyridinone (3-nitro-2-pyridone) | Nitropyrimidinone (5-nitropyrimidin-4-one) | Impact on Reactivity |
| Ring Nitrogens | 1 (Pyridine-like) | 2 (1,3-relationship) | Pyrimidinones are significantly more electron-deficient ( |
| Nitro Group Effect | Activates ortho/para positions.[1][2] | Synergistic activation with two ring nitrogens. | Pyrimidinones have a lower LUMO energy, facilitating faster nucleophilic attack. |
| Resonance Stability | High aromatic character retained. | Lower aromatic stabilization energy.[3] | Pyrimidinones are more prone to loss of aromaticity and ring cleavage. |
| pKa (NH) | ~6–7 (Acidic) | ~5–6 (More Acidic) | Pyrimidinones deprotonate more readily, affecting alkylation kinetics. |
Nucleophilic Aromatic Substitution ( )
This is the primary synthetic utility for both scaffolds. The nitro group acts as a critical "activating group," enabling the displacement of leaving groups (Cl, Br, OMe) or even direct displacement of the nitro group itself (though less common).
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[4]
Figure 1: General
Comparative Performance Data
| Reaction Parameter | Nitropyridinone | Nitropyrimidinone | Experimental Insight |
| Reaction Rate | Moderate. Often requires heat (60–100°C). | Fast. Often proceeds at RT or 0°C. | Pyrimidinones are ~10–100x more reactive towards amines. |
| Regioselectivity | High.[4][5] Directed ortho/para to | Complex. C4 and C2 are both activated. | C4 is usually favored in 5-nitropyrimidines due to steric and electronic directing by the nitro group. |
| Leaving Group | Halogens (Cl, Br) required. | Halogens, but also | Pyrimidinones can displace poorer leaving groups due to high activation. |
| Side Reactions | Minimal. | Ring Opening. | Strong bases/nucleophiles can attack C2/C6 causing ring fission in pyrimidinones. |
Alkylation Profiles (N- vs. O-Selectivity)
Both scaffolds are ambident nucleophiles (Lactam-Lactim tautomerism). Controlling N- vs. O-alkylation is critical for biological activity.
-
Nitropyridinones: High N-selectivity is achievable using soft electrophiles or aqueous micellar conditions. O-alkylation is typically forced via silver salts (
) or Mitsunobu conditions. -
Nitropyrimidinones: N-alkylation is generally favored (N1 vs N3 selectivity depends on C-substituents). However, the "harder" nature of the pyrimidinone oxygen (due to strong electron withdrawal from the ring) can lead to competitive O-alkylation with hard electrophiles (e.g., MeI, sulfonates) if not carefully controlled.
Decision Logic for Alkylation:
Figure 2: Strategic selection of conditions for regioselective alkylation.
Ring Stability & Transformations
This is the most critical differentiator for process safety and yield.
Nitropyridinones: The "Stable" Scaffold
-
Behavior: The ring is robust. Under high temperatures or Lewis acidic conditions, the nitro group can participate in reactions (e.g., reduction, displacement) without destroying the heterocycle.
-
Unique Utility: Can act as nitroalkenes in Diels-Alder reactions.[6] The ring serves as a dienophile, allowing fusion with dienes to form quinolones or isoquinolones.[6]
Nitropyrimidinones: The "Fragile" Scaffold
-
Behavior: Prone to ANRORC mechanisms.
-
Risk: Treatment with strong nucleophiles (e.g., hydrazine, hydroxide) can lead to nucleophilic attack at C2, ring opening to an acyclic intermediate, and re-closure to a different heterocycle (e.g., pyrazole or triazole).
-
Implication: Avoid highly basic conditions (>pH 12) or prolonged heating with hydrazines unless a ring transformation is desired.
Experimental Protocols
Protocol A: Regioselective of 4-Chloro-5-Nitropyrimidine (High Reactivity Model)
Target: Synthesis of 4-amino-5-nitropyrimidine derivative.
-
Preparation: Dissolve 4-chloro-5-nitropyrimidine (1.0 equiv) in anhydrous THF or DMF (
). -
Cooling: Cool the solution to 0°C (Ice bath). Note: Pyrimidinones are reactive enough that RT can lead to exotherms or bis-addition.
-
Addition: Add the amine nucleophile (1.1 equiv) dropwise.
-
Base: Add DIPEA (1.2 equiv) dropwise to scavenge HCl.
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS. Conversion is usually complete within <1 hour.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
-
Observation: If the solution turns dark red/black rapidly, it may indicate ring degradation (Meisenheimer decomposition). Lower temperature if observed.
Protocol B: N-Alkylation of 3-Nitro-2-Pyridone (Stable Model)
Target: Synthesis of N-benzyl-3-nitro-2-pyridone.
-
Preparation: Suspend 3-nitro-2-pyridone (1.0 equiv) and
(2.0 equiv) in DMF ( ). -
Activation: Stir at RT for 15 mins to ensure deprotonation (color change to yellow/orange anion).
-
Alkylation: Add benzyl bromide (1.1 equiv).
-
Reaction: Heat to 60°C for 4–12 hours. Note: Pyridinones require thermal energy to overcome the nucleophilicity barrier compared to pyrimidines.
-
Workup: Pour into ice water. The N-alkylated product often precipitates as a solid. Filter and wash with water.
-
Validation: Check HMBC NMR. N-alkylation shows correlation between benzylic protons and the carbonyl carbon (C2) and C6. O-alkylation would show correlation to C2 only.
References
-
Reactivity of Nitropyridines: BenchChem. (2025).[4] Reactivity of the nitro group on a pyridine ring. BenchChem. Link
-
Mechanism of
: Springer Nature. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Nature Reviews Chemistry. Link -
Pyrimidinone Synthesis & Reactivity: Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Link
-
N-Alkylation Selectivity: ResearchGate. (2023). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. Link
-
Ring Transformations (ANRORC): Wageningen University. (1973).[7] Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Link
-
Nitro-Promoted Functionalization: MDPI. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. Link
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Crystal structure analysis of dearomatized pyrimidinone intermediates
An In-depth Guide to the Comparative Structural Analysis of Dearomatized Pyrimidinone Intermediates
For researchers and professionals in drug development, understanding the precise three-dimensional structure of synthetic intermediates is not merely an academic exercise; it is a critical determinant of a molecule's ultimate biological activity and viability as a drug candidate. Dearomatized pyrimidinone intermediates, a scaffold of significant interest in medicinal chemistry, present unique structural challenges due to their non-planar, often stereochemically complex nature.[1][2] A comprehensive structural analysis is therefore paramount.
This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of these molecules: Single-Crystal X-ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Computational Chemistry. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering a field-proven perspective on how to integrate these methods for a holistic and unambiguous structural understanding.
The Foundational Step: The Art and Science of Crystallization
Before any X-ray diffraction analysis can begin, a single, high-quality crystal must be obtained. This is often the most significant bottleneck in the entire process.[3] The goal is not merely to solidify the compound, but to persuade molecules to slowly and methodically arrange themselves into a perfectly ordered, three-dimensional lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for SC-XRD. The key is to approach the point of supersaturation slowly, allowing the lowest energy, most stable crystal lattice to form.[4]
Several techniques are employed to achieve this, each manipulating solubility in a controlled manner.
-
Slow Evaporation: The simplest method, where a nearly saturated solution is loosely covered, allowing the solvent to evaporate over days, gradually increasing the concentration to the point of crystallization.[4] This works best for moderately soluble, stable compounds.
-
Vapor Diffusion: Ideal for smaller quantities. A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a "precipitant" or "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: This technique involves carefully layering a solution of the compound with a miscible, less dense anti-solvent.[5] Diffusion occurs at the interface of the two liquids, creating a narrow zone of supersaturation where crystals can form over time.
Choosing the right solvents is critical and often requires screening multiple combinations. The solvent should not be too volatile (to prevent overly rapid evaporation) and the anti-solvent must be miscible with the primary solvent.
Experimental Protocol: Growing Crystals via Liquid-Liquid Diffusion
-
Preparation: Prepare a concentrated solution of your dearomatized pyrimidinone intermediate in a "good" solvent (e.g., Dichloromethane, Chloroform). In a separate vessel, have a "poor" solvent (anti-solvent) in which your compound is insoluble but which is miscible with the good solvent (e.g., Hexane, Pentane). The poor solvent should ideally be less dense than the good solvent.
-
Setup: In a narrow glass tube (like an NMR tube), add a small volume (e.g., 0.5 mL) of the concentrated compound solution.
-
Layering: Using a syringe or a pipette with a fine tip, carefully and slowly add the anti-solvent down the side of the tube, taking care not to disturb the interface between the two liquids. A typical volume ratio of solvent to anti-solvent to start with is 1:4.[5] A slight turbidity at the interface is a good sign.
-
Incubation: Seal the tube and leave it in an undisturbed, vibration-free location.
-
Observation: Monitor the tube over several days. High-quality, single crystals suitable for X-ray diffraction should form at the interface or at the bottom of the tube.[6]
Definitive Solid-State Structure: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[3] It provides a static snapshot of the molecule, revealing precise bond lengths, bond angles, and torsion angles. The technique relies on the principle that when a beam of X-rays is directed at an ordered crystal lattice, the X-rays are diffracted in a predictable pattern. By measuring the intensities and positions of these diffracted beams, one can calculate an electron density map of the molecule and thus build an atomic model.[7]
The resulting structure is not just of a single molecule, but of the asymmetric unit within the crystal lattice. This provides invaluable information on intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing.[8] For dearomatized pyrimidinone intermediates, SC-XRD can definitively resolve the stereochemistry and conformation adopted in the solid state. A study on photochemically formed Dewar isomers of pyrimidinones successfully used X-ray diffraction to reveal that their strained azetidinone and dihydroazete rings were nearly planar, with bond angles close to 90 degrees.[9]
Workflow and Diagram: SC-XRD Analysis
The process follows a well-defined path from crystal to final structure.
Caption: Logic flow for NMR-based conformational analysis in solution.
In Silico Analysis: Computational Chemistry
Computational methods serve as a powerful third pillar, bridging the gap between the static solid-state picture from SC-XRD and the dynamic solution-state view from NMR. [10]
-
Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometries and predict the relative energies of different possible conformers. [11]This allows researchers to identify the lowest energy (most stable) conformations, which can then be compared with experimental results. DFT can also calculate NMR chemical shifts, which, when compared to experimental values, can help validate a proposed structure. [11]The study on Dewar pyrimidinones used ab initio calculations (a related method) to show that results were in good agreement with the X-ray diffraction data, adding a layer of theoretical validation to the experimental findings. [9]* Crystal Structure Prediction (CSP): CSP methods aim to predict the most likely crystal structures of a compound from its chemical composition alone. [12]These methods generate a multitude of possible crystal packing arrangements and rank them based on their calculated lattice energy. [13]While computationally intensive, CSP can be invaluable for understanding polymorphism or when obtaining single crystals proves exceptionally difficult.
Comparative Analysis: Choosing the Right Tool
The most comprehensive structural understanding comes from the intelligent integration of all three techniques. Their strengths and weaknesses are complementary. [14]
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy | Computational Chemistry |
|---|---|---|---|
| Physical State | Solid (single crystal) | Solution | Gas phase or simulated solvent/solid |
| Primary Information | Unambiguous 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing. [15] | Connectivity, conformation, and dynamics in solution; spatial proximities (NOE) and dihedral angles (J-coupling). [16] | Relative energies of conformers, predicted geometries, electronic properties, simulated spectra. [11] |
| Key Advantage | "Gold standard" for absolute structure determination. [17] | Provides data in a biologically relevant state (solution) and reveals molecular dynamics. [7] | Predictive power; can explore structures and energies that are difficult to access experimentally. [12] |
| Major Limitation | Requires a high-quality single crystal, which can be difficult to grow; provides a static picture only. [3] | Structure is an interpretation of averaged data; resolution is generally lower than SC-XRD; less effective for insoluble compounds. [7][15] | It is a model, not a direct measurement; accuracy is highly dependent on the level of theory and basis set used. [13] |
| Sample Amount | A single crystal (ideally ~0.1-0.3 mm). [18]| Typically 1-5 mg for small molecules. [19]| N/A |
The synergy is clear: SC-XRD can provide a high-resolution starting structure. Computational methods can then be used to explore its conformational landscape in different environments (gas phase, solvent), and NMR experiments can validate which of these conformations are present in solution. Discrepancies between the solid-state and solution-state structures are common and are often critical to understanding a molecule's function.
Conclusion
For drug development professionals working with dearomatized pyrimidinone intermediates, a multi-faceted approach to structural analysis is not a luxury, but a necessity. Relying on a single technique provides an incomplete picture. Single-crystal X-ray diffraction delivers the definitive, static solid-state structure. NMR spectroscopy reveals the dynamic conformational behavior in the more biologically relevant solution state. Computational chemistry provides the theoretical framework to connect these experimental observations and predict molecular properties. By expertly integrating these three powerful methodologies, researchers can achieve an unparalleled, high-fidelity understanding of their molecules, enabling more rational design and accelerating the path to viable drug candidates.
References
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University of Rochester. How To: Grow X-Ray Quality Crystals. Available from: [Link]
-
MIT Department of Chemistry. Growing Quality Crystals. Available from: [Link]
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Kaneko, C., et al. (1999). X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. Journal of the American Chemical Society. Available from: [Link]
-
Staples, R. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available from: [Link]
-
Unknown Author. Comparison of NMR and X-ray crystallography. Available from: [Link]
-
Manjula, S. N., et al. (2021). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Journal of Physics: Conference Series. Available from: [Link]
-
University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]
-
Ibrahim, M. N. Synthesis and Characterization of Some Pyrimidinone Derivatives. Rasayan J. Chem. Available from: [Link]
-
Parsons, S. Crystal Quality – A Practical Guide. Available from: [Link]
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Available from: [Link]
-
Barakat, A., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. International Journal of Molecular Sciences. Available from: [Link]
-
Ivanov, A. Y., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PubMed. Available from: [Link]
-
Garcia-Santos, I., et al. (2017). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide... New Journal of Chemistry. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. PLoS ONE. Available from: [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]
-
Rinaldelli, M., et al. (2020). On the complementarity of X-ray and NMR data. Acta Crystallographica Section D: Structural Biology. Available from: [Link]
-
Sutor, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available from: [Link]
-
da Silva, J. V., et al. (2023). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Crystal Growth & Design. Available from: [Link]
-
SSRN. (2023). In-Depth Compare-and-Contrast Analysis of NMR Versus X-Ray Crystallography in Biomolecular Structure Determination. Available from: [Link]
-
Evans, J. N. S. Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. Available from: [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]
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Stone, C. L., et al. (2023). The seventh blind test of crystal structure prediction. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available from: [Link]
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Goud, N. R., et al. (2023). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. Pharmaceutics. Available from: [Link]
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Ali, O. A. M., et al. (2021). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. Available from: [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Nitropyrimidinones
This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of 5-nitropyrimidinones. As a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development, understanding their structural properties is paramount.[1][2] Mass spectrometry serves as a powerful and indispensable tool for the elucidation of their molecular structure, identification in complex matrices, and for metabolism studies.[2] This document synthesizes fundamental principles of mass spectrometry with data from analogous nitroaromatic and heterocyclic compounds to propose the fragmentation pathways of 5-nitropyrimidinones under different ionization conditions.
Part 1: Foundational Principles of Ionization and Fragmentation
The fragmentation pattern of a molecule is intrinsically linked to the method of ionization. For compounds like 5-nitropyrimidinones, the two most relevant techniques are Electron Impact (EI) and Electrospray Ionization (ESI).
-
Electron Impact (EI) Ionization: This is a "hard" ionization technique where high-energy electrons bombard the analyte molecule in the gas phase. This process is energetic enough to eject an electron from the molecule, forming a radical cation known as the molecular ion (M+•) .[3] Due to the high internal energy imparted, the molecular ion is often unstable and undergoes extensive fragmentation, providing rich structural information.[4]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a liquid solution.[5] It is particularly well-suited for polar, thermally labile molecules common in pharmaceutical research. ESI typically produces a protonated molecule ([M+H]+) or a deprotonated molecule ([M-H]⁻), with minimal initial fragmentation.[6] Structural information is then obtained by selecting the precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).[6]
The subsequent fragmentation of these initial ions is governed by fundamental chemical principles: cleavages occur at the weakest bonds, and the process is driven by the formation of the most stable possible product ions and neutral radicals.[4]
Part 2: Proposed Fragmentation Pathways of 5-Nitropyrimidinones
Based on the established behavior of nitroaromatic compounds and other heterocyclic systems, we can predict the primary fragmentation routes for a representative 5-nitropyrimidinone structure.
A. Electron Impact (EI-MS) Fragmentation
Under EI conditions, the fragmentation cascade begins with the high-energy molecular ion (M+•). The presence of the nitro group and the pyrimidine ring dictates the most probable cleavage points.
-
Loss of Nitrogen Dioxide (•NO₂): The C-N bond connecting the nitro group to the pyrimidine ring is relatively weak, making the loss of a nitrogen dioxide radical (•NO₂, 46 Da) a highly characteristic primary fragmentation step for nitroaromatic compounds.[7][8] This results in a prominent [M-46]+• ion.
-
Loss of Nitric Oxide (•NO): An alternative pathway involves the loss of a nitric oxide radical (•NO, 30 Da). This often occurs via a rearrangement where an oxygen atom from the nitro group is transferred to the ring, followed by cleavage. This produces an [M-30]+• ion.
-
Ring Cleavage: Following the initial loss from the nitro group, or directly from the molecular ion, the pyrimidinone ring itself can fragment. Common neutral losses include carbon monoxide (CO, 28 Da) from the ketone moiety and hydrogen cyanide (HCN, 27 Da). These pathways are observed in the fragmentation of similar heterocyclic structures.[9][10]
Caption: Proposed EI fragmentation pathway for 5-nitropyrimidinones.
B. Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation
In ESI, the analyte is typically observed as the protonated molecule, [M+H]+. Fragmentation is then induced via CID, leading to even-electron product ions.
-
Loss of Nitric Oxide (•NO): While less common for even-electron ions, the loss of a •NO radical from the protonated precursor can occur, leading to an [M+H-30]+ ion.
-
Loss of HONO: A more characteristic pathway for protonated nitroaromatics is the loss of nitrous acid (HONO, 47 Da), resulting in an [M+H-47]+ ion.
-
Ring Fragmentation (Loss of HNCO): The pyrimidinone ring often fragments via the characteristic loss of isocyanic acid (HNCO, 43 Da), a stable neutral molecule. This cleavage is a key diagnostic tool for uracil and pyrimidinone structures.
-
Loss of Water (H₂O): If the structure allows for tautomerization or if a proton adds to a nitro-group oxygen, the subsequent loss of a water molecule (18 Da) is possible.
Caption: Proposed ESI-MS/MS fragmentation of 5-nitropyrimidinones.
Part 3: Comparative Analysis and Isomeric Differentiation
A key aspect of structural analysis is the ability to distinguish between isomers. While a definitive analysis requires experimental data for each specific isomer, general principles can be applied. The fragmentation of a 6-nitropyrimidinone, for example, might differ from a 5-nitropyrimidinone due to "ortho" or "peri" effects, where the nitro group can interact with adjacent functional groups, opening unique rearrangement and fragmentation channels not available to the 5-nitro isomer.[8] Subtle differences in the relative intensities of shared fragment ions can often be used to distinguish between isomers, even when their spectra appear qualitatively similar.[11][12]
A comparison between EI and ESI spectra reveals the classic trade-off:
-
EI-MS provides a complex, highly specific fingerprint, excellent for library matching and elucidating the core structure through extensive fragmentation.
-
ESI-MS/MS offers superior sensitivity, control over the fragmentation process (by varying collision energy), and direct compatibility with liquid chromatography (LC) for mixture analysis, making it the preferred method for quantitative and metabolic studies.[6]
Part 4: Experimental Protocols
To ensure reproducible and high-quality data, standardized protocols are essential. Below are representative workflows for the analysis of 5-nitropyrimidinones.
A. LC-ESI-MS/MS Analysis Protocol
This method is ideal for quantitative analysis and characterization in biological or pharmaceutical matrices.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the 5-nitropyrimidinone standard in methanol or acetonitrile. Create a dilution series (e.g., 1 ng/mL to 1000 ng/mL) in the initial mobile phase composition for calibration.
-
Sample Preparation (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex, then centrifuge at >12,000 x g for 10 minutes. Evaporate the supernatant to dryness under nitrogen and reconstitute in the initial mobile phase.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation pattern discovery.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas: Nitrogen, at a flow and temperature optimized for the instrument (e.g., 350-450 °C).
-
Collision Gas: Argon.
-
MRM Transitions: Select the [M+H]+ as the precursor ion and monitor for the key product ions (e.g., [M+H-47]+, [M+H-43]+). Optimize collision energy for each transition.
-
Caption: General workflow for LC-ESI-MS/MS analysis.
B. GC-EI-MS Analysis Protocol
This method is suitable for pure, volatile, and thermally stable 5-nitropyrimidinone analogues.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Program: Hold at 100 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions (EI):
-
Ion Source: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
Part 5: Summary of Predicted Fragmentation Data
The following table summarizes the key predicted ions for a hypothetical 5-nitropyrimidinone (Molecular Formula: C₄H₃N₃O₃, Molecular Weight: 141.09 g/mol ).
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss |
| EI | 141 (M+•) | 95 | •NO₂ (46) |
| 111 | •NO (30) | ||
| 113 | CO (28) | ||
| 67 | •NO₂, CO (74) | ||
| ESI-MS/MS | 142 ([M+H]+) | 95 | HONO (47) |
| 99 | HNCO (43) | ||
| 124 | H₂O (18) | ||
| 52 | HNCO, HONO (90) |
Note: The exact m/z values and relative abundances will depend on the specific substituents on the pyrimidinone ring.
Conclusion
The mass spectrometric analysis of 5-nitropyrimidinones yields rich structural information governed by well-understood fragmentation principles. Under Electron Impact, the dominant pathways involve the loss of •NO₂ and subsequent ring cleavage. Under ESI-MS/MS, fragmentation of the protonated molecule is characterized by the neutral losses of HONO and HNCO. This guide provides the foundational knowledge, comparative insights, and practical protocols necessary for researchers, scientists, and drug development professionals to confidently identify, characterize, and quantify these important heterocyclic compounds.
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A Comparative Guide to IR Spectroscopy of Nitro and Carbonyl Groups in Pyrimidinones
This in-depth technical guide provides a comprehensive comparison of the infrared (IR) spectroscopy bands for nitro and carbonyl groups within pyrimidinone scaffolds. Designed for researchers, scientists, and drug development professionals, this guide delves into the characteristic vibrational frequencies, the influence of molecular structure on spectral features, and provides practical, step-by-step protocols for accurate spectral acquisition and interpretation.
Introduction: The Role of IR Spectroscopy in Pyrimidinone Characterization
Infrared (IR) spectroscopy is an indispensable analytical technique in organic chemistry, offering a rapid and non-destructive method for identifying functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound's structure.[3] For pyrimidine derivatives, a core framework in many biologically active molecules, IR spectroscopy is crucial for structural elucidation and characterization.[4][5]
This guide focuses on two key functional groups often incorporated into pyrimidinone structures to modulate their biological activity: the carbonyl (C=O) and nitro (NO₂) groups. Understanding their distinct spectral signatures is paramount for confirming successful synthesis, assessing purity, and gaining insights into the electronic environment of the pyrimidinone ring.
The Carbonyl Group (C=O) in Pyrimidinones: A Strong and Informative Signature
The carbonyl group is an intrinsic feature of pyrimidinones, and its stretching vibration gives rise to one of the most intense and readily identifiable absorption bands in the IR spectrum.[6][7]
2.1. General Characteristics:
The C=O stretching vibration in pyrimidinone derivatives typically appears as a strong absorption in the range of 1650–1750 cm⁻¹ .[5] The high intensity of this band is due to the large change in dipole moment during the stretching vibration of the polar C=O bond.[6]
2.2. Factors Influencing the Carbonyl Stretching Frequency:
The precise position of the C=O absorption band is sensitive to several factors, providing valuable structural information:
-
Ring Unsaturation and Conjugation: In pyrimidinone systems, the carbonyl group is often part of a conjugated system. This delocalization of π-electrons reduces the double-bond character of the C=O bond, weakening it and causing a shift to a lower wavenumber (frequency).[8] For instance, the C=O stretch in cytosine, a naturally occurring pyrimidine base, is observed in the 1650–1700 cm⁻¹ range.[4][5]
-
Substituent Effects: Electron-donating or withdrawing groups attached to the pyrimidine ring can influence the electron density of the carbonyl group, leading to shifts in its stretching frequency.
-
Hydrogen Bonding: Inter- or intramolecular hydrogen bonding involving the carbonyl oxygen can weaken the C=O bond, resulting in a shift to a lower frequency. This is often observed as a broadening of the absorption band.
The Nitro Group (NO₂): A Tale of Two Stretches
The nitro group is a powerful electron-withdrawing group frequently introduced into aromatic and heterocyclic rings to alter their electronic properties and biological activity. In IR spectroscopy, the nitro group is characterized by two distinct and strong stretching vibrations.[9][10]
3.1. Asymmetric and Symmetric Stretching:
The two N-O bonds of the nitro group vibrate in two modes:
-
Asymmetric NO₂ Stretch (ν_as): This is a strong absorption band typically found in the 1550–1475 cm⁻¹ region for aromatic nitro compounds.[9][11]
-
Symmetric NO₂ Stretch (ν_s): This is another strong absorption band, appearing in the 1360–1290 cm⁻¹ range.[9][11]
The high intensity of these bands is due to the large change in dipole moment during these vibrations.[9]
3.2. Influence of the Aromatic System:
When a nitro group is attached to an aromatic ring, such as a pyrimidinone, the stretching frequencies are shifted to slightly lower wavenumbers compared to aliphatic nitro compounds.[11][12] This is due to conjugation with the aromatic system.[10]
Comparative Analysis: Pyrimidinone with Carbonyl vs. Nitro-Substituted Pyrimidinone
To illustrate the distinct spectral features, let's compare the expected IR spectra of a simple pyrimidin-4(3H)-one with a hypothetical 5-nitro-pyrimidin-4(3H)-one.
Table 1: Comparison of Key IR Absorption Bands
| Functional Group | Vibrational Mode | Pyrimidin-4(3H)-one (cm⁻¹) | 5-Nitro-pyrimidin-4(3H)-one (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1680 - 1700 (Strong) | 1690 - 1710 (Strong) |
| Nitro (NO₂) | Asymmetric Stretch | - | 1550 - 1475 (Strong) |
| Nitro (NO₂) | Symmetric Stretch | - | 1360 - 1290 (Strong) |
| Aromatic C=C/C=N | Stretch | 1600 - 1450 (Medium) | 1600 - 1450 (Medium) |
| N-H | Stretch | 3200 - 3400 (Broad, Medium) | 3200 - 3400 (Broad, Medium) |
Note: The exact frequencies can vary depending on the specific molecule and its environment.
The introduction of the nitro group in the 5-position would be expected to slightly increase the C=O stretching frequency due to its strong electron-withdrawing nature, which would reduce the extent of lone pair donation from the ring nitrogens to the carbonyl group, thereby increasing its double bond character.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
This section provides a detailed methodology for obtaining the IR spectrum of a pyrimidinone derivative using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
5.1. Sample Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean the crystal surface with a solvent-moistened (e.g., isopropanol or ethanol) lint-free wipe. Allow the solvent to fully evaporate.
-
Place a small amount (typically 1-2 mg) of the solid pyrimidinone sample directly onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
5.2. Data Acquisition:
-
Background Scan: With the clean, empty ATR crystal, acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental absorptions.
-
Sample Scan: With the prepared sample in place, acquire the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.
5.3. Spectral Interpretation:
-
Identify Key Functional Group Regions: Focus on the regions where characteristic absorptions for carbonyl and nitro groups are expected (4000-1300 cm⁻¹).[2]
-
Carbonyl Group: Look for a strong, sharp absorption band in the 1650-1750 cm⁻¹ range.[5]
-
Nitro Group: Identify two strong absorption bands: the asymmetric stretch between 1550-1475 cm⁻¹ and the symmetric stretch between 1360-1290 cm⁻¹.[9][11]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the specific molecule. While challenging to interpret fully, it can be used for comparison with known spectra for compound identification.[3]
Visualizing the Workflow and Structural Comparison
To further clarify the experimental process and the structural differences being analyzed, the following diagrams are provided.
Caption: Structural comparison and expected key IR band shifts between pyrimidin-4(3H)-one and 5-nitro-pyrimidin-4(3H)-one.
Conclusion
The distinct and intense absorption bands of carbonyl and nitro groups in pyrimidinone derivatives make IR spectroscopy a powerful tool for their characterization. By carefully analyzing the positions, intensities, and shapes of these bands, researchers can confirm the presence of these crucial functional groups, gain insights into the electronic structure of the molecule, and verify the successful synthesis of novel compounds. This guide provides a foundational understanding and a practical framework for utilizing IR spectroscopy in the research and development of pyrimidinone-based molecules.
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Royal Society of Chemistry. (n.d.). Alkaline hydrolyses of alkyl nitrites and related carboxylic esters. Retrieved February 20, 2026, from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015, July 15). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved February 20, 2026, from [Link]
-
Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (1977, January). Synthesis and kinetics of alkaline hydrolysis of some phosphinates. Retrieved February 20, 2026, from [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 20, 2026, from [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2019, April 5). Synthesis of New Pyrimidinone Derivatives and Their Respective Biological Activity Assessment. Retrieved February 20, 2026, from [Link]
-
JETIR.org. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2013, February 3). Does anyone know a good and free online database of IR spectra? Retrieved February 20, 2026, from [Link]
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Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved February 20, 2026, from [Link]
-
University of Gdansk. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, August 7). Infrared spectral assignment of Pyrimidine and Pyrazine in the C H stretching region by an Effective Spectroscopic Hamiltonian construction. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}. Retrieved February 20, 2026, from [Link]
-
Fernández, B., Perillo, I., & Lamdan, S. (1978). Alkaline hydrolysis of 1,2,3-trisubstituted cyclic amidinium salts. Kinetic study of N → N′ acyl migration in alkaline solution in an ethylenediamine derivative. Journal of the Chemical Society, Perkin Transactions 2, (5), 545-550. [Link]
-
Katritzky, A. R. (1959). The infrared spectra of heteroaromatic compounds. Quarterly Reviews, Chemical Society, 13(4), 353-373. [Link]
-
PubMed. (n.d.). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Retrieved February 20, 2026, from [Link]
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Elemental analysis data for 1-Methyl-5-nitropyrimidin-2(1H)-one purity
An In-Depth Guide to Purity Verification of 1-Methyl-5-nitropyrimidin-2(1H)-one via Elemental Analysis
Authored by a Senior Application Scientist
In the precise world of drug development and chemical research, the absolute purity of a compound is not merely a desirable attribute; it is the bedrock upon which reliable, reproducible, and meaningful results are built. This compound, a heterocyclic compound of interest, is no exception. This guide provides a comprehensive, experience-driven comparison of its purity as determined by elemental analysis. We will explore the theoretical underpinnings, present a detailed experimental protocol, and contrast this fundamental technique with both related chemical structures and orthogonal analytical methods to provide a holistic view of purity assessment.
The Foundational Role of Elemental Analysis
Elemental analysis, also known as CHN analysis, is a robust and cost-effective technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample.[1] Its power lies in its ability to directly verify the empirical formula of a synthesized compound. The methodology is based on the complete and instantaneous oxidation of the sample through flash combustion in a high-oxygen environment.[2][3] The resultant gases (CO₂, H₂O, and N₂) are then separated and quantified. Any significant deviation from the calculated theoretical percentages is a direct indication of impurities, such as residual solvents, inorganic salts, or byproducts from the synthesis.
Core Purity Assessment: Theoretical vs. Experimental Data
The first step in validating a batch of this compound is to compare its experimental elemental composition to the theoretical values derived from its molecular formula, C₅H₅N₃O₃.
Molecular Formula: C₅H₅N₃O₃ Molecular Weight: 155.12 g/mol
Based on these values, the theoretical elemental composition is calculated. The trustworthiness of a synthesized batch is established when the experimental results align closely with these theoretical benchmarks. An accepted tolerance in the pharmaceutical industry is typically a deviation of no more than ±0.4%.[4]
Table 1: Comparative Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) | Experimental Percentage (High-Purity Lot) (%) | Deviation (%) | Status (within ±0.4%) |
| Carbon (C) | 38.72 | 38.61 | -0.11 | Pass |
| Hydrogen (H) | 3.25 | 3.28 | +0.03 | Pass |
| Nitrogen (N) | 27.09 | 27.01 | -0.08 | Pass |
The data above exemplifies a high-purity sample, where the experimental values fall well within the acceptable range, confirming the correct empirical formula and indicating a high degree of purity.
A Comparative Look: Distinguishing Structural Analogs
Elemental analysis is not only for purity assessment but also for identity confirmation. Closely related structures will exhibit distinct elemental compositions. Demonstrating this, Table 2 compares the theoretical composition of our target compound with two structural analogs.
Table 2: Elemental Composition Comparison of Structurally Related Compounds
| Compound | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen |
| This compound | C₅H₅N₃O₃ | 38.72 | 3.25 | 27.09 |
| 1-Methyl-5-nitropyridin-2(1H)-one[5][6] | C₆H₆N₂O₃ | 46.16 | 3.87 | 17.94 |
| 3-Methyl-5-nitropyridine | C₆H₆N₂O₂ | 52.17 | 4.38 | 20.28 |
This comparison clearly illustrates that even a subtle change in the chemical structure—such as substituting a carbon for a nitrogen in the heterocyclic ring (pyridine vs. pyrimidine)—results in a significant and easily detectable difference in the elemental percentages.
Experimental Protocol for CHN Analysis
This protocol details the standardized workflow for achieving accurate and reproducible elemental analysis data. The causality behind each step is crucial for ensuring the integrity of the results.
Instrumentation & Materials
-
Elemental Analyzer: e.g., PerkinElmer 2400 Series II or similar.[4]
-
Microbalance: Capable of 0.001 mg resolution.
-
Sample Capsules: Tin or silver.
-
Gases: High-purity (99.995%+) Helium and Oxygen.
-
Calibration Standard: A certified, stable organic compound like Acetanilide.
Step-by-Step Methodology
-
Sample Preparation (The Dryness Imperative):
-
Instrument Calibration (Establishing the Baseline):
-
Perform a multi-point calibration of the instrument using a certified standard (e.g., Acetanilide). This creates a calibration curve against which the unknown sample will be measured. Causality: Calibration with a known, pure standard ensures the instrument's detector response is linear and accurate, making the entire system self-validating.
-
-
Sample Weighing and Encapsulation:
-
On a calibrated microbalance, accurately weigh approximately 1.5-2.5 mg of the dried sample into a tin capsule. Record the weight precisely.
-
Crimp the capsule securely to encase the sample. Causality: The final percentages are calculated relative to the initial mass; therefore, precise weighing is paramount for accuracy.[1]
-
-
Combustion and Analysis:
-
Introduce the encapsulated sample into the analyzer's autosampler.
-
The sample undergoes flash combustion at ~950°C in an oxygen-rich environment.
-
The resulting gases (N₂, CO₂, H₂O) are passed over a copper catalyst to reduce any nitrogen oxides (NOx) to N₂.
-
The gases are separated via a gas chromatography column and quantified by a thermal conductivity detector.
-
-
Data Interpretation:
-
The instrument software automatically calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight.
-
Compare these experimental results to the theoretical values, as shown in Table 1.
-
Workflow for Purity Verification via Elemental Analysis
Caption: A three-phase workflow for purity assessment using elemental analysis.
A Holistic Perspective: Orthogonal Analytical Methods
While elemental analysis is a powerful tool for confirming the empirical formula, a comprehensive purity profile, especially for pharmaceutical applications, requires a multi-faceted approach using orthogonal methods. Each technique provides a different piece of the purity puzzle.
Table 3: Comparison of Purity Assessment Techniques
| Method | Information Provided | Primary Use Case | Strengths & Causality |
| Elemental Analysis | % Composition (C, H, N) | Confirms empirical formula and overall purity. | Highly accurate for bulk composition. Its strength is its direct measure of the core elements against the theoretical formula. |
| HPLC (UV-Vis) | Detects and quantifies non-volatile impurities. | The gold standard for assay and impurity profiling. | High sensitivity and resolution allow for the separation and quantification of closely related impurities. |
| LC-MS | Molecular weight of compound and impurities. | Identifies unknown impurities. | Provides mass-to-charge ratio, enabling the structural hypothesis of impurities detected by LC. |
| ¹H NMR Spectroscopy | Detailed molecular structure. | Confirms chemical structure and detects structural isomers. | Provides information on the chemical environment of each proton, confirming the compound's identity and revealing structurally distinct impurities. |
| GC-MS | Detects and identifies volatile impurities. | Quantifies residual solvents. | Excellent for separating and identifying volatile organic compounds left over from the synthesis or purification process. |
The Synergy of Analytical Techniques
Caption: Interlocking analytical techniques for comprehensive compound characterization.
Conclusion
Elemental analysis serves as an indispensable, first-line technique for the purity verification of this compound. Its ability to directly confirm the empirical formula provides a robust and reliable measure of bulk purity. As demonstrated, a result within ±0.4% of the theoretical values for carbon, hydrogen, and nitrogen provides high confidence in the material's identity and quality. However, for the rigorous demands of research and drug development, it is crucial to supplement this data with orthogonal methods like HPLC and NMR to build a complete and unassailable purity profile. This integrated analytical strategy ensures the quality and integrity of the molecule, which is fundamental to advancing scientific discovery.
References
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
Eurofins Scientific. (2026, January 7). CHNS Analysis. Retrieved from [Link]
-
Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
Northern Illinois University. (n.d.). CHN Elemental Analysis. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 1-methyl-5-nitropyridin-2-one. Retrieved from [Link]
Sources
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- 7. measurlabs.com [measurlabs.com]
Safety Operating Guide
1-Methyl-5-nitropyrimidin-2(1H)-one: Proper Disposal Procedures
CAS No: 20730-84-9 | Formula: C₅H₅N₃O₃ | Molecular Weight: 155.11 g/mol [1][2]
Part 1: Executive Safety Directive (Immediate Action)
WARNING: This compound contains a nitro group attached to a heterocyclic ring.[1][2] While generally more stable than polynitro-aromatics, it must be treated as a potential energetic material and a toxic organic intermediate .[1][2]
| Critical Check | Action Required |
| Primary Hazard | Acute Toxicity (Oral) & Irritant (Skin/Eye/Respiratory).[1][2] Potential thermal instability.[1][2] |
| PPE Requirement | Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and NIOSH N95 (dust) or P100 respirator if handling powder outside a fume hood.[1][2] |
| Incompatibility | DO NOT MIX with strong oxidizing agents, reducing agents, or strong bases (potential for exothermic decomposition).[1] |
| Spill Response | Do not dry sweep.[1] Wet with inert solvent (e.g., PEG-400 or water if compatible) to suppress dust, then scoop into a waste container.[1] |
Part 2: Chemical Profile & Hazard Logic (Expertise)[1]
To safely dispose of 1-Methyl-5-nitropyrimidin-2(1H)-one, one must understand the causality of its hazards.[1][2] This is not merely "chemical waste"; it is a functionalized nitrogen heterocycle.[1][2]
The Nitro-Heterocycle Risk Factor
The presence of the nitro group (
-
Thermal Sensitivity: Nitro compounds possess high chemical potential energy.[1] While this specific pyrimidinone derivative is not a primary explosive, it can decompose violently if subjected to high heat or shock in the presence of impurities (e.g., heavy metals or strong bases).[2]
-
Nitrogen Release: Upon incineration, this compound generates Nitrogen Oxides (
).[1] Standard open burning is prohibited; disposal must occur in a facility equipped with a scrubber system.[1][2]
Quantitative Data Summary
| Property | Value | Disposal Implication |
| Physical State | Solid (Crystalline powder) | Must be segregated from liquid waste streams to prevent unintended solubilization.[1][2] |
| Melting Point | ~174-178°C (Typical for class) | High melting point allows for solid-state packaging; avoid heating near this range during processing.[1][2] |
| Water Solubility | Low/Moderate | Do not flush down drains.[1] Aquatic toxicity potential requires collection.[1][2][3] |
| RCRA Status | Unlisted (Characteristic) | Likely ignitable (D001) or reactive (D003) depending on specific formulation; treat as Hazardous Waste . |
Part 3: Step-by-Step Disposal Protocols
A. Pre-Disposal Stabilization & Segregation
Objective: Prevent cross-reactivity in the waste stream.[1]
-
Segregation: Isolate CAS 20730-84-9 from:
-
Container Selection: Use High-Density Polyethylene (HDPE) wide-mouth jars for solids.[1][2] Glass is acceptable but poses a breakage risk.[1][2]
-
Labeling: Mark container clearly:
B. Solid Waste Disposal (Preferred Route)
For pure powder or contaminated solids (gloves, paper).[1]
-
Collection: Place the solid material into the HDPE container.
-
Inerting (Optional but Recommended): If the material is old or potentially dry/unstable, wet the solid slightly with a high-flashpoint compatible solvent (e.g., mineral oil) to desensitize it against friction.[1][2]
-
Secondary Containment: Place the primary container inside a sealable plastic bag (Ziploc type) before placing it in the waste drum.
-
Final Disposal: Incineration at a permitted hazardous waste combustor operating at >1000°C with a 2-second residence time and
scrubbing.
C. Liquid Waste Disposal
For mother liquors or reaction mixtures.[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., Methanol, DCM).[1][2] Avoid ethers if possible (peroxide formation).[1][2]
-
pH Adjustment: Check pH. Neutralize to pH 6-8 to prevent degradation of the container or the compound.[1][2]
-
Bulking: Pour into a "Non-Halogenated Organic" or "Halogenated Organic" waste carboy (depending on solvent).
-
Trace Destruction: For glassware cleaning, rinse with a dilute solution of sodium dithionite (reducing agent) in a fume hood to reduce the nitro group to a less hazardous amine derivative before final washing, if required by local safety officers.[1][2] Caution: This generates heat.[1][2][6]
Part 4: Visual Workflow (Logic Map)
The following diagram illustrates the decision matrix for disposing of this compound, ensuring no step is missed.
Figure 1: Decision matrix for the safe segregation and disposal of nitro-pyrimidinone waste.
Part 5: Regulatory & Compliance Reference[1][2]
Adherence to federal and local regulations is mandatory.[1][2] This protocol aligns with:
-
RCRA (Resource Conservation and Recovery Act): While not explicitly P-listed or U-listed, this compound meets the criteria for "Characteristic Hazardous Waste" (Ignitability/Reactivity) if not tested otherwise.[1]
-
DOT (Department of Transportation): [1]
References
-
Thermo Fisher Scientific. (2025).[1][5] Safety Data Sheet: 4,6-Dichloro-5-nitropyrimidine (Analogous Hazard Profile).[1][2] Retrieved from [1]
-
Sigma-Aldrich. (2025).[1][2][9] Safety Data Sheet: 1-Methyl-5-nitropyridin-2(1H)-one (Structural Analog).[1][2] Retrieved from [1][2]
-
National Institutes of Health (NIH). (2006).[1] Nitroreduction: A Critical Metabolic Pathway for Drugs and Environmental Pollutants.[1][2] Chemical Research in Toxicology.[1] Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes.[1][2] Retrieved from [1]
Sources
- 1. 1-甲基-3,5-二硝基吡啶-2(1H)-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. buyat.ppg.com [buyat.ppg.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE - Safety Data Sheet [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal Protective Equipment (PPE) & Handling Guide: 1-Methyl-5-nitropyrimidin-2(1H)-one
[1][2]
Part 1: Executive Safety Summary
Immediate Action Required: Treat 1-Methyl-5-nitropyrimidin-2(1H)-one as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate .
Due to the presence of the nitro group on a heterocyclic ring, this compound presents a dual risk profile: potential genotoxicity (common in nitro-heterocycles) and skin sensitization . Standard "general chemistry" PPE is insufficient for solid-handling operations.[1]
-
Primary Hazard: Inhalation of dust and dermal absorption.
-
Critical Control: All open handling of powder must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.
-
Glove Protocol: Double-gloving is mandatory. Standard nitrile degrades rapidly against concentrated nitro-organic solutions; laminate liners are required for spill cleanup.[1]
Part 2: Risk Assessment & Hazard Identification[1][3]
Chemical Causality & Toxicology
As a Senior Application Scientist, it is critical to understand why we select specific controls. The safety profile of this compound is governed by its structural moieties:
| Structural Feature | Associated Risk | Operational Implication |
| Nitro Group (-NO₂) | Sensitization & Permeation: Nitro compounds are lipophilic and can rapidly penetrate skin.[1] They are often strong sensitizers. | PPE: Simple nitrile gloves offer limited breakthrough protection against nitro-organics in solution. |
| Pyrimidine Ring | Bioactivity: Pyrimidines are nucleic acid analogs. When coupled with a nitro group, the risk of mutagenicity (Ames Positive) increases. | Containment: Zero-tolerance for dust inhalation. HEPA filtration is mandatory. |
| Crystalline Solid | Electrostatic Charge: Dry organic powders accumulate static, leading to particle dispersion (dusting) during weighing. | Engineering: Use anti-static guns or ionizing bars during weighing. |
GHS Classification (Conservative "Read-Across" Approach)
In the absence of compound-specific LD50 data, we apply the Precautionary Principle based on structural analogs (e.g., Nitro-pyridines).[1]
Part 3: Personal Protective Equipment (PPE) Matrix
This protocol uses a Self-Validating System : The PPE selected must withstand the specific physical state of the chemical (Solid vs. Solution).
PPE Selection Logic
The following diagram illustrates the decision-making process for PPE based on the operation.
Caption: PPE Decision Tree ensuring appropriate barrier protection based on physical state and concentration risks.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses allow dust entry from the side.[1] Goggles seal the orbital area against airborne particulates. |
| Hand Protection (Solids) | Double Nitrile (Accelerator-free preferred) | Provides a dual barrier. The white inner glove acts as a breach indicator for the colored outer glove. |
| Hand Protection (Liquids) | Laminate (EVOH/PE) liners | Nitro-aromatics can permeate nitrile in <15 mins. Laminate films (e.g., Silver Shield) provide >4hr breakthrough time. |
| Respiratory | P100 / N100 (if outside hood) | Standard N95 filters only 95% of particles. P100 filters 99.97%, critical for potentially genotoxic dusts. |
| Body | Tyvek® Lab Coat (Disposable) | Cotton coats trap dust in fibers, carrying contamination out of the lab. Disposable non-woven fabrics repel dust. |
Part 4: Operational Protocol (Step-by-Step)
Weighing & Transfer (Highest Risk Operation)
Objective: Prevent aerosolization of the powder.
-
Preparation: Place an ionizing fan or anti-static bar inside the balance enclosure. Static charge can cause the powder to "jump" and disperse.
-
Setup: Line the balance working area with a plastic absorbent pad (absorbent side up) to capture minor spills.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solubilization: Add the solid to the solvent , not solvent to solid. This reduces the "puff" of dust that occurs when liquid hits a pile of powder.
Decontamination & Waste
Objective: Chemically neutralize potential residues.
-
Surface Decon: Wipe surfaces with 10% Sodium Hypochlorite (Bleach) , followed by water, then 70% Ethanol.
-
Waste Segregation:
-
Solid Waste: Double-bag in hazardous waste bags labeled "Toxic/Genotoxic."
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on the solvent. Do not mix with oxidizers (e.g., Nitric Acid) to prevent uncontrolled nitration reactions.
-
Part 5: Emergency Response Workflow
In the event of a spill outside primary containment (Fume Hood), follow this strict protocol to minimize exposure.
Caption: Emergency spill response protocol prioritizing respiratory protection and dust containment.
Part 6: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11664966 (Related Nitro-pyrimidine derivatives). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
SafeBridge Consultants. Potent Compound Safety Certification & Categorization. (Industry Standard for Banding). Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
